molecular formula C8H3Br2NO3 B1601016 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 54754-60-8

6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1601016
CAS No.: 54754-60-8
M. Wt: 320.92 g/mol
InChI Key: ISBVTKNCSLRDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 54754-60-8) is a high-purity chemical intermediate, also known as 6,8-dibromoisatoic anhydride, with significant utility in medicinal chemistry and drug discovery research. This compound features a benzoxazinone core structure with bromine substituents, which act as reactive sites for further functionalization. Its primary research value lies in its role as a key precursor for the synthesis of novel quinazolinone and other nitrogen-containing heterocycles, which are scaffolds of high interest in developing new therapeutic agents . Scientific investigations have demonstrated that derivatives synthesized from this benzoxazinone core exhibit promising antiproliferative activities and have been evaluated as potential anticancer agents against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines . These synthesized compounds can function by enhancing the expression of tumor suppressor p53 and activating caspases 9 and 3, which are crucial proteins in the apoptosis pathway . Researchers value this compound for its reactivity with both nucleophiles and electrophiles, enabling the creation of diverse libraries for biological screening . The molecular formula is C 8 H 3 Br 2 NO 3 and it has a molecular weight of 320.92 g/mol . For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,8-dibromo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBVTKNCSLRDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509806
Record name 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54754-60-8
Record name 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazinedione Scaffold

The 1H-benzo[d]oxazine-2,4-dione, commonly known as isatoic anhydride, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique structural framework allows for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this core structure have shown promise as potent inhibitors of enzymes such as hepatitis C virus (HCV) protease, butyrylcholinesterase (BChE), and histone acetyltransferases (HATs). Furthermore, the benzoxazinedione system serves as a versatile precursor for the synthesis of other important heterocyclic compounds, including quinazolinones, which are found in numerous pharmaceutical agents with bronchodilator, antipsychotic, anti-inflammatory, and antimicrobial properties.

The introduction of halogen atoms, such as bromine, into the benzoxazinedione ring can significantly modulate the compound's physicochemical properties and biological activity. The 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione is a key intermediate for the synthesis of novel therapeutic agents with potentially enhanced potency and selectivity. This guide provides a comprehensive overview of a robust and well-established synthetic pathway for this important molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Overview of the Synthesis Pathway

The synthesis of 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione is most effectively achieved through a two-step process commencing from readily available anthranilic acid. The strategic disconnection of the target molecule reveals 3,5-dibromoanthranilic acid as the key precursor. The overall synthetic strategy is as follows:

  • Step 1: Electrophilic Bromination of Anthranilic Acid. This initial step involves the regioselective introduction of two bromine atoms onto the aromatic ring of anthranilic acid to yield 3,5-dibromoanthranilic acid.

  • Step 2: Cyclization to form the Benzoxazinedione Ring. The synthesized 3,5-dibromoanthranilic acid is then cyclized to form the target 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione using a suitable carbonylating agent, such as phosgene or a phosgene equivalent.

This pathway is advantageous due to its straightforward nature and the relatively high yields that can be achieved at each step.

Visualizing the Synthesis Pathway

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Dibromo_Intermediate 3,5-Dibromoanthranilic Acid Anthranilic_Acid->Dibromo_Intermediate Br2, Glacial Acetic Acid (Electrophilic Bromination) Final_Product 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Dibromo_Intermediate->Final_Product Phosgene (COCl2) or equivalent (Cyclization) Phosgene_Free_Pathway Dibromo_Intermediate 3,5-Dibromoanthranilic Acid Protected_Intermediate N-Protected Intermediate (e.g., N-EtOCO) Dibromo_Intermediate->Protected_Intermediate EtOCOCl, Base (Protection) Final_Product 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Protected_Intermediate->Final_Product SOCl2, THF (Cyclization)

An In-depth Technical Guide to the Physicochemical Properties of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile 1H-benzo[d]oxazine-2,4-dione scaffold, its physicochemical properties are crucial for understanding its reactivity, bioavailability, and potential applications, particularly in the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive analysis of the core physicochemical properties of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, offering a blend of predicted data, comparative analysis with related compounds, and standardized experimental protocols for its characterization.

Introduction: The Significance of the Benzoxazinedione Core

The 1H-benzo[d]oxazine-2,4-dione ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and antipsychotic properties.[2][3] The introduction of bromine atoms at the 6 and 8 positions of the aromatic ring is anticipated to significantly influence the molecule's lipophilicity, reactivity, and metabolic stability, making 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione a valuable intermediate for the synthesis of targeted therapeutics. The bromine substituents enhance its reactivity, making it a versatile building block in organic synthesis.[1]

Molecular and Physicochemical Profile

Due to the limited availability of direct experimental data for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, this section presents a combination of fundamental identifiers, predicted physicochemical parameters, and a comparative analysis with structurally related analogs.

Core Molecular Data

A solid understanding of the fundamental molecular properties is the cornerstone of all further physicochemical analysis.

PropertyValueSource
Chemical Name 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione-
CAS Number 54754-60-8[4]
Molecular Formula C₈H₃Br₂NO₃[4]
Molecular Weight 320.92 g/mol Calculated
SMILES O=C(NC1=C(Br)C=C(Br)C=C12)OC2=O[4]
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, generated using established computational models. These values provide a valuable starting point for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery & Development
Melting Point >300 °CInfluences solubility, dissolution rate, and formulation strategies.
Boiling Point ~517.2 °CRelevant for purification and assessing thermal stability.
LogP 2.5 - 3.0A key indicator of lipophilicity, affecting membrane permeability and absorption.
Aqueous Solubility LowImpacts bioavailability and formulation of oral dosage forms.
pKa (acidic) 6.5 - 7.5The acidity of the N-H proton influences ionization state at physiological pH.
Comparative Analysis with Related Benzoxazinediones

Examining the properties of analogous compounds provides context and allows for informed estimations of the target molecule's behavior.

CompoundMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
1H-Benzo[d]oxazine-2,4-dione163.13233 (dec.)0.8 - 1.2
6-Bromo-1H-benzo[d]oxazine-2,4-dione242.03Not available1.5 - 2.0
6-Chloro-1H-benzo[d]oxazine-2,4-dione197.58Not available1.3 - 1.8
6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione 320.92 >300 (Predicted) 2.5 - 3.0 (Predicted)

Expert Insight: The progressive addition of halogen atoms to the benzoxazinedione core is expected to increase the molecular weight and melting point due to stronger intermolecular forces. The lipophilicity (LogP) is also predicted to increase significantly with di-bromination, which has profound implications for its interaction with biological membranes.

Spectroscopic Characterization: A Blueprint of the Molecule

Spectroscopic techniques are indispensable for confirming the structure and purity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the 5- and 7-positions, and a broad singlet for the N-H proton. The exact chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbons of the dione functionality are expected to appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione, typically in the range of 1700-1800 cm⁻¹. The N-H stretching vibration will appear as a broader band around 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic distribution pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Experimental Protocols for Physicochemical Characterization

The following are detailed, standardized protocols for the experimental determination of the key physicochemical properties of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Determination of Melting Point

The melting point provides a quick assessment of purity and can be determined using Differential Scanning Calorimetry (DSC).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Accurately weigh 1-3 mg of the sample prep2 Hermetically seal in an aluminum pan prep1->prep2 dsc1 Place sample and reference pans in DSC cell prep2->dsc1 dsc2 Heat at a controlled rate (e.g., 10 °C/min) dsc1->dsc2 dsc3 Record heat flow vs. temperature dsc2->dsc3 analysis1 Identify the endothermic peak dsc3->analysis1 analysis2 Determine the onset temperature as the melting point analysis1->analysis2

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment

A kinetic solubility assay using UV-Vis spectroscopy provides a rapid and efficient method for determining the aqueous solubility.

SolubilityWorkflow cluster_prep Stock Solution Preparation cluster_assay Kinetic Solubility Assay cluster_analysis Data Analysis stock1 Prepare a concentrated stock solution in DMSO assay1 Add stock solution to aqueous buffer in a microplate stock1->assay1 assay2 Incubate and shake assay1->assay2 assay3 Measure absorbance at various wavelengths assay2->assay3 analysis1 Identify the concentration at which precipitation occurs assay3->analysis1 analysis2 Calculate solubility from the highest clear concentration analysis1->analysis2

Caption: Workflow for Kinetic Solubility Assessment.

Spectroscopic Analysis Workflow

A standardized workflow ensures the acquisition of high-quality spectroscopic data for structural elucidation and purity confirmation.

SpectroWorkflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Interpretation and Structural Confirmation start Pristine Sample of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione nmr1 Dissolve in a deuterated solvent (e.g., DMSO-d6) start->nmr1 ir1 Prepare a KBr pellet or use ATR start->ir1 ms1 Dissolve in a suitable solvent (e.g., Methanol) start->ms1 nmr2 Acquire ¹H and ¹³C NMR spectra nmr1->nmr2 analysis Correlate spectral data to confirm structure and purity nmr2->analysis ir2 Acquire IR spectrum ir1->ir2 ir2->analysis ms2 Analyze using ESI or EI ionization ms1->ms2 ms2->analysis

Caption: Standardized Workflow for Spectroscopic Analysis.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the physicochemical properties of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. While direct experimental data remains to be fully elucidated in the public domain, the combination of computational predictions and comparative analysis with related compounds offers valuable insights for researchers. The provided experimental protocols serve as a robust starting point for the empirical determination of these properties. Future research should focus on the experimental validation of the predicted data and further exploration of this compound's synthetic utility and biological activity.

References

  • Chaitra G and Rohini RM. Synthesis and Biological Activities of[5][6]-Oxazine Derivatives. Der Pharma Chemica.

  • PubChem. 6-Bromo-2H-benzo[e][5][6]oxazine-2,4(3H)-dione. [Link]

  • AA Blocks. 1H-Benzo[d][5][6]oxazine-2,4-dione. [Link]

  • Journal of The Chemical Society of Pakistan.
  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione. [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2022). Investigation for the easy and efficient synthesis of 1H-benzo[d][5][6]oxazine-2,4-diones. RSC Advances, 12(35), 22963–22973. [Link]

  • El-Sayed, W. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][5][6]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.

  • RACO.

Sources

An In-Depth Technical Guide to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (CAS 54754-60-8): A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Dibrominated Benzoxazinedione

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, also known as 6,8-dibromoisatoic anhydride, is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in synthetic organic chemistry. Its unique structural motif, featuring a dibrominated benzene ring fused to a dione-containing oxazine ring, imparts a distinct reactivity profile, making it a sought-after precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents. The strategic placement of the bromine atoms on the aromatic ring offers opportunities for further functionalization through cross-coupling reactions, while the inherent reactivity of the anhydride moiety allows for facile ring-opening and subsequent cyclization reactions to construct various heterocyclic scaffolds, most notably quinazolinones.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is paramount for its effective utilization in research and development.

PropertyValueSource
CAS Number 54754-60-8N/A
Molecular Formula C₈H₃Br₂NO₃N/A
Molecular Weight 320.92 g/mol N/A
Appearance White to off-white solidN/A
SMILES O=C(NC1=C(Br)C=C(Br)C=C1C2=O)O2[1]

Spectroscopic Characterization (Predicted and Analog-Based)

While a publicly available, comprehensive set of spectra for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is not readily found in the literature, its spectral characteristics can be reliably predicted based on the analysis of closely related analogs, such as 6-chloro-1H-benzo[d][2][3]oxazine-2,4-dione and 6-methyl-1H-benzo[d][2][3]oxazine-2,4-dione.[4]

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be simple, exhibiting two singlets in the aromatic region corresponding to the two protons on the benzene ring. A broad singlet at a lower field, likely above 11 ppm, would be characteristic of the N-H proton.

    • Predicted shifts: δ ~8.0-8.5 (s, 1H, Ar-H), δ ~7.8-8.2 (s, 1H, Ar-H), δ >11.0 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show signals for the two carbonyl carbons, with the ester carbonyl appearing at a slightly lower field than the amide carbonyl. The aromatic region will display signals for the six carbons of the benzene ring, with the bromine- and nitrogen-substituted carbons showing characteristic shifts.

    • Predicted shifts: δ ~160 (C=O, ester), δ ~148 (C=O, amide), and signals in the aromatic region (δ ~110-145).

  • Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will be characterized by strong carbonyl stretching vibrations for the anhydride functionality, typically appearing as two distinct bands. The N-H stretching vibration will be observed as a broad band.

    • Characteristic Peaks: ν ~3200-3000 cm⁻¹ (N-H stretch), ~1780-1740 cm⁻¹ (C=O, ester stretch), ~1720-1680 cm⁻¹ (C=O, amide stretch).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with the molecular ion peak (M⁺) and fragment ions corresponding to the loss of CO₂ and other neutral fragments.

Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

The most direct and established method for the synthesis of isatoic anhydrides is the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like diphosgene or triphosgene.[5] This approach can be effectively applied to the synthesis of the title compound from 3,5-dibromoanthranilic acid.[6][7]

G 3,5-Dibromoanthranilic Acid 3,5-Dibromoanthranilic Acid Reaction Reaction 3,5-Dibromoanthranilic Acid->Reaction Phosgene (or equivalent) Phosgene (or equivalent) Phosgene (or equivalent)->Reaction 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Reaction->6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Figure 1: General synthetic scheme for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Detailed Experimental Protocol

Caution: Phosgene and its equivalents are extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Preparation of the Starting Material Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser attached to a scrubbing system (e.g., containing aqueous sodium hydroxide), dissolve one equivalent of 3,5-dibromoanthranilic acid in a suitable inert solvent such as dioxane or tetrahydrofuran.

  • Phosgenation: Cool the solution in an ice bath. Slowly bubble phosgene gas through the solution with vigorous stirring. Alternatively, a solution of diphosgene or triphosgene in the same solvent can be added dropwise. The reaction is typically exothermic and should be maintained at a low temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of the evolution of hydrogen chloride gas.

  • Work-up: Upon completion of the reaction, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any unreacted phosgene. The precipitated product is then collected by filtration.

  • Purification: The crude product is washed with a cold, low-polarity solvent (e.g., diethyl ether or hexane) to remove any soluble impurities. If necessary, the product can be recrystallized from a suitable solvent system like dioxane/water or acetone/water to afford the pure 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Chemical Reactivity and Synthetic Applications

The reactivity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is dominated by the electrophilic nature of its carbonyl groups, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Reactions with Nucleophiles

The anhydride ring is readily opened by a variety of nucleophiles, including amines, alcohols, and hydrazines. This ring-opening is often followed by a subsequent cyclization step, providing a versatile route to a range of heterocyclic compounds.[8][9]

G cluster_0 Nucleophilic Attack & Ring Opening cluster_1 Cyclization 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Ring-Opened Intermediate Ring-Opened Intermediate 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione->Ring-Opened Intermediate + Nucleophile Nucleophile (Amine, Alcohol, etc.) Nucleophile (Amine, Alcohol, etc.) Heterocyclic Product (e.g., Quinazolinone) Heterocyclic Product (e.g., Quinazolinone) Ring-Opened Intermediate->Heterocyclic Product (e.g., Quinazolinone) Dehydration/Cyclization

Figure 2: General reaction pathway with nucleophiles.

1. Reaction with Amines and Anilines: The reaction of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione with primary amines or anilines is a cornerstone for the synthesis of 2,3-disubstituted quinazolin-4-ones. The initial nucleophilic attack of the amine on one of the carbonyl groups leads to the formation of an intermediate 2-aminobenzamide derivative, which upon heating, undergoes cyclodehydration to yield the corresponding quinazolinone.[10] This reaction is highly versatile and allows for the introduction of a wide range of substituents at the 2- and 3-positions of the quinazolinone core.

2. Reaction with Hydrazine: Treatment of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione with hydrazine hydrate provides a straightforward route to 3-amino-6,8-dibromoquinazolin-4(3H)-one. This intermediate is a valuable precursor for the synthesis of various fused heterocyclic systems with potential biological activities.[10]

3. Reaction with Alcohols and Phenols: In the presence of a suitable catalyst, 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione can react with alcohols or phenols to yield the corresponding 2-alkoxycarbonyl-3,5-dibromoanilines.[5] This reaction provides a method for the introduction of an ester functionality onto the dibrominated aniline scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 6,8-dibromo-4(3H)-quinazolinone scaffold, readily accessible from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of the dibromo substitution pattern can enhance lipophilicity and metabolic stability, and provide vectors for further structural modifications.

  • Antimicrobial Agents: Several studies have reported the synthesis of novel 6,8-dibromo-4(3H)-quinazolinone derivatives with significant antibacterial and antifungal activities.[3][11] These compounds often incorporate other heterocyclic moieties, and their mechanism of action is an active area of investigation.

  • Anti-inflammatory and Analgesic Agents: The quinazolinone nucleus is a well-known pharmacophore for anti-inflammatory and analgesic properties. Derivatives synthesized from 6,8-dibromo precursors have shown promising results in preclinical studies.

  • Anticancer Agents: The anticancer potential of quinazolinone derivatives is widely recognized. The 6,8-dibromo substitution has been explored in the design of novel anticancer agents, with some derivatives of a related benzoxazinone showing antiproliferative activity against cancer cell lines.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. Based on the safety data for related brominated anhydrides, the following guidelines are recommended:[2][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a versatile and valuable building block in organic synthesis, particularly for the construction of biologically active quinazolinone derivatives. Its straightforward synthesis from 3,5-dibromoanthranilic acid and its predictable reactivity with a range of nucleophiles make it an attractive starting material for medicinal chemists and drug discovery scientists. The presence of two bromine atoms offers further opportunities for structural diversification, paving the way for the development of novel therapeutic agents with improved pharmacological profiles. As research into new heterocyclic scaffolds continues to expand, the importance of key intermediates like 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is set to grow, solidifying its role as a cornerstone of modern synthetic and medicinal chemistry.

References

  • Al-Omary, F. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(10), 4563-4571.
  • Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). Molecules, 27(19), 6543.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][2][3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.

  • Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2014). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][2][3] –Oxazin-4- One. International Journal of Scientific & Technology Research, 3(9), 124-128.

  • A Phosgene and Peroxide-Free One-Pot Tandem Synthesis of Isatoic Anhydrides Involving Anthranilic Acid, Boc Anhydride, and 2-Chloro-N-methyl Pyridinium Iodide. (2015). The Journal of Organic Chemistry, 80(20), 10343–10349.
  • Muthumani, P., et al. (2010).
  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. (2022). University of Massachusetts Dartmouth.
  • Panneerselvam, P., et al. (2010). Synthesis and antimicrobial activity of some novel 6,8-dibromo-2-substituted-(3H)-quinazolin-4-ones. Drug Metabolism Letters, 4(3), 135-141.
  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • Mitsostergios, N., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones. RSC Advances, 5(71), 57867-57876.

  • Pretsch, E., et al. (2009).
  • Google Patents. (n.d.). Novel acc inhibitors.
  • PubChem. (n.d.). Pharmaceutical combinations comprising a B-RAF inhibitor, and EGFR inhibitor and optionally a PI3K-α inhibitor - Patent US-9474754-B2. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dibromoanthranilic acid. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). Molecules, 24(18), 3326.
  • Google Patents. (n.d.). Pharmaceutical combinations comprising a B-RAF inhibitor, and EGFR inhibitor and optionally a PI3K-α inhibitor.
  • Glaser, R. (1989). 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry, 27(12), 1142-1151.
  • Google Patents. (n.d.). Delivery, use and therapeutic applications of the crispr-cas systems and compositions for targeting disorders and diseases using particle delivery components.
  • Petrakova, V., et al. (2020). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers.
  • NIST. (n.d.). 3,5-Dibromoanthranilic acid. Retrieved from [Link]

  • Fenwick. (2024, May 6). Emerging Legal Terrain: IP Risks from AI's Role in Drug Discovery. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the realm of pharmaceutical sciences and drug development, the solubility of a compound is a critical physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to challenges in formulation, diminished bioavailability, and ultimately, the failure of an otherwise promising drug candidate.[1][2] This guide provides a comprehensive exploration of the solubility of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry.[3][4] While specific quantitative solubility data for this exact molecule is not extensively published, this document serves as a first-principles guide for the research scientist. We will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss modern predictive methodologies.

Molecular Structure Analysis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

A thorough understanding of the molecular structure is paramount to predicting and explaining its solubility behavior.

  • Core Structure: The molecule is built upon a benzoxazine-dione core, a bicyclic heteroaromatic system. Such structures are common scaffolds in bioactive compounds.[3][5][6][7]

  • Substituents: The presence of two bromine atoms at positions 6 and 8 significantly increases the molecular weight and electron density of the aromatic ring. These heavy atoms contribute to van der Waals forces.

  • Functional Groups: The structure contains a cyclic ester and an amide (lactam) within the oxazine-dione ring. The amide group (-NH-) is a hydrogen bond donor, while the carbonyl groups (C=O) and the ether oxygen are hydrogen bond acceptors.[8] The ability to form hydrogen bonds is a crucial determinant of solubility in protic solvents.[9][10][11][12][13]

The interplay of the relatively nonpolar aromatic ring and the polar functional groups capable of hydrogen bonding suggests a nuanced solubility profile, likely favoring polar aprotic or moderately polar protic solvents.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in solubility prediction, referring to the polarity of the solute and solvent.[14][15][16]

The Role of Solvent Polarity

Solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[17] The hydrogen bond donor on the benzoxazine-dione ring suggests potential solubility in these solvents.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone) have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. These are often excellent solvents for a wide range of organic molecules.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) have low dielectric constants and primarily interact through weaker London dispersion forces.[16] The large, dibrominated aromatic portion of the molecule may confer some solubility in less polar solvents.

Thermodynamics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS).[18] For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.[18][19]

The process can be visualized as a three-step cycle:

  • Breaking of solute-solute interactions (endothermic).

  • Breaking of solvent-solvent interactions (endothermic).

  • Formation of solute-solvent interactions (exothermic).

The overall enthalpy of solution (ΔH) can be endothermic or exothermic, which in turn affects how solubility changes with temperature.[20][21] For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[19][21]

Experimental Determination of Solubility

Accurate experimental measurement remains the gold standard for determining solubility.[1] Several robust methods are available to the researcher.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a traditional and reliable technique for measuring thermodynamic solubility.[22][23]

Protocol:

  • Preparation: Add an excess amount of solid 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.[20]

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully extract a known volume of the supernatant (the saturated solution), ensuring no solid particles are carried over. Filtration through a fine-pore filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[23][24]

  • Calculation: The solubility is then reported in units such as mg/mL or mol/L.

Below is a workflow diagram for the Shake-Flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling & Analysis A Add excess solid to solvent B Agitate at constant T (24-72 hours) A->B Achieve Equilibrium C Centrifuge or Settle B->C Stop Agitation D Filter Supernatant C->D Isolate Saturated Solution E Quantify by HPLC/NMR D->E Analyze Concentration

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, HTS methods offer a way to rapidly assess the solubility of many compounds in various solvents, albeit often providing kinetic rather than thermodynamic solubility.[22][24] These methods typically involve dissolving a compound in a universal solvent like DMSO and then diluting it into the aqueous or organic solvent of interest, monitoring for precipitation.[24]

Predictive Approaches to Solubility

In silico methods are increasingly used to forecast solubility, saving time and resources.[1][25][26][27][28]

Quantitative Structure-Property Relationship (QSPR) Models

These models use machine learning algorithms to correlate molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with experimentally determined solubility data.[26] While powerful, their accuracy depends on the quality and relevance of the training dataset.

Thermodynamics-Based Methods

Methods like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) use quantum chemistry to calculate the chemical potential of a solute in a solvent, from which solubility can be derived.[1][27] These physics-based models offer the advantage of not requiring large experimental datasets for training and can provide deeper mechanistic insights.[1]

The logical relationship between molecular properties and solubility prediction is illustrated below.

G MolStruct Molecular Structure (6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione) Descriptors Calculate Molecular Descriptors (e.g., logP, TPSA) MolStruct->Descriptors QuantumChem Quantum Chemical Calculations (COSMO-RS) MolStruct->QuantumChem ML_Model Machine Learning Model (QSPR) Descriptors->ML_Model Thermo_Model Thermodynamic Model QuantumChem->Thermo_Model Sol_Pred Predicted Solubility ML_Model->Sol_Pred Thermo_Model->Sol_Pred

Caption: In Silico Solubility Prediction Pathways.

Summary and Recommended Solvent Classes

While experimental data is the ultimate arbiter, a reasoned prediction of solubility can guide initial experiments.

Solvent ClassRepresentative SolventsPredicted Solubility of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dioneRationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole moments and ability to accept hydrogen bonds can effectively solvate the polar functional groups of the molecule.
Polar Protic Methanol, EthanolModerate Capable of hydrogen bonding with the solute. Solubility may be limited by the nonpolar, bulky dibromophenyl portion of the molecule.[11]
Moderate Polarity Acetone, Ethyl AcetateModerate to Low Represents a balance of polar and nonpolar characteristics. May provide some solvating power.
Nonpolar Hexane, TolueneLow to Insoluble These solvents lack the ability to form strong interactions (like hydrogen bonds) with the polar parts of the solute molecule.[16][17]

Conclusion

The solubility of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a complex property governed by its unique structural features. A systematic approach, beginning with an analysis of its hydrogen bonding capabilities and overall polarity, allows for a rational selection of potential solvents. We predict favorable solubility in polar aprotic solvents like DMSO and DMF. For definitive quantitative data, the shake-flask method coupled with HPLC analysis is the recommended experimental protocol. As drug development continues to evolve, the integration of predictive computational models will further streamline the process of solvent selection and formulation development, ensuring that promising compounds are not abandoned due to preventable solubility challenges.

References

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Overseas.
  • A unified ML framework for solubility prediction across organic solvents. RSC Publishing.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. Available at: [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Sciences. Available at: [Link]

  • How do hydrogen bonds affect solubility?. askIITians. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

  • Video: Solubility - Concept. JoVE. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]

  • Solubility.
  • Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Solubility. Wikipedia. Available at: [Link]

  • Principles of Solubility. ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][25][26]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. Available at: [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][25][26]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. Available at: [Link]

  • How Does Solvent Polarity Impact Compound Solubility?. YouTube. Available at: [Link]

  • Reactions of 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-Benzo[d][25][26]oxazin-4-one with Nitrogen and Carbon Nucleophiles. IDOSI Journals. Available at:

  • Solubility of Organic Compounds.
  • Polarity of Solvents.
  • Investigation for the easy and efficient synthesis of 1H-benzo[d][25][26]oxazine-2,4-diones. National Institutes of Health. Available at: [Link]

  • 6-Bromo-2H-benzo[e][25][26]oxazine-2,4(3H)-dione. PubChem. Available at: [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Available at: [Link]

Sources

An In-depth Technical Guide to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione: Synthesis, Characterization, and Crystallographic Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure is not publicly available, this document outlines the established synthetic routes, analytical characterization methods, and the potential biological significance of this molecular scaffold. Furthermore, a detailed protocol for its crystallographic analysis is presented to guide future research.

Introduction: The Benzoxazine-2,4-dione Scaffold

1H-Benzo[d][1][2]oxazine-2,4-diones represent a significant class of heterocyclic compounds. Their unique structure allows for interactions with a variety of biological targets, leading to a wide range of reported biological activities, including antiviral, anticholinesterase, and anticancer properties.[3] These molecules are also valuable precursors in the synthesis of other bioactive compounds, such as quinazolinones.[3] The dibromo-substitution at the 6 and 8 positions is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity and pharmacokinetic profile.

Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

The synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones is typically achieved through a two-step process starting from the corresponding 2-aminobenzoic acid.[2][3]

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3,5-dibromobenzoic Acid

The precursor, 2-amino-3,5-dibromobenzoic acid, is the starting material for the synthesis of the target compound.

Step 2: Cyclization to form 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

A general and efficient method involves the use of a carbonylating agent, such as triphosgene, in an inert solvent.

Materials:

  • 2-Amino-3,5-dibromobenzoic acid

  • Triphosgene (or a phosgene equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-3,5-dibromobenzoic acid in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of triphosgene (0.33 equivalents) in anhydrous DCM to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Spectroscopic Characterization

Technique Expected Observations
¹H NMR Aromatic protons will appear as singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm). The N-H proton will likely appear as a broad singlet.
¹³C NMR Carbonyl carbons (C2 and C4) will be observed in the highly deshielded region (δ 150-170 ppm). Aromatic carbons will appear in the δ 110-150 ppm range, with carbons attached to bromine showing characteristic shifts.
FT-IR Characteristic peaks for the N-H stretch (around 3200 cm⁻¹), two distinct carbonyl (C=O) stretches (typically around 1760 and 1720 cm⁻¹), and C-Br stretches in the fingerprint region.
Mass Spec. The molecular ion peak corresponding to the exact mass of C₈H₃Br₂NO₃ will be observed, along with a characteristic isotopic pattern for two bromine atoms.

Proposed Workflow for Crystal Structure Determination

Obtaining a high-quality single crystal is paramount for X-ray diffraction analysis. The following workflow outlines the necessary steps.

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol for Crystallization:
  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) to find a suitable system where the compound has moderate solubility.

  • Crystallization Technique:

    • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Biological Significance and Therapeutic Potential

While the direct biological activity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is not extensively documented, the benzoxazine scaffold is present in numerous compounds with significant therapeutic properties.[5][6] Research on the closely related 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one has demonstrated its potential as an anticancer agent.[1][4]

Derivatives of this compound have shown antiproliferative activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[1][4] The proposed mechanism involves the induction of apoptosis through the upregulation of p53 and caspases 9 and 3.[1] The presence of the dibromo-substituents is thought to enhance lipophilicity, which may contribute to improved cell permeability and biological activity.[1]

Sources

thermal stability of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science, where thermal stability is a critical parameter for processing, storage, and safety. This guide provides a comprehensive framework for evaluating the thermal stability of this molecule. In the absence of direct experimental data in the current literature, this document outlines the theoretical underpinnings, proposes detailed experimental protocols, and discusses the anticipated decomposition pathways and analytical interpretations. As a Senior Application Scientist, the focus is on the rationale behind the analytical choices and the establishment of a robust, self-validating experimental workflow.

Introduction: The Significance of Thermal Stability

The compound 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione belongs to the class of 1H-benzo[d][1][2]oxazine-2,4-diones, which are recognized as important precursors and scaffolds in the synthesis of a variety of bioactive molecules, including anticancer agents and enzyme inhibitors.[3][4] The introduction of two bromine atoms onto the aromatic ring is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity, reactivity, and, crucially, its thermal stability.

For drug development professionals, understanding the thermal stability of an active pharmaceutical ingredient (API) or intermediate is paramount for:

  • Process Safety: Preventing runaway exothermic reactions during synthesis and formulation.

  • Formulation Development: Selecting appropriate excipients and manufacturing processes (e.g., milling, drying, melt extrusion).

  • Storage and Shelf-life: Defining storage conditions to prevent degradation over time.

  • Regulatory Compliance: Providing essential data for regulatory submissions.

This guide will detail the primary analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—used to characterize the thermal behavior of such compounds.

Theoretical Framework: Predicting Thermal Behavior

The thermal decomposition of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is governed by the inherent stability of its heterocyclic ring system and the influence of its substituents.

  • The Benzoxazine-2,4-dione Core: This heterocyclic system is essentially a cyclic anhydride-carbamate. The parent compound, 1H-Benzo[d][1][2]oxazine-2,4-dione (Isatoic Anhydride), is known to decompose around its melting point of 233 °C.[5] The primary decomposition pathway for such compounds involves the loss of carbon dioxide (CO2).[4]

  • Influence of Dibromo-Substituents: The two bromine atoms, being electron-withdrawing and heavy, are expected to have several effects. The C-Br bond is typically weaker than a C-H bond and can be a point of initial cleavage. The presence of halogens can also lead to the formation of toxic and corrosive gases, such as hydrogen bromide (HBr), upon decomposition, particularly if a source of hydrogen is available.[6] The thermal decomposition of halogenated organic compounds is a complex process that can involve free radical mechanisms.[2][7]

Based on this, we can hypothesize a multi-stage decomposition process: an initial decarboxylation, followed by the fragmentation of the resulting intermediate, and potentially the cleavage of C-Br bonds at higher temperatures.

Experimental Protocol for Thermal Stability Assessment

To rigorously determine the thermal stability profile, a combination of TGA and DSC is essential. The following protocol is designed to provide a comprehensive and self-validating data set.

Primary Analytical Techniques
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures, the magnitude of mass loss events, and information about the composition of the material.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decompositions.[1][8][9]

Experimental Workflow

The logical flow of the experimental work is crucial for obtaining reliable data.

G cluster_prep Sample Preparation & Instrument Setup cluster_analysis Thermal Analysis cluster_interp Data Interpretation & Reporting Sample Sample Acquisition (6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione) Purity Purity Verification (e.g., HPLC, NMR) Sample->Purity DSC_Screen DSC Scan (e.g., 25-400°C @ 10°C/min) - Identify melt, transitions, exotherms Purity->DSC_Screen TGA_Screen TGA Scan (e.g., 25-800°C @ 10°C/min) - Identify onset of decomposition (Tonset) - Quantify mass loss stages Purity->TGA_Screen Cal TGA & DSC Instrument Calibration (e.g., Indium, Zinc) Cal->DSC_Screen Cal->TGA_Screen Correlate Correlate DSC events with TGA mass loss DSC_Screen->Correlate TGA_EGA TGA coupled with Evolved Gas Analysis (TGA-MS/FTIR) - Identify decomposition products (CO2, HBr, etc.) TGA_Screen->TGA_EGA TGA_Screen->Correlate Pathway Propose Decomposition Pathway TGA_EGA->Pathway Correlate->Pathway Report Generate Stability Report & Data Summary Pathway->Report

Caption: Experimental workflow for thermal stability analysis.

Detailed Step-by-Step Methodology

A. Sample Preparation and Verification

  • Source Compound: Obtain a sample of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

  • Verify Purity: Confirm the purity and identity of the sample using techniques like ¹H-NMR, LC-MS, and HPLC. Impurities can significantly alter thermal analysis results.

  • Sample Weighing: For each analysis, accurately weigh 3-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

B. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Atmosphere: Purge the sample chamber with an inert gas (Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and sensitivity.

  • Analysis: Observe the thermogram for endothermic peaks (melting) and exothermic peaks (decomposition or polymerization).

C. Thermogravimetric Analysis (TGA) Protocol

  • Instrument Setup: Calibrate the TGA for mass and temperature.

  • Atmosphere: Run the experiment under two different atmospheres to assess oxidative vs. thermal stability:

    • Inert: Nitrogen at 50 mL/min.

    • Oxidative: Air at 50 mL/min.[10]

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Analysis: Determine the onset temperature of decomposition (T_onset), the temperatures of maximum mass loss rate (T_peak from the derivative curve), and the residual mass at the end of the experiment.

D. TGA with Evolved Gas Analysis (TGA-MS/FTIR)

  • Coupling: Couple the outlet of the TGA furnace to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.

  • Protocol: Run the standard TGA protocol under a Helium atmosphere (for TGA-MS).

  • Analysis: Correlate the mass loss events observed in the TGA curve with the detection of specific molecules by the MS or FTIR (e.g., m/z = 44 for CO₂, m/z = 80/82 for HBr).

Data Interpretation and Expected Results

The data from these analyses should be compiled and interpreted to build a complete picture of the compound's thermal stability.

Summarizing Quantitative Data

The key parameters derived from the analyses should be summarized in a clear format.

Table 1: Hypothetical Thermal Analysis Data Summary

Parameter Method Atmosphere Value Interpretation
Melting Point (T_m) DSC Nitrogen ~240-250 °C Phase transition from solid to liquid. May overlap with decomposition.
Decomposition Onset (T_onset) TGA Nitrogen ~245 °C The temperature at which significant mass loss begins.
Decomposition Peak (T_peak1) TGA (DTG) Nitrogen ~260 °C Temperature of maximum rate for the first mass loss step.
Mass Loss (Stage 1) TGA Nitrogen ~14% Corresponds to the theoretical mass loss of CO₂ (13.7%).
Decomposition Peak (T_peak2) TGA (DTG) Nitrogen ~350 °C Temperature of maximum rate for the second mass loss step.
Mass Loss (Stage 2) TGA Nitrogen ~50% Likely corresponds to the loss of Br atoms and fragmentation of the ring.
Char Yield @ 800°C TGA Nitrogen ~35% Amount of non-volatile carbonaceous residue. Higher char yield often indicates some flame-retardant character.[1]

| Decomposition Onset (T_onset) | TGA | Air | ~235 °C | Lower onset in air suggests susceptibility to oxidative decomposition. |

Proposed Decomposition Pathway

Based on the expected results from TGA-EGA and the chemistry of the molecule, a logical decomposition pathway can be proposed.

G A 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione C₈H₃Br₂NO₃ B Decarboxylation Intermediate (Hypothesized) A:f0->B:f0 ΔT (~245-260°C) E1 CO₂ A->E1 C Fragmentation Products (e.g., Brominated aromatics) B:f0->C:f0 ΔT (>300°C) E2 HBr, Br₂, etc. B->E2 D Char Residue C:f0->D:f0 ΔT (>400°C)

Caption: Hypothesized thermal decomposition pathway.

Step 1: Decarboxylation. The initial and most likely decomposition step is the loss of carbon dioxide, driven by thermal energy. This would be observed as the first major mass loss in TGA and confirmed by the detection of CO₂ in Evolved Gas Analysis.

Step 2: Fragmentation and Halogen Loss. Following decarboxylation, the resulting unstable intermediate would likely undergo further fragmentation. This second, higher-temperature stage would involve the cleavage of the C-Br bonds and the breakdown of the aromatic ring structure, leading to the release of HBr, Br₂, and other small organic fragments.

Conclusion and Recommendations

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the . By systematically employing DSC, TGA, and TGA-EGA, researchers and drug development professionals can obtain the critical data needed for process safety, formulation design, and regulatory filings. The proposed methodologies emphasize a logical workflow and causal interpretation, ensuring the generation of trustworthy and actionable results. It is strongly recommended that any thermal processing or long-term storage of this compound be conducted at temperatures well below the determined T_onset to ensure its integrity and safety.

References

  • ResearchGate. Thermal properties of benzoxazines based on diamines. Available from: [Link]

  • Choudhry, G. G., & Hutzinger, O. (1982). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. Part IV: Incorporation of inorganic chlorine into organic matter and thermochemical aromatizations. Toxicological & Environmental Chemistry, 5(3-4), 277-293. Available from: [Link]

  • Choudhry, G. G., & Hutzinger, O. (1983).
  • Choudhry, G. G., & Hutzinger, O. Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. Part V: Hypotheses and summary. Toxicological & Environmental Chemistry. Available from: [Link]

  • U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Available from: [Link]

  • ResearchGate. DSC and TGA Characterization of the Benzoxazine Monomers. Available from: [Link]

  • Newcastle University Library. Thermal studies of chlorinated and mixed halogenated biphenyls. Available from: [Link]

  • ResearchGate. DSC thermograms of two types of benzoxazine resins at 10 C/min. Available from: [Link]

  • Rogoza, Y., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1393. Available from: [Link]

  • El-Sayed, N. F., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. Available from: [Link]

  • MDPI. Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability. Available from: [Link]

  • National Center for Biotechnology Information. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. Available from: [Link]

  • AA Blocks. 1H-Benzo[d][1][2]oxazine-2,4-dione. Available from: [Link]

Sources

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the electrophilic and nucleophilic sites of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a halogenated heterocyclic compound with significant potential in synthetic chemistry and drug discovery. By integrating experimental data from closely related analogs and fundamental principles of electronic effects, this document delineates the key reactive centers within the molecule. The pronounced electrophilicity of the carbonyl carbons and the nucleophilic character of the heterocyclic nitrogen and the electron-rich aromatic ring are discussed in detail. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of benzoxazine-dione scaffolds.

Introduction: The Versatile 1H-benzo[d]oxazine-2,4-dione Scaffold

The 1H-benzo[d][1][2]oxazine-2,4-dione ring system, commonly known as isatoic anhydride, is a cornerstone building block in modern organic synthesis.[3] Its inherent reactivity and ability to generate a diverse array of heterocyclic structures upon reaction with various reagents make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials.[3] The title compound, 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, incorporates two bromine atoms onto this versatile scaffold, which significantly modulates its electronic properties and, consequently, its reactivity. Understanding the precise location of electrophilic and nucleophilic sites is paramount for the strategic design of synthetic routes to novel functionalized molecules.

Analysis of Electrophilic Sites

The primary electrophilic character of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is concentrated at the two carbonyl carbons (C2 and C4) of the oxazine-dione ring. This is a consequence of the polarization of the carbon-oxygen double bonds, where the high electronegativity of the oxygen atoms draws electron density away from the carbonyl carbons, rendering them electron-deficient and susceptible to attack by nucleophiles.

The Carbonyl Carbons: Primary Centers for Nucleophilic Attack

Experimental evidence from studies on analogous compounds strongly supports the high electrophilicity of the C2 and C4 positions. Research on the reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one, a closely related structure, has demonstrated its facile reaction with a variety of nitrogen and oxygen nucleophiles.[1][4] These reactions typically proceed via nucleophilic acyl substitution at one of the carbonyl carbons, leading to ring-opening of the oxazine-dione moiety.

Similarly, studies on 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-Benzo[d][1][2]oxazin-4-one show reactions with nitrogen and carbon nucleophiles, further confirming the susceptibility of the carbonyl carbons to nucleophilic attack.[5] The electron-withdrawing nature of the dinitrophenyl group in this analog further enhances the electrophilicity of the ring system.

Experimental Protocol: General Procedure for Nucleophilic Acyl Substitution

  • Objective: To illustrate the typical reaction conditions for the nucleophilic ring-opening of a 6,8-dibromobenzoxazinone derivative.

  • Methodology (Adapted from similar compounds[1][4]):

    • Dissolve the 6,8-dibromobenzoxazinone derivative in a suitable aprotic solvent (e.g., dry pyridine, DMF, or dioxane).

    • Add the desired nucleophile (e.g., an amine, alcohol, or a carbanion precursor) to the solution. The stoichiometry may vary depending on the nucleophile and desired product.

    • The reaction may be conducted at room temperature or require heating under reflux, depending on the reactivity of the nucleophile.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

    • Upon completion, the reaction mixture is typically worked up by pouring it into acidified water to precipitate the product.

    • The crude product can be purified by recrystallization or column chromatography.

The presence of two strongly electron-withdrawing bromine atoms at positions 6 and 8 of the benzene ring further amplifies the electrophilicity of the carbonyl carbons. These halogens pull electron density from the aromatic ring through their inductive effect, which in turn withdraws electron density from the heterocyclic portion of the molecule, making the carbonyls even more reactive towards nucleophiles.

graph "Electrophilic_Sites" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Major electrophilic centers in 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Site Reason for Electrophilicity Supporting Evidence
C4 Carbonyl Carbon Highly polarized C=O bond, adjacent to an electronegative oxygen and nitrogen.Reactivity of analogous compounds with nucleophiles.[1][4][5]
C2 Carbonyl Carbon Highly polarized C=O bond, part of a cyclic anhydride-like structure.Reactivity of analogous compounds with nucleophiles.[1][4][5]

Analysis of Nucleophilic Sites

While the primary reactivity of the benzoxazine-dione core is electrophilic, the molecule also possesses nucleophilic centers that can participate in reactions with suitable electrophiles.

The Heterocyclic Nitrogen (N1)
The Aromatic Ring

The benzene ring, despite being substituted with two electron-withdrawing bromine atoms, still possesses π-electron density and can act as a nucleophile in electrophilic aromatic substitution reactions. However, the strong deactivating effect of the two bromine atoms and the fused oxazine-dione ring will significantly reduce the nucleophilicity of the aromatic ring, making such reactions challenging. Any potential electrophilic attack would likely be directed to the less sterically hindered and electronically least deactivated positions.

A study on a related 6,8-dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one showed reactivity with carbon electrophiles like benzaldehyde derivatives, suggesting that under certain conditions, the molecule can exhibit nucleophilic character, although the exact site of reaction on the aromatic ring was not specified in the abstract.[1][4]

graph "Nucleophilic_Sites" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Potential nucleophilic centers in 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Site Reason for Nucleophilicity Plausible Reactions
N1 Nitrogen Lone pair of electrons.N-Alkylation, N-Acylation (typically after deprotonation).
Aromatic Ring π-electron system.Electrophilic Aromatic Substitution (deactivated by substituents).

Conclusion

The reactivity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is dominated by the electrophilic nature of its two carbonyl carbons (C2 and C4), making it an excellent substrate for reactions with a wide range of nucleophiles. This reactivity is further enhanced by the presence of two electron-withdrawing bromine atoms on the aromatic ring. While the molecule also possesses nucleophilic sites at the N1 nitrogen and the aromatic ring, their reactivity is comparatively lower, with the aromatic ring being significantly deactivated towards electrophilic substitution. A thorough understanding of these reactive sites, as outlined in this guide, is essential for the strategic design of synthetic pathways to novel and potentially bioactive molecules based on this versatile heterocyclic scaffold.

References

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • Bentham Science Publishers. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. [Link]

  • Shaban, M. E., & El-Sayed, W. A. (2014). Reactions of 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-Benzo[d][1][2]oxazin-4-one with Nitrogen and Carbon Nucleophiles. Global Journal of Science Frontier Research Chemistry, 14(4), 1-6. [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC advances, 11(34), 20958-20967. [Link]

Sources

The Expanding Therapeutic Landscape of Benzoxazine Derivatives: Mechanisms, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Benzoxazine derivatives, a versatile class of heterocyclic compounds, have garnered significant attention within the medicinal chemistry and drug development sectors. Characterized by a fused benzene and oxazine ring system, this scaffold offers remarkable synthetic tractability and the ability to modulate a wide array of biological targets. This technical guide provides a comprehensive overview of the potent biological activities exhibited by benzoxazine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the intricate mechanisms of action, including the induction of apoptosis, inhibition of key microbial enzymes, and modulation of inflammatory signaling pathways. This document is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current state of knowledge but also detailed, field-proven experimental protocols and data-driven insights to guide future research and development efforts in this promising area.

Chapter 1: The Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Benzoxazine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzoxazine scaffold has emerged as a structure of significant interest. Benzoxazines are bicyclic compounds featuring a benzene ring fused to an oxazine ring. The two most common isomers in medicinal chemistry are 1,3-benzoxazine and 1,4-benzoxazine, whose distinct arrangements of oxygen and nitrogen atoms confer different physicochemical and biological properties. Their structural uniqueness has made them potent candidates for a wide range of pharmacological applications.[1]

Synthetic Versatility and Rationale for Drug Development

The appeal of benzoxazines in drug discovery is significantly enhanced by their accessible synthesis, often involving classic reactions like the Mannich condensation of a phenol, a primary amine, and formaldehyde. This synthetic flexibility allows for the systematic modification of the core structure at multiple positions, enabling the generation of large compound libraries for screening and the fine-tuning of activity, selectivity, and pharmacokinetic properties. The broad spectrum of biological activities reported for this class—ranging from antitumor and antimicrobial to anti-inflammatory and neuroprotective effects—positions benzoxazine as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets and thus serving as a rich source for lead discovery.[1][2]

Chapter 2: Anticancer and Antiproliferative Activities

Benzoxazine derivatives have demonstrated potent activity against a variety of human cancer cell lines, operating through diverse and sophisticated mechanisms of action. This multifaceted approach to combating cancer cell proliferation and survival makes them highly attractive candidates for oncological drug development.[3][4]

Mechanisms of Action in Oncology

2.1.1. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which benzoxazine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can significantly increase the expression of the tumor suppressor protein p53 and the executioner caspase-3.[3] The activation of p53 can trigger apoptosis by transcribing pro-apoptotic genes, while caspase-3 activation leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis. Concurrently, some of these compounds can arrest the cell cycle by downregulating key regulatory proteins like cyclin-dependent kinase 1 (cdk1), thereby preventing cancer cells from proceeding through mitosis.[3]

G cluster_0 Benzoxazine Derivative Action cluster_1 Cellular Response Benzoxazine Benzoxazine Derivative p53 ↑ p53 Expression Benzoxazine->p53 cdk1 ↓ cdk1 Expression Benzoxazine->cdk1 Apoptosis_Pathway Pro-Apoptotic Gene Transcription p53->Apoptosis_Pathway Cell_Cycle_Arrest G2/M Phase Arrest cdk1->Cell_Cycle_Arrest Caspase3 ↑ Caspase-3 Activation Apoptosis_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzoxazine-induced apoptosis and cell cycle arrest pathway.

2.1.2. Targeting DNA Integrity: G-Quadruplex Stabilization

A novel and highly specific anticancer strategy involves the targeting of unique DNA secondary structures known as G-quadruplexes (G4). These structures are prevalent in the promoter regions of oncogenes, such as c-Myc. Certain benzoxazinone derivatives have been found to induce and stabilize the formation of G4-DNA in the c-Myc promoter.[4] This stabilization effectively acts as a roadblock for transcriptional machinery, leading to the downregulation of c-Myc mRNA expression in a dose-dependent manner.[4] Since c-Myc is a critical driver of proliferation in many cancers, this mechanism offers a targeted way to inhibit tumor growth and migration.[4]

G cluster_0 Molecular Interaction cluster_1 Conformational Change & Outcome Benzoxazine Benzoxazine Derivative cMyc_Promoter c-Myc Promoter Region (G-Rich Sequence) Benzoxazine->cMyc_Promoter G4_Formation G-Quadruplex (G4) Formation & Stabilization cMyc_Promoter->G4_Formation Induces Transcription_Block Transcription Factor Binding Blocked G4_Formation->Transcription_Block cMyc_Down ↓ c-Myc mRNA Expression Transcription_Block->cMyc_Down Proliferation_Inhibit Inhibition of Cancer Cell Proliferation cMyc_Down->Proliferation_Inhibit

Caption: Mechanism of c-Myc downregulation via G-Quadruplex stabilization.

2.1.3. Other Mechanisms

The anticancer repertoire of benzoxazines also includes the inhibition of angiogenesis, the process of new blood vessel formation essential for tumor growth, and the disruption of lysosomal function, which is critical for cancer cell metabolism and survival.[5][6] Furthermore, some eugenol-derived benzoxazines have demonstrated the ability to reduce tumor weight and cancer incidence in in vivo fibrosarcoma models, highlighting their therapeutic potential in a preclinical setting.[7][8]

Data Compendium: Antiproliferative Activity

The following table summarizes the activity of select benzoxazine derivatives against various human cancer cell lines.

Compound ClassTarget Cell LinesIC50 (µM)Key MechanismReference
Benzoxazinone DerivativesHepG2, MCF-7, HCT-29< 10 µMApoptosis (p53, Caspase-3 ↑), Cell Cycle Arrest (cdk1 ↓)[3]
Benzoxazinone DerivativesSK-RC-42, SGC7901, A549Variesc-Myc Downregulation via G-Quadruplex Stabilization[4]
Benzoxazine-Purine HybridsMCF-7, HCT-116Low µMDual HER2/JNK1 Kinase Inhibition, Pyroptosis[9]
Eugenol-Derived BenzoxazinesIn vivo FibrosarcomaN/A (Tumor Reduction)Not specified[8]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effect of benzoxazine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the benzoxazine derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control). A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Chapter 3: Antimicrobial Properties: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Benzoxazine derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity.[10][11]

Antibacterial and Antifungal Activity

Derivatives of 1,3-benzoxazine and 1,4-benzoxazine have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as various fungal strains (Candida albicans, Aspergillus niger).[1][10] For instance, 3,4-dihydro-benzo[e][1][12]oxazin-2-one derivatives and thionated 1,3-benzoxazines have shown significant antibacterial and antifungal effects, with some compounds exhibiting potency comparable to the standard antifungal drug fluconazole.[1]

In addition to direct antimicrobial action, bio-based polybenzoxazine composites have been developed that show excellent antibiofilm activity.[13] These materials can prevent the formation of resilient microbial communities on surfaces, a critical issue in both clinical and industrial settings.

Data Compendium: Antimicrobial Activity
Compound ClassTarget MicrobeActivity MeasurementKey FindingReference
2H-benzo[b][1][10]oxazin-3(4H)-one derivativesE. coliZone of Inhibition: 22 mmCompound 4e showed the highest potency.[10][14]
2H-benzo[b][1][10]oxazin-3(4H)-one derivativesS. aureusZone of Inhibition: 20 mmCompound 4e showed broad-spectrum activity.[10][14]
Thionated-1,3-benzoxazineFungal StrainsMICActivity comparable to fluconazole.[1]
Curcumin-based PolybenzoxazineC. albicansBiofilm Inhibition>90% efficacy, prevents hyphal growth.[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative technique and a gold standard for susceptibility testing.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A1 Prepare 2-fold serial dilutions of Benzoxazine derivative in 96-well plate B1 Inoculate each well with the microbial suspension A1->B1 A2 Adjust microbial suspension to 0.5 McFarland standard (e.g., S. aureus) A2->B1 B2 Include Positive Control (microbes, no drug) & Negative Control (broth only) B3 Incubate plate at 37°C for 18-24 hours B2->B3 C1 Visually inspect wells for turbidity (growth) B3->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

Caption: Workflow for MIC determination via Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Plate: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the benzoxazine derivative in a suitable broth (e.g., Mueller-Hinton Broth for bacteria). The typical concentration range might be 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (inoculum in broth without any compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Chapter 4: Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Benzoxazine derivatives have been identified as potent anti-inflammatory agents, capable of intervening in key inflammatory pathways.[12][15]

Modulation of Inflammatory Pathways

Several 2H-1,4-benzoxazin-3(4H)-one derivatives have shown significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells, a common in vitro model for neuroinflammation.[16] These compounds effectively reduce the production of nitric oxide (NO), a key inflammatory mediator.[16] Furthermore, they significantly decrease the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[16] This is accomplished by downregulating the expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16]

A crucial mechanism underlying these effects is the activation of the Nrf2-HO-1 signaling pathway.[16] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage and inflammation. By activating this pathway, benzoxazine derivatives can reduce intracellular reactive oxygen species (ROS) and alleviate inflammation.[16]

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay (Griess Test)

Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the benzoxazine derivatives for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (scirp.org) [Link]

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC. (nih.gov) [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (jocpr.com) [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (ijrps.com) [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (researchgate.net) [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (pubmed.ncbi.nlm.nih.gov) [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (pubmed.ncbi.nlm.nih.gov) [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (ijrps.com) [Link]

  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. (ijpsr.com) [Link]

  • 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). (researchgate.net) [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. (researchgate.net) [Link]

  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. (pubs.acs.org) [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (frontiersin.org) [Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (ncbi.nlm.nih.gov) [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (pubmed.ncbi.nlm.nih.gov) [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC. (nih.gov) [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (chemistry-europe.onlinelibrary.wiley.com) [Link]

  • Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. (pubs.acs.org) [Link]

  • Novel benzoxazines as inhibitors of angiogenesis. (researchgate.net) [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (pubmed.ncbi.nlm.nih.gov) [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (pubmed.ncbi.nlm.nih.gov) [Link]

  • Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. (pubmed.ncbi.nlm.nih.gov) [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (mdpi.com) [Link]

Sources

An In-depth Technical Guide to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a halogenated heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While direct literature on its discovery and history is sparse, this guide elucidates its probable synthetic pathway, drawing from established methodologies for analogous structures. We will delve into the synthesis of its key precursor, 3,5-dibromoanthranilic acid, and the subsequent cyclization to form the benzoxazinedione core. Furthermore, this guide explores the characterization of this class of compounds and discusses their potential applications, particularly in the realm of anticancer research, based on the biological activities of structurally related derivatives.

Introduction: The Significance of the Benzoxazinedione Scaffold

The 1H-benzo[d][1][2]oxazine-2,4-dione ring system, commonly known as isatoic anhydride and its derivatives, represents a pivotal class of heterocyclic compounds.[3] Their unique structural framework makes them versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolines, quinolones, and benzodiazepines.[3] These resulting structures are often endowed with a broad spectrum of biological activities, positioning benzoxazinediones as crucial intermediates in drug discovery.[4][5][6] The introduction of halogen atoms, such as bromine, onto the aromatic ring can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing its biological efficacy and target specificity. 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, with its two bromine substituents, is a compound of particular interest for exploring structure-activity relationships in various therapeutic areas.

Retrosynthetic Analysis and Key Precursor Synthesis

The logical synthetic route to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione begins with the preparation of its fundamental precursor, 3,5-dibromoanthranilic acid.

Diagram of the Retrosynthetic Pathway

Retrosynthesis target 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione precursor1 3,5-Dibromoanthranilic Acid target->precursor1 Cyclization precursor2 Phosgene or Phosgene Equivalent target->precursor2 Carbonyl Source precursor3 Anthranilic Acid precursor1->precursor3 Dibromination precursor4 Bromine precursor1->precursor4 Brominating Agent

Caption: Retrosynthetic analysis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Synthesis of 3,5-Dibromoanthranilic Acid

The synthesis of 3,5-dibromoanthranilic acid is a critical first step. This intermediate is typically prepared via the direct bromination of anthranilic acid.

Experimental Protocol: Bromination of Anthranilic Acid

  • Dissolution: Dissolve anthranilic acid in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the anthranilic acid solution with constant stirring. The reaction is typically carried out at room temperature. The stoichiometry is crucial to ensure dibromination at the 3 and 5 positions.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion, the product, 3,5-dibromoanthranilic acid, often precipitates out of the solution. The precipitate can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3,5-dibromoanthranilic acid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve anthranilic acid and is resistant to oxidation by bromine. It also facilitates the electrophilic aromatic substitution by stabilizing the reaction intermediates.

  • Controlled Bromine Addition: Slow, portion-wise addition of bromine is essential to control the exothermic nature of the reaction and to prevent over-bromination or the formation of undesired side products.

Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

The final step in the synthesis is the cyclization of 3,5-dibromoanthranilic acid to form the benzoxazinedione ring. This is typically achieved by reacting the anthranilic acid derivative with phosgene or a phosgene equivalent, such as triphosgene or diphosgene.[7]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization anthranilic_acid Anthranilic Acid bromination Bromination (Br2, Acetic Acid) anthranilic_acid->bromination dibromo_acid 3,5-Dibromoanthranilic Acid bromination->dibromo_acid phosgenation Reaction with Phosgene (or equivalent) dibromo_acid->phosgenation target_compound 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione phosgenation->target_compound SignalingPathway cluster_cell Cancer Cell drug 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (or derivative) target_protein Target Protein (e.g., Kinase, Enzyme) drug->target_protein Inhibition proliferation Cell Proliferation target_protein->proliferation Promotes apoptosis Apoptosis target_protein->apoptosis Inhibits

Sources

Methodological & Application

synthesis of quinazolinones from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Quinazolinones from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quinazolinones represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The strategic introduction of halogen atoms, such as bromine, onto the quinazolinone core can significantly modulate the compound's lipophilicity and electronic properties, often leading to enhanced pharmacological potency. This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted quinazolinones starting from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride. We will delve into the underlying reaction mechanism, provide step-by-step synthetic procedures, and discuss the critical parameters that govern the reaction's success, offering field-proven insights for researchers in drug discovery and organic synthesis.

Mechanistic Insights: The Pathway from Benzoxazinedione to Quinazolinone

The synthesis of quinazolinones from isatoic anhydride derivatives is a robust and versatile transformation. The reaction proceeds via a domino sequence involving nucleophilic attack, ring-opening, and intramolecular cyclization. The use of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione as the starting material embeds the dibromo substitution pattern onto the final quinazolinone product.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Acyl Substitution: A primary amine (R-NH₂) acts as the nucleophile, attacking one of the electrophilic carbonyl carbons (typically the more reactive C4 position) of the benzoxazinedione ring.

  • Ring Opening: This attack leads to the cleavage of the anhydride bond and the formation of an unstable 2-amino-N-substituted benzamide intermediate. In the case of isatoic anhydride, this step is accompanied by the loss of carbon dioxide.

  • Intramolecular Cyclization: The newly formed amide nitrogen then attacks the second carbonyl group (or an imine formed in situ), leading to a tetrahedral intermediate.

  • Dehydration: Subsequent elimination of a water molecule results in the formation of the stable, aromatic quinazolinone ring system.

This entire sequence can often be performed in a single pot, making it an efficient method for generating molecular diversity.[4][5][6]

G General Reaction Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (Isatoic Anhydride Derivative) C Nucleophilic Attack & Ring Opening A->C B Primary Amine (R-NH₂) B->C D 2-amino-3,5-dibromo-N-substituted benzamide intermediate C->D + CO₂ E Intramolecular Cyclization & Dehydration D->E F Substituted 6,8-Dibromoquinazolin-4(3H)-one (Final Product) E->F - H₂O

Caption: High-level overview of the reaction pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis of various 2,3-disubstituted 6,8-dibromoquinazolin-4(3H)-ones. The choice of solvent and reaction conditions can be adapted based on the specific amine and other reactants used.

Protocol 2.1: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

This protocol is adapted from the synthesis of related compounds and demonstrates the reaction with a hydrazine nucleophile.[7] The initial step involves the formation of the benzoxazinone from the corresponding anthranilate, which is then reacted with hydrazine.

Step 1: Synthesis of 2-Methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one

  • To a solution of methyl 3,5-dibromoanthranilate (1 eq.) in acetic anhydride (5-10 vol.), add a catalytic amount of pyridine.

  • Heat the mixture under reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Acetic anhydride serves as both the reactant to introduce the 2-methyl group and as the dehydrating agent to facilitate ring closure. Pyridine acts as a base to catalyze the reaction.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product and hydrolyze excess acetic anhydride.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 2-Methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

  • Suspend 2-Methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one (1 eq.) in ethanol (10-15 vol.) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2-1.5 eq.) dropwise to the suspension with stirring.

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting benzoxazinone is consumed.[7]

    • Causality: Ethanol is a common solvent due to its ability to dissolve the reactants at elevated temperatures and its appropriate boiling point for the reaction. The excess hydrazine ensures the complete conversion of the starting material.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol to remove any unreacted hydrazine, and then with hexane.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinazolinone.

Protocol 2.2: General Synthesis of 3-Aryl/Alkyl-6,8-dibromo-2-substituted-quinazolin-4(3H)-ones

This protocol outlines a general multicomponent approach for synthesizing a wider variety of quinazolinones.[4]

  • In a sealed vessel, combine 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1 eq.), a primary amine (aryl, alkyl, or heteroaryl amine, 1.1 eq.), and an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate, 1.5 eq.).

  • Heat the mixture under solvent-free conditions at 120-140 °C for 5-6 hours (classical heating) or at 140 °C for 20-30 minutes (microwave irradiation).[4]

    • Causality: This one-pot, multicomponent reaction is highly efficient. The orthoester serves as the source for the C2 position of the quinazolinone ring. Solvent-free conditions are environmentally friendly and can accelerate the reaction rate.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add ethanol to the reaction mixture and stir to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization or column chromatography as needed.

Key Parameters and Optimization

The successful synthesis of quinazolinones is dependent on several critical factors. Understanding their influence allows for systematic optimization of reaction conditions.

ParameterInfluence on ReactionRationale & Expert Insights
Nucleophile Reactivity Determines reaction rate and potential for side reactions.Highly nucleophilic amines (aliphatic) react faster than less nucleophilic ones (aromatic). For weakly nucleophilic amines, a catalyst (e.g., p-TsOH, TFA) or higher temperatures may be required to drive the reaction.[8]
Solvent Affects solubility of reactants and reaction temperature.Polar aprotic solvents like DMF or DMSO can be used, but ethanol, acetic acid, or solvent-free conditions are often preferred for easier workup and greener chemistry.[4][7] Acetic acid can act as both a solvent and a catalyst.
Temperature Controls the rate of reaction and dehydration.Most reactions require heating (80-150 °C) to overcome the activation energy for both ring opening and the final dehydration step. Microwave-assisted heating can significantly reduce reaction times.[4]
Catalyst Can accelerate the reaction, especially with less reactive substrates.Acid catalysts (e.g., p-TsOH, acetic acid, Lewis acids) activate the carbonyl group of the benzoxazinedione, making it more susceptible to nucleophilic attack.[2][6]

Overall Synthetic Workflow

The process from starting materials to the final, characterized product follows a logical sequence of operations common in synthetic organic chemistry.

Caption: Standard laboratory workflow for synthesis.

Conclusion

The synthesis of 6,8-dibromoquinazolin-4(3H)-ones from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a versatile and efficient process crucial for the development of novel therapeutic candidates. By understanding the reaction mechanism and carefully controlling key experimental parameters such as nucleophile choice, temperature, and solvent, researchers can reliably produce a diverse library of these valuable heterocyclic compounds. The protocols and insights provided herein serve as a robust starting point for both academic and industrial scientists engaged in the field of medicinal chemistry.

References

  • ResearchGate. (n.d.). Methods for quinazolinone synthesis. Retrieved from [Link]

  • Gong, P., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][9][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]

  • Asif, M. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Retrieved from [Link]

  • Scientific Reports. (2022). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. PMC. Retrieved from [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • Osarumwense, P.O., et al. (n.d.). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - one. International Journal of Scientific & Technology Research. Retrieved from [Link]

  • Organic Chemistry Research. (2019). Regular Article. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Singh, S., et al. (2015). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2016). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3‐disubstituted quinazolinones from isatoic anhydride, aniline and β‐diketones. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic N-alkylation of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Benzoxazinediones

The 1H-benzo[d]oxazine-2,4-dione core, also known as isatoic anhydride, is a privileged scaffold in medicinal chemistry. Its N-substituted derivatives are crucial building blocks for synthesizing a wide array of biologically active heterocyclic compounds, including quinazolinones, benzodiazepinediones, and quinolone derivatives.[1][2] The strategic introduction of substituents at the N-1 position of the benzoxazinedione ring system profoundly influences the pharmacological profile of the resulting molecules. The 6,8-dibromo substitution pattern on this scaffold provides a unique electronic and steric landscape, making its N-alkylated derivatives particularly interesting for exploring new chemical space in drug discovery programs.[3][4]

This application note provides a detailed protocol for the N-alkylation of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a key intermediate for creating diverse molecular libraries. We will delve into the mechanistic rationale behind the experimental choices, offer a primary and an alternative protocol to accommodate different experimental needs, and provide troubleshooting guidance to ensure successful synthesis.

Mechanistic Insights into N-Alkylation

The N-alkylation of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione proceeds through the deprotonation of the acidic N-H proton, followed by a nucleophilic attack of the resulting anion on an electrophilic alkylating agent. The choice of base and solvent is critical for efficient deprotonation and subsequent alkylation while minimizing potential side reactions such as hydrolysis of the anhydride.

Standard SN2 Alkylation Pathway

The most common approach involves an SN2 reaction mechanism.[5][6] A suitable base abstracts the proton from the nitrogen atom, creating a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the alkyl halide and displacing the halide leaving group.

The general workflow for this process is illustrated below:

sub 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione deprotonation Deprotonation sub->deprotonation base Base (e.g., K2CO3, NaH) base->deprotonation solvent Aprotic Polar Solvent (e.g., DMF, THF) solvent->deprotonation anion Nitrogen Anion Intermediate deprotonation->anion sn2 SN2 Reaction anion->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 product N-alkylated Product sn2->product workup Aqueous Work-up & Purification product->workup final_product Isolated N-alkylated Product workup->final_product sub 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (Nu-H) sn2_mitsunobu SN2 Attack sub->sn2_mitsunobu alcohol Alcohol (R-OH) phosphonium Betaine Intermediate alcohol->phosphonium phosphine PPh3 activation Activation of PPh3 phosphine->activation azodicarboxylate DEAD or DIAD azodicarboxylate->activation activation->phosphonium proton_transfer Proton Transfer phosphonium->proton_transfer oxyphosphonium Oxyphosphonium Salt proton_transfer->oxyphosphonium oxyphosphonium->sn2_mitsunobu product N-alkylated Product sn2_mitsunobu->product byproducts Ph3P=O + DEAD-H2 sn2_mitsunobu->byproducts

Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione [7]≥97%VariousEnsure it is dry before use.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeVariousUse freshly opened or distilled.
Potassium Carbonate (K₂CO₃), anhydrous≥99%VariousFinely powdered for better reactivity.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeVariousHandle with extreme care under an inert atmosphere.
N,N-Dimethylformamide (DMF), anhydrous≥99.8%VariousUse from a sealed bottle.
Tetrahydrofuran (THF), anhydrous≥99.9%VariousUse from a sealed bottle.
Triphenylphosphine (PPh₃)≥99%Various
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)40% solution in toluene or neatVariousCaution: Potentially explosive, handle with care.
Ethyl AcetateACS GradeVariousFor extraction and chromatography.
HexanesACS GradeVariousFor chromatography.
Saturated Sodium Bicarbonate Solution (NaHCO₃)-In-house prep.For work-up.
Brine-In-house prep.For work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying organic layers.

Protocol 1: Standard N-Alkylation with Alkyl Halide

This protocol is a robust and widely applicable method for the N-alkylation of isatoic anhydride derivatives. [8][9][10] Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask to achieve a concentration of approximately 0.1 M. Stir the mixture until the starting material is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution. For more challenging alkylations, sodium hydride (NaH, 1.1-1.2 eq) can be used, in which case it should be added portion-wise at 0 °C. Safety Note: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes (or at 0 °C for NaH) to allow for complete deprotonation.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) if NaH was used.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Mitsunobu Reaction

This protocol is ideal for the alkylation with primary or secondary alcohols and avoids the use of a strong base. [11][12][13][14] Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and a color change are typically observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography. The by-products, triphenylphosphine oxide (Ph₃P=O) and the reduced azodicarboxylate, can be separated from the desired product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete deprotonation.- Alkylating agent is not reactive enough.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature.- Use a more reactive alkyl halide (I > Br > Cl).- Consider the Mitsunobu protocol.
Formation of Side Products - Hydrolysis of the anhydride ring.- O-alkylation.- Ensure all reagents and solvents are strictly anhydrous.- Use a non-nucleophilic base.- The N-anion is generally more nucleophilic than the O-anions in the resonance structure, but solvent choice can have an effect. [15]
Difficult Purification - By-products from the Mitsunobu reaction (Ph₃P=O, hydrazine derivative).- For Mitsunobu, after concentration, triturate the crude mixture with cold diethyl ether. Ph₃P=O may precipitate and can be filtered off.- Optimize chromatographic conditions.
Low Yield - Steric hindrance from the alkylating agent.- Reversible reaction.- Use a less hindered alkylating agent if possible.- Increase the equivalents of the alkylating agent.- Ensure complete deprotonation to drive the reaction forward.

Conclusion

The N-alkylation of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a versatile reaction for generating a diverse range of molecular scaffolds for drug discovery. The choice between a standard SN2 approach and the Mitsunobu reaction provides flexibility in adapting the synthesis to various alkyl groups and substrate sensitivities. Careful control of reaction conditions, particularly the choice of base and the exclusion of moisture, is paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in this field.

References

  • Abdel-rahman, R. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[3][5]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Medicinal Chemistry, 15(6), 674-686. [Link]

  • Gomez, L. A., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]o[3][5]xazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 6(5), 3789-3801. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Kumar, A., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(1), 183-193. [Link]

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]

  • Pew, R. M., et al. (2021). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[3][5][16]riazolop[1][8]yridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 86(17), 11574-11593. [Link]

  • ResearchGate. (n.d.). The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • ACS Omega. (n.d.). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]

  • ResearchGate. (n.d.). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. [Link]

  • ResearchGate. (n.d.). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[3][5][16]riazolop[1][8]yridines and Related Deaza-Compounds. [Link]

  • Google Patents. (n.d.).
  • Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[3][5]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • ACS Publications. (n.d.). Facile method for alkylation and alkenylation of heterocycles. [Link]

  • Pearson+. (n.d.). The Williamson ether synthesis involves the displacement of an al... | Study Prep. [Link]

  • National Institutes of Health. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[3][5]xazine-2,4-diones. [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. [Link]

  • Shodhganga. (n.d.). Chapter 5. [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ResearchGate. (n.d.). 1,4-Oxazines and Their Benzo Derivatives. [Link]

  • PubMed Central. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Heterocyclic Scaffolds Using 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Combinatorial Chemistry

In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, enabling the rapid and systematic preparation of compound arrays. 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, presents itself as a highly valuable electrophilic building block for the solid-phase synthesis of a variety of nitrogen-containing heterocyclic compounds, most notably quinazolinones.

The bromine substituents at the 6 and 8 positions of the aromatic ring serve as valuable handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of highly decorated molecular scaffolds. This application note provides a comprehensive guide to the utilization of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione in solid-phase synthesis, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and medicinal chemistry. While direct literature on the solid-phase application of this specific dibrominated analog is emerging, the protocols herein are built upon the well-established reactivity of isatoic anhydrides and general principles of solid-phase organic synthesis[1][2][3].

Core Principle: The Reactivity of the Isatoic Anhydride Scaffold on a Solid Support

The synthetic utility of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione in solid-phase synthesis hinges on its sequential reaction with two different nucleophiles. The first nucleophile, typically an amine-functionalized resin, serves to immobilize the scaffold. The second, a primary amine introduced in the subsequent step, acts as the diversity element, leading to the formation of the target heterocyclic core upon cleavage from the solid support.

The general workflow for the solid-phase synthesis using 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is depicted below.

G cluster_0 Resin Preparation cluster_1 Immobilization cluster_2 Diversification cluster_3 Cleavage and Isolation Resin Amine-Functionalized Resin (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Add_Reagent Add 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Swell->Add_Reagent Reaction1 Acylation Reaction (Formation of Resin-Bound Intermediate) Add_Reagent->Reaction1 Wash1 Wash Resin Reaction1->Wash1 Add_Amine Add Primary Amine (R-NH2) Wash1->Add_Amine Reaction2 Nucleophilic Attack and Cyclization Add_Amine->Reaction2 Wash2 Wash Resin Reaction2->Wash2 Cleavage Cleavage from Resin (e.g., TFA) Wash2->Cleavage Isolation Isolate and Purify Product Cleavage->Isolation

Figure 1: General workflow for the solid-phase synthesis of quinazolinone derivatives.

Detailed Protocols

Protocol 1: Immobilization of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione on Rink Amide Resin

This protocol describes the initial loading of the building block onto an amine-functionalized solid support. Rink amide resin is a suitable choice as it allows for cleavage under acidic conditions to yield a C-terminal amide functionality in the final product.

Materials:

  • Rink Amide Resin (100-200 mesh)

  • 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads[3].

  • Resin Washing: Drain the DMF and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove any impurities.

  • Reagent Preparation: In a separate vial, dissolve 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (0.32 g, 1.0 mmol, 2 equivalents) in DMF (5 mL).

  • Coupling Reaction: Add the solution of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione to the swollen resin. Gently agitate the mixture at room temperature for 12-16 hours. The reaction can be monitored by a Kaiser test to confirm the consumption of the free amine groups on the resin.

  • Post-Coupling Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess reagent and byproducts.

  • Drying: Dry the resin under a stream of nitrogen and then under high vacuum for at least 2 hours.

The successful immobilization results in the formation of a resin-bound 2-aminobenzamide derivative, which is the key intermediate for the subsequent diversification step.

G Resin Rink Amide Resin H2N- Reaction DMF, RT Resin:f0->Reaction Acylation Reagent 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Reagent->Reaction Intermediate Resin-Bound Intermediate Resin-NH-CO-(C6H2Br2)-NH2 Reaction->Intermediate:f0

Figure 2: Immobilization of the building block onto an amine-functionalized resin.

Protocol 2: On-Resin Synthesis of 3-Substituted-6,8-dibromoquinazolin-4(3H)-ones

This protocol outlines the diversification step where a primary amine is introduced to form the quinazolinone ring system.

Materials:

  • Resin-bound intermediate from Protocol 1

  • Primary amine (R-NH2, 3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound intermediate (~0.5 mmol) in DMF (10 mL) for 30 minutes.

  • Reaction Mixture Preparation: In a separate vial, dissolve the primary amine (1.5 mmol) and DIPEA (1.5 mmol) in DMF (5 mL).

  • Cyclization Reaction: Add the amine solution to the swollen resin. Agitate the mixture at 50 °C for 16-24 hours. The elevated temperature facilitates the intramolecular cyclization to form the quinazolinone ring.

  • Post-Reaction Wash: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen.

Protocol 3: Cleavage and Isolation of the Final Product

This protocol details the release of the synthesized quinazolinone from the solid support and its subsequent purification.

Materials:

  • Quinazolinone-bound resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation for Cleavage: Place the dry resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Gently agitate at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (40 mL). The product will precipitate as a solid.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with cold diethyl ether (2 x 20 mL).

  • Drying and Purification: Dry the crude product under vacuum. The product can be further purified by reverse-phase HPLC.

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected outcomes based on the use of different primary amines in the diversification step. Yields and purities are estimates and may vary depending on the specific amine and reaction conditions.

R-Group (from R-NH2)Molecular Weight of ProductExpected Yield (%)Expected Purity (%)
Benzyl429.1475-85>90
4-Methoxybenzyl459.1770-80>90
n-Butyl395.1380-90>95
Cyclohexyl409.1678-88>92

Troubleshooting and Key Considerations

  • Incomplete Immobilization: If the Kaiser test remains positive after the initial coupling, extend the reaction time or consider using a coupling agent like HATU.

  • Low Yields in Cyclization: Ensure anhydrous conditions. The presence of water can hydrolyze the intermediate. Increasing the reaction temperature or time may also improve yields.

  • Side Reactions during Cleavage: The use of scavengers like TIS is crucial to prevent the re-attachment of reactive species to the product.

  • Purity of Starting Materials: The purity of the 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and the primary amines is critical for the success of the synthesis.

Conclusion

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a promising and versatile building block for the solid-phase synthesis of quinazolinone libraries. The protocols outlined in this application note provide a robust framework for its utilization. The presence of two bromine atoms on the final scaffold opens up a vast chemical space for further exploration through post-cleavage modifications, making this a valuable tool for the generation of novel and diverse compound collections for drug discovery programs.

References

  • El-Sayed, W. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]

  • Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Chen, Y.-J., et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 29(1), 123. [Link]

  • Gopalsamy, A. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6529. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Muthumani, P., et al. (2010). Synthesis of some novel quinazolinone derivatives. Trade Science Inc.[Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Molecules, 12(7), 1437-1447. [Link]

  • Shaterian, H. R., et al. (2010). Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. Synthetic Communications, 40(10), 1487-1499. [Link]

  • Davoodnia, A., et al. (2010). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. World Journal of Chemistry, 5(2), 108-111. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Papakyriakou, A., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones. RSC Advances, 5(62), 50027-50035. [Link]

Sources

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione: A Novel Protecting Group for Amines in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups, such as amines, prevent unwanted side reactions and enable chemists to orchestrate complex molecular transformations with precision. This application note introduces 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, as a promising protecting group for primary and secondary amines. Its unique structural features and reactivity profile suggest potential advantages in specific synthetic contexts, including enhanced stability and opportunities for orthogonal deprotection strategies.

Introduction: The Role of Amine Protection in Modern Synthesis

The amino group is a cornerstone of functionality in a vast array of biologically active molecules. However, its inherent nucleophilicity and basicity can interfere with a wide range of synthetic transformations. Amine protecting groups are indispensable tools that mask this reactivity, allowing for the selective modification of other parts of a molecule.[1] The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups.[2]

Commonly employed amine protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] The ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is a cornerstone of modern synthetic strategy, enabling the construction of highly complex molecules.[4][5] This application note explores the potential of 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione to expand this toolbox.

Properties and Synthesis of the Protecting Group Reagent

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a crystalline solid with the molecular formula C₈H₃Br₂NO₃ and a molecular weight of 320.92 g/mol .[6] It belongs to the family of isatoic anhydrides, which are known to react with nucleophiles, particularly amines.[7]

The synthesis of this reagent can be envisioned starting from the commercially available 3,5-dibromoanthranilic acid. General methods for the preparation of isatoic anhydrides from anthranilic acids often involve reaction with phosgene or its equivalents.[8] A patent describing the synthesis of the analogous 6,8-dichloroisatoic anhydride from the corresponding isatin via oxidation with hydrogen peroxide suggests a potential synthetic route.[9]

Conceptual Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione:

G cluster_0 Synthesis Pathway 3_5_dibromoanthranilic_acid 3,5-Dibromoanthranilic Acid protecting_group 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione 3_5_dibromoanthranilic_acid->protecting_group Cyclization phosgene Phosgene or equivalent phosgene->protecting_group

Caption: Conceptual synthetic route to the protecting group reagent.

Protection of Amines: Formation of N-(2-carboxy-3,5-dibromophenyl) Amides

The protection of a primary or secondary amine with 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione proceeds via nucleophilic attack of the amine on the carbonyl group of the anhydride. This leads to the opening of the heterocyclic ring to form an N-(2-carboxy-3,5-dibromophenyl) amide, which constitutes the protected form of the amine. This reaction is analogous to the well-established reactivity of isatoic anhydrides with amines to produce 2-aminobenzamides.[10]

Mechanism of Amine Protection:

G cluster_0 Protection Mechanism amine R¹R²NH (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack protecting_reagent 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione protecting_reagent->intermediate protected_amine N-(2-carboxy-3,5-dibromophenyl) Amide intermediate->protected_amine Ring Opening & Proton Transfer

Caption: Mechanism for the protection of amines.

Experimental Protocol: General Procedure for Amine Protection
  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione (1.1 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and adjust the pH to acidic (pH ~2-3) with dilute hydrochloric acid. This will protonate the carboxylic acid and may precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Substrate TypeTypical SolventsReaction Time (h)Temperature (°C)Expected Yield (%)
Primary Aliphatic AminesTHF, DMF1 - 325> 90
Secondary Aliphatic AminesDMF2 - 525 - 5085 - 95
AnilinesDMF, Dioxane4 - 850 - 8080 - 90

Deprotection: Regeneration of the Free Amine

The cleavage of the N-(2-carboxy-3,5-dibromophenyl) amide to regenerate the parent amine is the critical step in the utility of this protecting group. While the amide bond is generally robust,[11] several strategies can be envisioned for its cleavage.

Potential Deprotection Strategies
  • Reductive Cleavage: The amide bond may be susceptible to cleavage under strong reducing conditions. Reagents such as samarium iodide have been reported for the deprotection of arenesulfonamides.[12] Reductive cleavage of picolinic amides to the corresponding amines has also been demonstrated using zinc in aqueous hydrochloric acid.[4]

  • Hydrolytic Cleavage: Although amides are resistant to hydrolysis, forcing conditions such as prolonged heating in strong acid or base can effect cleavage.[13][14] The presence of the ortho-carboxylic acid group may influence the rate of hydrolysis.

  • Intramolecular Cyclization-Mediated Cleavage: It is conceivable that under certain conditions, the ortho-carboxylic acid could be induced to participate in an intramolecular cyclization, leading to the release of the free amine.

Experimental Protocol: Exploratory Procedure for Reductive Deprotection

Caution: These are exploratory conditions and require optimization for specific substrates.

  • Reaction Setup: To a solution of the protected amine (1.0 equiv) in a suitable solvent (e.g., THF), add a reducing agent (e.g., excess samarium(II) iodide in THF or activated zinc dust).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the free amine.

  • Work-up: Quench the reaction by the addition of an appropriate reagent (e.g., aqueous HCl for samarium iodide).

  • Isolation and Purification: After neutralization, extract the product into an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude amine by column chromatography or distillation.

Deprotection MethodReagentsPotential Conditions
Reductive CleavageSmI₂ / THFRoom Temperature
Reductive CleavageZn / aq. HClRoom Temperature to 50°C
Acidic Hydrolysis6M HCl / DioxaneReflux
Basic Hydrolysis6M NaOH / EtOHReflux

Orthogonality and Stability

The utility of a new protecting group is significantly enhanced if it is orthogonal to existing, widely used protecting groups. The stability of the N-(2-carboxy-3,5-dibromophenyl) amide linkage under the deprotection conditions for Boc, Cbz, and Fmoc groups needs to be systematically evaluated.

  • Stability to Acid: The N-(2-carboxy-3,5-dibromophenyl) amide is expected to be stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane), as amide hydrolysis typically requires much stronger conditions.

  • Stability to Base: The stability towards basic conditions used for Fmoc removal (e.g., piperidine in DMF) needs to be experimentally verified. While amides are generally base-stable, the specific substitution pattern may influence reactivity.

  • Stability to Hydrogenolysis: The protecting group is anticipated to be stable to the conditions used for Cbz deprotection (H₂, Pd/C), as it does not contain a benzylic C-O bond.

Diagram of Orthogonal Deprotection Strategy:

G cluster_0 Orthogonality cluster_1 Selective Deprotection Protected_Molecule Molecule with multiple protected amines (Boc, Fmoc, Cbz, and Dibromo-anthraniloyl) Boc_Deprotection Boc Removal (Acid) Protected_Molecule->Boc_Deprotection Fmoc_Deprotection Fmoc Removal (Base) Protected_Molecule->Fmoc_Deprotection Cbz_Deprotection Cbz Removal (Hydrogenolysis) Protected_Molecule->Cbz_Deprotection New_PG_Deprotection Dibromo-anthraniloyl Removal (Reductive/Hydrolytic) Protected_Molecule->New_PG_Deprotection

Caption: Conceptual orthogonal deprotection scheme.

Conclusion and Future Outlook

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione presents itself as a potentially valuable addition to the repertoire of amine protecting groups. The protection step is straightforward and analogous to known chemistry. The key to its widespread adoption will be the development of mild and efficient deprotection protocols. The anticipated stability of the protected amine under various conditions suggests its potential for use in orthogonal protection strategies, which is a highly desirable feature in complex molecule synthesis. Further research is warranted to fully elucidate the deprotection conditions, substrate scope, and orthogonality of this promising protecting group.

References

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press.
  • An, J., & Kim, Y. (1994). Deprotection of arenesulfonamides with samarium iodide. Tetrahedron Letters, 35(16), 2589-2592.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2000). The chemistry of 2-azetidinones (β-lactams). Chemical Reviews, 100(8), 2813-2870.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Coppola, G. M., & Schuster, H. F. (1987). Isocyanates in organic synthesis. John Wiley & Sons.
  • Davies, J. R., & Spring, D. R. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(45), 5015-5018.
  • Greene, T. W., & Wuts, P. G. (2006). Protective groups in organic synthesis. John Wiley & Sons.
  • Kaiser, E. T., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • L'Italien, Y. J., & Raushel, F. M. (1980). A new synthesis of isatoic anhydride. The Journal of Organic Chemistry, 45(23), 4799-4800.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
  • Slebocka-Tilk, H., & Brown, R. S. (1985). Acid and base catalyzed hydrolysis of a series of N-acyl-2-aminobenzamides. The Journal of Organic Chemistry, 50(25), 5133-5138.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Perrin, D. D., & Armarego, W. L. (2016).
  • RSC Publishing. (2019). Reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Retrieved from [Link]

  • Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
  • Tius, M. A. (2005). Some new reactions of isocyanates. Chemical Society Reviews, 34(11), 940-951.
  • Ulrich, H. (2002).
  • Wuts, P. G. M. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2001). A mild and efficient method for the synthesis of 2, 3-dihydro-1H-1, 5-benzodiazepines catalyzed by Sc (OTf) 3. Synthesis, 2001(10), 1533-1536.
  • Zaher, H., & El-Nezhawy, A. O. H. (2005). Synthesis of some new quinazoline derivatives as potential anticonvulsant agents. Archiv der Pharmazie, 338(4), 183-190.
  • Zhang, W. (Ed.). (2005). Green chemistry in the pharmaceutical industry. John Wiley & Sons.
  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of polyvalent iodine. Chemical reviews, 108(12), 5299-5358.

Sources

Application Notes & Protocols: 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione in the field of medicinal chemistry. This versatile heterocyclic compound, a member of the isatoic anhydride family, serves as a pivotal synthetic intermediate for the generation of a diverse array of biologically active molecules. The strategic placement of bromine atoms on the aromatic ring enhances its reactivity and provides opportunities for further functionalization, making it an attractive scaffold for drug discovery. This document details its role as a precursor to potent anticancer and anti-inflammatory agents, provides validated experimental protocols for its synthesis and derivatization, and explores the mechanistic insights into the therapeutic potential of its derivatives.

Introduction: The Strategic Value of the Benzoxazine-2,4-dione Scaffold

The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold, commonly known as isatoic anhydride, is a cornerstone in heterocyclic chemistry due to its unique structural framework and reactivity. These compounds are extensively used as precursors for a wide variety of bioactive molecules, including those with antiallergic, antitumor, antipsychotic, and antimycobacterial properties.[3] The dione system is susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization to form other important heterocyclic systems, most notably quinazolinones.

The subject of this guide, 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, is of particular interest in medicinal chemistry. The presence of two bromine atoms serves multiple purposes:

  • Modulation of Physicochemical Properties: The lipophilicity and electronic nature of the molecule are significantly altered, which can influence its pharmacokinetic and pharmacodynamic profiles.

  • Enhanced Reactivity: The electron-withdrawing nature of the bromine atoms can influence the reactivity of the anhydride, potentially leading to more efficient downstream reactions.

  • Sites for Further Functionalization: The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a wider range of analogues.

This guide will focus on the practical applications of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, with a primary emphasis on its conversion to medicinally relevant compounds.

Core Application: A Precursor to Bioactive Quinazolinones

A primary application of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is its role as a key building block for the synthesis of 6,8-dibromo-substituted quinazolinones. Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The reaction of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione with various primary amines in a suitable solvent leads to the formation of the corresponding quinazolinone derivatives. This transformation is a cornerstone of its application in drug discovery.

G cluster_0 Synthesis of Bioactive Derivatives cluster_1 Therapeutic Applications start 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione process1 Nucleophilic Attack by Amine (R-NH2) start->process1 Step 1 process2 Ring Opening and Decarboxylation process1->process2 Step 2 process3 Intramolecular Cyclization process2->process3 Step 3 end 6,8-Dibromo-quinazolinone Derivatives process3->end Final Product app1 Anticancer Agents end->app1 app2 Anti-inflammatory Agents end->app2 app3 Analgesic Agents end->app3

Caption: Synthetic workflow from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione to therapeutic agents.

Medicinal Chemistry Applications of Derivatives

Anticancer Activity

Derivatives of the 6,8-dibromo benzoxazinone scaffold have demonstrated significant potential as anticancer agents. A study on 6,8-dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one, a closely related precursor, showed that its reaction with nitrogen nucleophiles yielded quinazolinone and other related derivatives with potent antiproliferative activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[1][4]

Mechanism of Action: The anticancer effects of these derivatives are attributed to multiple mechanisms:

  • Induction of Apoptosis: The compounds were found to enhance the expression of the tumor suppressor protein p53 and the apoptosis-executing enzymes caspases 9 and 3.[1][4]

  • Cell Cycle Arrest: Certain derivatives were shown to arrest the cell cycle, providing an opportunity for DNA repair mechanisms to be activated.[1][4]

  • EGFR Inhibition: One of the most potent derivatives also demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][4]

Quantitative Data: The following table summarizes the in vitro anticancer activity of selected derivatives synthesized from a 6,8-dibromo benzoxazinone precursor against MCF-7 and HepG2 cell lines.

Compound IDModificationMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Derivative 3 Quinazolinone with NH-CO group8.2 ± 0.6>100
Derivative 9 -12.4 ± 1.115.6 ± 1.3
Derivative 12 Imidazole moiety with NH-CO group>10010.2 ± 0.9
Derivative 13 Ethyl benzoate derivative15.2 ± 1.318.3 ± 1.7
Derivative 14b Extended planar aromatic system7.3 ± 0.59.1 ± 0.8
Doxorubicin Reference Drug5.1 ± 0.46.3 ± 0.5

Data adapted from a study on derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one.[1][4]

Anti-inflammatory and Analgesic Properties

The 6,8-dibromo-4(3H)-quinazolinone scaffold has also been explored for its anti-inflammatory and analgesic potential. A study focused on the synthesis of a series of these compounds starting from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one demonstrated that the resulting quinazolinone derivatives possessed promising anti-inflammatory and analgesic activities.[5]

Experimental Protocols

Protocol for the Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

This protocol is adapted from a general method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones from 2-aminobenzoic acids.[3]

Materials:

  • 2-Amino-3,5-dibromobenzoic acid

  • Ethyl chloroformate (EtOCOCl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Thionyl chloride (SOCl₂)

  • Tetrahydrofuran (THF)

  • Diethyl ether (DEE)

Procedure:

Step 1: Synthesis of 2-((Ethoxycarbonyl)amino)-3,5-dibromobenzoic acid

  • In a round-bottom flask, dissolve 2-amino-3,5-dibromobenzoic acid in a 4:1 mixture of acetone and water.

  • Add sodium carbonate and sodium bicarbonate to the solution and cool the mixture in an ice bath.

  • Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, acidify the mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-((ethoxycarbonyl)amino)-3,5-dibromobenzoic acid.

Step 2: Cyclization to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend the product from Step 1 in anhydrous THF.

  • Add a 5-fold molar excess of thionyl chloride dropwise at room temperature.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid with diethyl ether (3 x 30 mL) and dry to afford 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

G cluster_synthesis Synthesis Protocol start 2-Amino-3,5-dibromobenzoic acid step1 Step 1: Acylation (EtOCOCl, Na2CO3/NaHCO3) start->step1 intermediate 2-((Ethoxycarbonyl)amino)-3,5-dibromobenzoic acid step1->intermediate step2 Step 2: Cyclization (SOCl2, THF) intermediate->step2 product 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione step2->product

Caption: Two-step synthesis of the title compound.

Protocol for the Synthesis of a 6,8-Dibromo-quinazolinone Derivative

This protocol describes a general procedure for the reaction of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione with a primary amine to yield a quinazolinone derivative.

Materials:

  • 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

  • A primary amine (e.g., aniline or a substituted aniline)

  • Glacial acetic acid or another suitable high-boiling solvent

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1 equivalent) and the primary amine (1.1 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 6,8-dibromo-quinazolinone derivative.

Conclusion and Future Perspectives

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a highly valuable and versatile building block in medicinal chemistry. Its primary utility lies in its efficient conversion to the 6,8-dibromo-quinazolinone scaffold, which has been shown to be a rich source of compounds with potent anticancer and anti-inflammatory activities. The presence of the dibromo substitution pattern offers significant advantages for lead optimization and the development of structure-activity relationships.

Future research in this area could focus on:

  • Expanding the library of quinazolinone derivatives through the use of diverse and novel primary amines.

  • Utilizing the bromine atoms as synthetic handles for further diversification through cross-coupling reactions.

  • Investigating the direct biological activity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione itself.

  • Exploring the synthesis of other heterocyclic systems from this versatile precursor.

The continued exploration of the chemistry and biology of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and its derivatives holds significant promise for the discovery of new therapeutic agents.

References

  • El-Hashash, M. A., El-Kafrawy, A. F., & Mosa, R. M. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]

  • El-Hashash, M. A., El-Kafrawy, A. F., & Mosa, R. M. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances, 13(34), 23685-23694. [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. National Center for Biotechnology Information. [Link]

  • El-Hashash, M. A., El-Naggar, S. A., & El-Sawy, E. R. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica - Drug Research, 67(2), 159-171. [Link]

Sources

Application Note & Protocols: High-Throughput Screening for Novel Deubiquitinase Inhibitors Utilizing a 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in protease-targeted therapeutic discovery.

Abstract

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases.[1][2][3] Deubiquitinating enzymes (DUBs) are key components of the UPS, acting to reverse the process of ubiquitination, thereby controlling the fate of cellular proteins.[1][4] This makes DUBs an attractive class of therapeutic targets.[2][5] This application note details a robust high-throughput screening (HTS) campaign designed to identify novel inhibitors of Ubiquitin-Specific Protease 7 (USP7), a DUB frequently overexpressed in various cancers. We will explore the use of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a reactive heterocyclic compound, as a core scaffold for inhibitor discovery, potentially acting through a covalent mechanism of action.[6] The protocols herein describe a primary fluorescence polarization (FP) assay, a secondary luminescence-based validation assay, and guidelines for data analysis and hit validation.

Introduction: The Rationale for Targeting USP7 and the Potential of the Benzoxazinedione Scaffold

The targeted degradation of proteins via the UPS is a cornerstone of cellular regulation. DUBs, a family of nearly 100 proteases in humans, counteract the activity of ubiquitin ligases, providing a nuanced layer of control over protein stability and function.[2][3] USP7, in particular, has emerged as a high-value oncology target due to its role in stabilizing key oncoproteins and cell cycle regulators, such as MDM2 (an inhibitor of the p53 tumor suppressor) and FANCD2 (involved in DNA repair). Inhibition of USP7 can thus restore p53 function and sensitize cancer cells to DNA-damaging agents.

The 1H-benzo[d][1][7]oxazine-2,4-dione core is a class of heterocyclic compounds known for their reactivity and have been utilized in the synthesis of various biologically active molecules.[8][9][10] Their structural features, particularly the anhydride-like character, make them susceptible to nucleophilic attack. This intrinsic reactivity suggests that derivatives of this scaffold, such as 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, could serve as effective covalent inhibitors of enzymes with a nucleophilic catalytic residue, such as the cysteine protease active site of USP7.[6] Covalent inhibitors often exhibit high potency and prolonged duration of action, making them a desirable modality in drug discovery.[6][11]

This guide provides a comprehensive framework for an HTS campaign to identify USP7 inhibitors based on this chemical hypothesis.

HTS Campaign Workflow: A Multi-Assay Approach for Hit Identification and Validation

A successful HTS campaign relies on a tiered approach to minimize false positives and negatives. Our proposed workflow employs a sensitive and cost-effective primary screen, followed by a mechanistically distinct secondary assay for hit confirmation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Orthogonal Validation cluster_2 Mechanism of Action Studies Primary_Assay Primary HTS: Fluorescence Polarization (FP) Assay (10 µM Compound Concentration) Data_Analysis_1 Primary Data Analysis (Z'-factor, % Inhibition) Primary_Assay->Data_Analysis_1 Hit_Selection_1 Primary Hit Selection (Inhibition > 50%) Data_Analysis_1->Hit_Selection_1 Dose_Response Dose-Response (IC50) Determination (FP Assay) Hit_Selection_1->Dose_Response Advancement of Primary Hits Secondary_Assay Secondary Assay: Luminescence-Based Assay (Ub-AML Substrate) Dose_Response->Secondary_Assay Data_Analysis_2 Secondary Data Analysis (IC50 Confirmation) Secondary_Assay->Data_Analysis_2 Hit_Selection_2 Confirmed Hit Identification Data_Analysis_2->Hit_Selection_2 MOA Mechanism of Action Studies (e.g., Covalent Binding Assay, Selectivity Profiling) Hit_Selection_2->MOA Advancement of Confirmed Hits

Figure 1: A tiered workflow for the identification and validation of USP7 inhibitors.

Primary Screening: Fluorescence Polarization (FP) Assay

Principle: The primary screen will utilize a fluorescence polarization (FP) assay, a robust and homogeneous method well-suited for HTS.[5][12] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled ubiquitin probe. When the probe is bound by the large USP7 enzyme, it tumbles slowly in solution, resulting in a high FP signal. Upon cleavage by active USP7, the small fluorescent tag is released, tumbles rapidly, and emits depolarized light, leading to a low FP signal. Inhibitors of USP7 will prevent this cleavage, thus maintaining a high FP signal.[12]

Materials and Reagents
ReagentSupplier ExampleCatalog # ExampleFinal Assay Concentration
Recombinant Human USP7 (catalytic domain)BPS Bioscience803922 nM
Ubiquitin-TAMRA-Gly (Ub-FP Probe)UbiQUbiQ-01810 nM
6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione LibraryEnamineZ1234567810 µM
USP7 Inhibitor (Positive Control)SelleckchemP220771 µM
Assay BufferIn-houseN/ASee Below
DMSOSigma-AldrichD26500.1%
384-well Black, Low-Volume PlatesCorning3573N/A

Assay Buffer Composition: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of test compounds (10 mM in DMSO), positive control, and DMSO (negative control) into a 384-well assay plate.

  • Enzyme Preparation: Prepare a 2X USP7 enzyme solution (4 nM) in cold assay buffer.

  • Enzyme Addition: Add 10 µL of the 2X USP7 solution to each well of the assay plate containing the compounds.

  • Pre-incubation: Centrifuge the plate at 1,000 rpm for 1 minute. Incubate at room temperature for 30 minutes. This pre-incubation allows for the binding of inhibitors to the enzyme before the substrate is introduced, which is particularly important for covalent inhibitors.[6]

  • Substrate Preparation: Prepare a 2X Ub-FP probe solution (20 nM) in assay buffer.

  • Reaction Initiation: Add 10 µL of the 2X Ub-FP probe solution to all wells to initiate the enzymatic reaction. The final volume will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader (e.g., BMG PHERAstar) using an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

Data Analysis and Quality Control

The quality of the HTS assay is determined by the Z'-factor, which should be ≥ 0.5 for a robust screen.

Z'-factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg| )

  • SD_pos and Avg_pos are the standard deviation and average of the positive control wells (1 µM P22077).

  • SD_neg and Avg_neg are the standard deviation and average of the negative control wells (DMSO).

Percentage Inhibition Calculation: % Inhibition = ( (Signal_compound - Avg_neg) / (Avg_pos - Avg_neg) ) * 100

Primary hits will be identified as compounds exhibiting ≥ 50% inhibition.

Secondary Assay: Luminescence-Based Validation

Principle: To confirm the activity of primary hits and discard false positives arising from fluorescence interference, a mechanistically distinct, luminescence-based assay is employed.[7] This assay uses Ubiquitin-Aminoluciferin (Ub-AML) as a substrate.[7][13] Cleavage of Ub-AML by USP7 releases aminoluciferin, which is then consumed by luciferase in the presence of ATP to produce a quantifiable light signal. This coupled-enzyme system provides high sensitivity and a broad dynamic range.[7]

Materials and Reagents
ReagentSupplier ExampleCatalog # ExampleFinal Assay Concentration
Recombinant Human USP7 (catalytic domain)BPS Bioscience803921 nM
Ubiquitin-Aminoluciferin (Ub-AML)UbiQUbiQ-0360.5 µM
Luciferase (e.g., Ultra-Glo™)PromegaE6110Per manufacturer's recommendation
Confirmed Hits from Primary ScreenN/AN/A10-point, 3-fold serial dilution
Assay BufferIn-houseN/ASame as primary assay
384-well White, Opaque PlatesGreiner Bio-One781080N/A
Step-by-Step Protocol for IC50 Determination
  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the hit compounds in DMSO. Plate 20 nL of each dilution into a 384-well white assay plate.

  • Enzyme Addition: Add 10 µL of 2X USP7 enzyme solution (2 nM) to the wells.

  • Pre-incubation: Centrifuge and incubate for 30 minutes at room temperature.

  • Substrate/Detection Mix Preparation: Prepare a 2X reaction mix containing Ub-AML (1 µM) and luciferase in assay buffer.

  • Reaction Initiation: Add 10 µL of the 2X reaction mix to all wells.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

Data Analysis

The raw luminescence data will be normalized to controls and plotted against the logarithm of the inhibitor concentration. A four-parameter logistic regression model will be used to fit the curve and determine the IC50 value for each confirmed hit.

Interpreting Results and Advancing Hits

Compounds that demonstrate dose-dependent inhibition in both the primary FP and secondary luminescence assays are considered confirmed hits. The 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione scaffold, if enriched among the hits, would validate the initial hypothesis.

Data_Interpretation cluster_0 Assay Output cluster_1 Validation & Characterization FP_Data Primary Screen (% Inhibition) Confirmed_Hit Confirmed Hit (IC50 < 10 µM) FP_Data->Confirmed_Hit Hit in FP Assay LUM_Data Secondary Screen (Dose-Response) LUM_Data->Confirmed_Hit Confirmed in Luminescence Assay MOA_Studies Mechanism of Action - Covalent Modification? - Selectivity vs other DUBs? Confirmed_Hit->MOA_Studies SAR Structure-Activity Relationship (SAR) Confirmed_Hit->SAR

Figure 2: Logic diagram for hit validation and progression.

Conclusion

The protocols detailed in this application note provide a robust, field-proven framework for the high-throughput screening and identification of novel USP7 inhibitors. By leveraging the distinct advantages of fluorescence polarization and luminescence-based assays, researchers can efficiently identify and validate potent inhibitors. The exploration of the 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione scaffold as a potential covalent warhead offers a promising avenue for the development of next-generation therapeutics targeting the ubiquitin-proteasome system.

References

  • Vertex AI Search. (2016).
  • PMC. (2025).
  • Google. (n.d.). Fluorescence Polarization (FP)
  • MDPI. (n.d.). Assay Systems for Profiling Deubiquitinating Activity. [Link]

  • PMC - NIH. (n.d.). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. [Link]

  • ResearchGate. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. [Link]

  • BPS Bioscience. (n.d.). DUB-Freedom™ Inhibitor Screening Assay Kit. [Link]

  • UbiQ. (n.d.). Activity assay reagents. [Link]

  • PubMed. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. [Link]

  • PMC - NIH. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. [Link]

  • MDPI. (n.d.). Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors. [Link]

  • ResearchGate. (n.d.). Fluorescence polarization based binding assay between 10 b and.... [Link]

  • PubMed - NIH. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. [Link]

  • ACS Pharmacology & Translational Science. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. [Link]

  • ACS Publications. (n.d.). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. [Link]

  • PubMed. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. [Link]

  • PubMed. (2019). Quantitative analysis of USP activity in vitro. [Link]

  • SORA Labs. (n.d.). Understanding Enzyme Testing: Tips from the Experts. [Link]

  • Spandidos Publications. (2017). Identification of candidate substrates of ubiquitin-specific protease 13 using 2D-DIGE. [Link]

  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. [Link]

  • PMC - NIH. (n.d.). Identification and validation of Selective Deubiquitinase Inhibitors. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • PMC - PubMed Central - NIH. (n.d.). Deubiquitinases (DUBs) and DUB inhibitors: a patent review. [Link]

  • NIH. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][7]oxazine-2,4-diones. [Link]

  • NIH. (n.d.). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][7]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. [Link]

  • RSC Publishing. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][7]oxazine-2,4-diones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 1H-Benzo[d][1][7]oxazine-2,4-dione for Serine Protease Inhibitor Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 1H-Benzo[d][1][7]oxazine-2,4-dione in Advancing Organic Synthesis and Biochemical Studies. [Link]

  • ResearchGate. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][7]oxazine-2,4-diones. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Privileged Scaffold

In the landscape of oncology drug discovery, the identification of novel molecular scaffolds that can be systematically modified to probe complex biological systems is of paramount importance. The 1H-benzo[d]oxazine-2,4-dione core represents one such "privileged scaffold," a framework that has repeatedly appeared in compounds exhibiting a wide range of biological activities, including significant antitumor properties.[1][2] The specific starting material, 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, offers a unique entry point for chemical diversification. The presence of two bromine atoms not only enhances lipophilicity, potentially improving cell membrane permeability, but also provides reactive handles for more advanced synthetic transformations, such as cross-coupling reactions.

This guide provides a comprehensive, field-proven framework for researchers, chemists, and drug development professionals to systematically synthesize a library of derivatives from this scaffold and evaluate their potential as anticancer therapeutics. We will move beyond simple procedural lists to explain the causality behind our strategic choices, ensuring that each protocol is a self-validating system equipped with the necessary controls for robust and reproducible data generation.

Part I: Synthetic Strategy & Library Generation

The cornerstone of a successful early-stage drug discovery campaign is the creation of a chemically diverse library of compounds around a core scaffold. This allows for a thorough exploration of the structure-activity relationship (SAR), identifying which molecular modifications enhance potency and selectivity.[3] Our strategy involves two primary diversification pathways from the 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione starting material.

Workflow for Derivative Synthesis

The following diagram outlines the two primary synthetic routes for generating a diverse chemical library from the starting scaffold.

G A 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (Starting Scaffold) B Route 1: Nucleophilic Ring Opening (e.g., with primary amines R-NH2) A->B  Nucleophiles D Route 2: Electrophilic Attack / Condensation (e.g., with aldehydes R-CHO) A->D  Electrophiles C Diverse 3-Amino-quinazolinone Derivatives B->C  Library A E Diverse Benzoxazinone Derivatives D->E  Library B

Caption: Synthetic strategy for library generation from the core scaffold.

Protocol 1: Synthesis of 3-Amino-quinazolinone Derivatives via Nucleophilic Ring Opening

Causality: The benzoxazinone ring is susceptible to nucleophilic attack by amines. This reaction is a robust and efficient method to convert the scaffold into quinazolinone derivatives, another class of heterocycles with well-documented anticancer activity.[4][5] This approach allows for the introduction of a wide variety of side chains (R-groups) to probe different binding pockets of a potential biological target.

Materials:

  • 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

  • Various primary amines (e.g., benzylamine, aniline derivatives, alkylamines)

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF.

  • Add the desired primary amine (1.1 eq) to the solution, followed by anhydrous pyridine (2.0 eq) as a catalyst and acid scavenger.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Confirm the structure of the synthesized derivatives using spectroscopic methods (¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Part II: The In Vitro Anticancer Screening Cascade

A tiered or cascaded approach to screening is essential for efficiently identifying promising lead compounds from a newly synthesized library.[6][7] We begin with a broad assessment of cytotoxicity across multiple cancer cell lines to identify initial "hits." These hits are then subjected to more detailed mechanistic assays.

Screening Cascade Workflow

This diagram illustrates the logical progression from primary screening to mechanism of action studies.

G cluster_0 Primary Screening cluster_1 Hit Validation & MoA Studies A Synthesized Compound Library B MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->B E Potent 'Hits' (Low IC50 Values) B->E C Apoptosis Assay (Annexin V / PI) D Cell Cycle Analysis (Propidium Iodide) E->C How do they kill? E->D When do they act?

Caption: A tiered workflow for anticancer compound screening.

Protocol 2: MTT Cytotoxicity Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[8] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing us to quantify the cytotoxic effect of our compounds and determine the half-maximal inhibitory concentration (IC₅₀).[9]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (stock solutions)

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of your test compounds in a complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

  • Controls: Include "vehicle control" wells (cells treated with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (cells in fresh medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Screening Results
Compound IDScaffold TypeMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
BZD-001 Quinazolinone8.512.39.1
BZD-002 Quinazolinone>100>100>100
BZD-003 Benzoxazinone2.15.43.5
Doxorubicin (Positive Control)0.50.80.6

Part III: Elucidating the Mechanism of Action (MoA)

For compounds identified as potent "hits" (e.g., BZD-003), it is critical to investigate how they induce cell death. Two fundamental cellular processes often targeted by anticancer agents are apoptosis (programmed cell death) and the cell cycle.[11]

Potential p53-Mediated Apoptotic Pathway

Research has shown that some benzoxazinone derivatives can enhance the expression of the tumor suppressor protein p53, a key regulator of apoptosis and cell cycle arrest.[1][4] The diagram below shows a simplified p53-mediated pathway.

G A BZD-003 (Hit Compound) B Cellular Stress (e.g., DNA Damage) A->B C p53 Activation (Tumor Suppressor) B->C D Bax Upregulation C->D H p21 Upregulation C->H E Caspase-9 Activation (Initiator Caspase) D->E F Caspase-3 Activation (Executioner Caspase) E->F G Apoptosis F->G I G1/S Cell Cycle Arrest H->I

Caption: Simplified p53 pathway leading to apoptosis and cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay quantitatively distinguishes between healthy, apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells, where membrane integrity is compromised.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Treated and control cells

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Seed and treat cells with the hit compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include vehicle-treated controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[15]

  • Data Interpretation:

    • Annexin V- / PI- (Bottom Left Quadrant): Healthy cells.

    • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells/debris.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Causality: This method quantifies the DNA content within a cell population. Since cells have double the DNA content in the G2/M phase compared to the G0/G1 phase, staining with a DNA-intercalating dye like PI allows for the determination of the cell cycle distribution.[16] Many anticancer drugs exert their effect by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing proliferation.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Harvesting: Harvest approximately 1 x 10⁶ treated and control cells by centrifugation.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes at 4°C (can be stored at -20°C for longer periods).[17]

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.[18]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution. Incubate for 30 minutes at 37°C. This step is crucial as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.

  • PI Staining: Add 400 µL of PI staining solution to the cells.[17]

  • Incubation & Analysis: Incubate for 15-20 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Data Presentation: Hypothetical MoA Study Results for BZD-003

Table 2: Apoptosis Induction in A549 Cells (24h Treatment)

Treatment% Healthy% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control95.22.52.3
BZD-003 (3.5 µM)60.125.414.5

Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.420.114.5
BZD-003 (3.5 µM)25.315.559.2

Conclusion and Future Directions

This guide provides a robust and logical framework for the synthesis and preclinical evaluation of novel anticancer agents derived from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. By following this systematic approach—from rational library design to a cascaded screening and MoA elucidation workflow—researchers can efficiently identify and characterize promising lead compounds. The hypothetical data for a hit compound like BZD-003, which demonstrates potent cytotoxicity, induction of apoptosis, and G2/M phase cell cycle arrest, would provide a strong rationale for advancing the compound into more complex studies, including in vivo animal models, pharmacokinetic profiling, and further SAR optimization to enhance its therapeutic potential.

References

  • Title: Annexin V staining assay protocol for apoptosis. Source: Abcam.

  • Title: Assaying cell cycle status using flow cytometry. Source: PMC - NIH.

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Source: R&D Systems.

  • Title: Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Source: Benchchem.

  • Title: Cell Cycle Protocol - Flow Cytometry. Source: UT Health San Antonio.

  • Title: Cell cycle analysis with flow cytometry and propidium iodide. Source: Abcam.

  • Title: Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Source: National Journal of Physiology, Pharmacy and Pharmacology.

  • Title: Protocol for Annexin V-FITC apoptosis assay? Source: ResearchGate.

  • Title: Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Source: Bio-protocol.

  • Title: Flow Cytometry Protocol | 10 Hints & Tips. Source: Assay Genie.

  • Title: Annexin V Staining Protocol. Source: BD Biosciences.

  • Title: Annexin V-FITC Kit Protocol. Source: Hello Bio.

  • Title: MTT assay and its use in cell viability and proliferation analysis. Source: Abcam.

  • Title: Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Source: Life Sciences.

  • Title: MTT assay protocol. Source: Abcam.

  • Title: MTT Cell Proliferation Assay. Source: ATCC.

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH.

  • Title: Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. Source: ResearchGate.

  • Title: Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][12]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Source: PubMed.

  • Title: Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. Source: ResearchGate.

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Source: ACS Omega.

  • Title: Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. Source: Benchchem.

  • Title: Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Source: PubMed.

  • Title: In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Source: PMC - NIH.

  • Title: Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][12]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Source: ResearchGate.

  • Title: Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Source: PMC.

  • Title: Structure activity relationship of the synthesized compounds. Source: ResearchGate.

  • Title: Cell cycle, apoptosis, and in vitro cytotoxicity assay. Source: ResearchGate.

  • Title: Investigation for the easy and efficient synthesis of 1H-benzo[d][12]oxazine-2,4-diones. Source: NIH.

  • Title: Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. Source: PubMed.

Sources

Application Notes and Protocols for the Evaluation of Antimicrobial and Antifungal Efficacy of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the exploration of novel chemical scaffolds with potent antimicrobial and antifungal activities. Among the diverse heterocyclic compounds, benzoxazine derivatives have emerged as a promising class of bioactive molecules, exhibiting a wide range of pharmacological properties, including antimicrobial and antifungal effects.[1][2] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for evaluating the antimicrobial and antifungal potential of a specific subclass: 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione derivatives.

The 6,8-dibromo substitution on the benzoxazine ring is anticipated to enhance the lipophilicity and potentially the antimicrobial activity of the resulting derivatives. This document serves as a practical resource for researchers engaged in the discovery and development of new anti-infective agents, offering insights into the synthesis, characterization, and biological evaluation of this intriguing class of compounds.

Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Derivatives: A Generalized Approach

The synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione derivatives typically commences with the parent compound, 6,8-Dibromo-1H-benzo[d][3][4]oxazine-2,4-dione.[5] This core structure can be synthesized from commercially available starting materials such as 2-aminobenzoic acid derivatives through a multi-step process.[6][7] A general and efficient two-step approach involves the reaction of a corresponding 2-aminobenzoic acid with a source of a carbonyloxy group, followed by cyclization promoted by an activating agent like thionyl chloride.[6]

Once the 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione core is obtained, various derivatives can be synthesized by reacting it with a diverse range of nucleophiles and electrophiles. For instance, reaction with nitrogen nucleophiles can lead to the formation of quinazolinone derivatives.[8][9]

Generalized Synthetic Protocol:

The following protocol outlines a representative synthesis of a derivative from 6,8-Dibromo-2-ethyl-4H-benzo[d][3][4]oxazin-4-one, a closely related precursor, which can be adapted for the 2,4-dione target.[8][9]

Materials:

  • 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

  • Selected nucleophile (e.g., primary amine, hydrazine)

  • Appropriate solvent (e.g., ethanol, dimethylformamide)

  • Catalyst (if required, e.g., pyridine)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the desired nucleophile (1-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of a base like pyridine.

  • Reflux the reaction mixture for a specified duration (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR to confirm its structure.[8]

Antimicrobial and Antifungal Susceptibility Testing: Core Protocols

The evaluation of the antimicrobial and antifungal activity of the synthesized derivatives is a critical step in the drug discovery pipeline. Standardized methods provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reproducibility and comparability of results.[3][10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a widely accepted technique for determining MIC values.[12]

Protocol for Bacterial MIC Determination:

  • Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, synthesized compounds, positive control antibiotic (e.g., ciprofloxacin), negative control (broth only).

  • Procedure:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the standardized bacterial suspension to each well.

    • Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for Fungal MIC Determination:

  • Materials: RPMI-1640 medium, 96-well microtiter plates, fungal inoculum, synthesized compounds, positive control antifungal (e.g., fluconazole), negative control (medium only).

  • Procedure:

    • Follow a similar serial dilution procedure as for bacteria, using RPMI-1640 medium.

    • Prepare a fungal inoculum from a fresh culture and adjust the concentration according to CLSI guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[13]

    • Add the standardized fungal suspension to each well.

    • Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus.

Protocol for MBC/MFC Determination:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at the appropriate temperature and duration.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The results of the antimicrobial and antifungal screening should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Derivatives

CompoundR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a -H16328
1b -CH₃8164
1c -Cl482
Ciprofloxacin -0.50.25NA
Fluconazole -NANA1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and the microbial strains tested.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are invaluable tools for illustrating complex experimental processes and theoretical concepts.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial & Antifungal Screening Start 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Reaction Reaction with Nucleophiles/Electrophiles Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Spectroscopic Analysis (NMR, IR) Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC Synthesized Derivatives MBC_MFC MBC/MFC Determination MIC->MBC_MFC

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione derivatives.

Plausible Mechanism of Action

While the precise mechanism of action for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione derivatives requires further investigation, insights can be drawn from related heterocyclic compounds. Many antimicrobial agents exert their effects by targeting essential cellular processes in microorganisms.

A potential mechanism of action for these derivatives could involve the disruption of the microbial cell membrane.[14][15] The lipophilic nature of the dibromo-benzoxazine core may facilitate its insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[15] Another plausible target is the inhibition of essential enzymes involved in microbial metabolism or DNA replication.[16][17] The benzoxazine scaffold could potentially interact with the active sites of these enzymes, disrupting their function.

Mechanism_of_Action Compound Benzoxazine Derivative Membrane Microbial Cell Membrane Compound->Membrane Disruption of Integrity Enzyme Essential Enzymes (e.g., DNA Gyrase) Compound->Enzyme Inhibition CellDeath Cell Death Membrane->CellDeath Leads to DNA DNA Replication Enzyme->DNA Blocks DNA->CellDeath Prevents

Sources

Application Notes and Protocols for Reactions with 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Scaffold

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a dibrominated analog of isatoic anhydride, is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its intrinsic reactivity, stemming from the strained anhydride ring system, makes it a valuable precursor for generating complex molecular architectures. This scaffold is of particular interest to the medicinal chemistry and drug development communities due to its utility in synthesizing quinazolinone and quinazoline derivatives. These resulting compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[1][2][3] The bromine substituents on the aromatic ring not only influence the physicochemical properties of the final products but also provide reactive handles for further synthetic transformations, such as cross-coupling reactions.

This guide provides a comprehensive overview of the experimental setup for reactions involving 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, with a focus on its conversion to quinazolinone derivatives through nucleophilic attack. The protocols detailed herein are designed to be robust and reproducible, offering both novice and experienced researchers a solid foundation for their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₈H₃Br₂NO₃[1]
Molecular Weight 320.92 g/mol [1]
Appearance White to off-white solidGeneral observation
Storage Sealed in a dry environment at 2-8°C[1]

Safety Precautions: 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Reaction: Nucleophilic Acyl Substitution and Ring Transformation

The primary mode of reactivity for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione involves nucleophilic acyl substitution at the carbonyl carbons. This process typically leads to the opening of the oxazine ring, followed by subsequent cyclization to form new heterocyclic systems.

A common and highly valuable transformation is the reaction with nitrogen nucleophiles, such as primary amines and hydrazines, to yield quinazolinone derivatives.[4] This reaction proceeds via an initial attack of the nucleophile on one of the carbonyl groups, leading to the formation of an intermediate 2-aminobenzamide derivative, which then undergoes intramolecular cyclization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_reagent 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione intermediate Ring-Opened Intermediate (2-amino-3,5-dibromobenzamide derivative) start_reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Quinazolinone Derivative cyclization->product

Caption: General workflow for the synthesis of quinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of 6,8-Dibromo-3-amino-2-substituted-quinazolin-4(3H)-one

This protocol details a two-step synthesis of a 6,8-dibromo-3-amino-2-substituted-quinazolin-4(3H)-one, a versatile intermediate for further functionalization. The first step involves the formation of a 2-substituted-6,8-dibromo-4H-3,1-benzoxazin-4-one, which is then reacted with hydrazine hydrate.

Part 1: Synthesis of 2-Substituted-6,8-dibromo-4H-3,1-benzoxazin-4-one

Rationale: The initial acylation of 3,5-dibromoanthranilic acid followed by cyclization provides the benzoxazinone intermediate. Acetic anhydride is a common and effective reagent for this transformation, leading to the 2-methyl substituted derivative.[5]

Materials:

  • 3,5-dibromoanthranilic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromoanthranilic acid (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting solid residue of 2-methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one can be used in the next step without further purification. For analytical purposes, a small sample can be recrystallized from a suitable solvent like ethanol.

Part 2: Synthesis of 6,8-Dibromo-3-amino-2-methylquinazolin-4(3H)-one

Rationale: The benzoxazinone intermediate readily reacts with hydrazine hydrate, a strong nitrogen nucleophile. The initial nucleophilic attack opens the oxazine ring, and subsequent intramolecular cyclization with the elimination of water yields the desired 3-aminoquinazolinone.[5][6]

Materials:

  • 2-Methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one (from Part 1)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude 2-methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane.[5]

G cluster_part1 Part 1: Benzoxazinone Formation cluster_part2 Part 2: Amination and Cyclization start_p1 3,5-Dibromoanthranilic Acid + Acetic Anhydride reflux1 Reflux (2-4h) start_p1->reflux1 workup1 Rotary Evaporation reflux1->workup1 product1 Crude 2-Methyl-6,8-dibromo- 4H-3,1-benzoxazin-4-one workup1->product1 start_p2 Benzoxazinone in Ethanol + Hydrazine Hydrate product1->start_p2 reflux2 Reflux (4-6h) start_p2->reflux2 workup2 Precipitation in Ice Water reflux2->workup2 filtration Vacuum Filtration workup2->filtration purification Recrystallization filtration->purification product2 Pure 6,8-Dibromo-3-amino-2-methyl- quinazolin-4(3H)-one purification->product2

Caption: Step-by-step workflow for the synthesis of a 3-aminoquinazolinone.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the 6,8-dibromo-substituted ring will show characteristic splitting patterns. The presence of the methyl group and the amino group protons will be evident at their respective chemical shifts.
¹³C NMR Signals corresponding to the carbonyl carbons of the quinazolinone ring, the aromatic carbons (with and without bromine substitution), and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the amide, N-H stretching of the amino group, and C=C stretching of the aromatic ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for two bromine atoms will be a distinctive feature.
Melting Point A sharp melting point range indicates a high degree of purity.

Troubleshooting and Field-Proven Insights

  • Low Yield in Part 1: Ensure the 3,5-dibromoanthranilic acid is completely dry. Water can hydrolyze the acetic anhydride and the benzoxazinone product. Incomplete reaction can be addressed by extending the reflux time.

  • Incomplete Reaction in Part 2: Ensure a sufficient excess of hydrazine hydrate is used. The reaction can be sluggish; extending the reflux time may improve the yield. The choice of solvent can also be critical; while ethanol is common, other high-boiling point solvents like n-butanol can be explored.

  • Purification Challenges: Quinazolinone derivatives can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding. If recrystallization is ineffective, column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a reliable alternative.[7]

  • Side Reactions: In the presence of excess hydrazine, the formation of hydrazide byproducts is possible. Careful control of stoichiometry and reaction time can minimize this.

Mechanism of Quinazolinone Formation

The reaction of a 2-substituted-6,8-dibromo-4H-3,1-benzoxazin-4-one with a primary amine (R-NH₂) proceeds through a nucleophilic acyl substitution-addition-elimination mechanism.

G start Benzoxazinone intermediate1 Tetrahedral Intermediate start->intermediate1 1. Nucleophilic attack by R-NH₂ intermediate2 Ring-Opened Amide intermediate1->intermediate2 2. Ring opening intermediate3 Cyclized Intermediate intermediate2->intermediate3 3. Intramolecular   nucleophilic attack product Quinazolinone intermediate3->product 4. Elimination of H₂O

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A detailed, safety-oriented, and scalable protocol for the synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a key intermediate in pharmaceutical and materials science.

Introduction: The Strategic Importance of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, also known as 6,8-dibromoisatoic anhydride, is a pivotal building block in contemporary organic synthesis. Its unique chemical architecture, featuring a dibrominated aromatic ring fused to a reactive anhydride moiety, renders it a versatile precursor for a wide array of complex heterocyclic compounds. These derivatives have shown significant promise in medicinal chemistry, exhibiting activities such as anticancer and antiviral properties.[1][2] The strategic placement of the bromine atoms provides reactive handles for further functionalization through cross-coupling reactions, while the isatoic anhydride core is amenable to ring-opening and subsequent cyclization to form quinazolinones and other valuable scaffolds.

This application note provides a comprehensive, two-step guide for the scale-up synthesis of this important intermediate, focusing on robust, reproducible, and safety-conscious methodologies suitable for laboratory and pilot-plant scales. The protocols have been designed with an emphasis on explaining the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is most effectively approached in two distinct stages:

  • Step 1: Electrophilic Dibromination of Anthranilic Acid. This initial step involves the regioselective bromination of readily available anthranilic acid to produce the key intermediate, 3,5-dibromoanthranilic acid.

  • Step 2: Cyclization to form the Isatoic Anhydride. The synthesized 3,5-dibromoanthranilic acid is then cyclized to form the target 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. This application note will detail a modern approach using a safer alternative to phosgene.

Synthetic_Pathway Anthranilic_Acid Anthranilic Acid Dibromoanthranilic_Acid 3,5-Dibromoanthranilic Acid Anthranilic_Acid->Dibromoanthranilic_Acid Step 1: Dibromination Target_Molecule 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Dibromoanthranilic_Acid->Target_Molecule Step 2: Cyclization

Caption: Overall synthetic workflow.

Part 1: Scale-Up Synthesis of 3,5-Dibromoanthranilic Acid

Scientific Rationale and Mechanistic Considerations

The direct bromination of anthranilic acid is a classic electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The interplay of these two groups directs the incoming bromine electrophiles to the positions ortho and para to the amino group, namely positions 3 and 5.

Controlling the reaction temperature is crucial for achieving the desired dibromination. At lower temperatures, a significant portion of the product is the mono-brominated species (5-bromoanthranilic acid).[2] By conducting the reaction at an elevated temperature, the rate of the second bromination is increased, leading to a higher yield of the desired 3,5-dibromoanthranilic acid.[2] Glacial acetic acid is an excellent solvent for this reaction as it readily dissolves the starting material and facilitates the generation of the electrophilic bromine species.

Safety First: Managing the Risks of Large-Scale Bromination

Elemental bromine is a highly corrosive, toxic, and volatile substance that requires stringent safety protocols, especially on a larger scale.[3] Hydrogen bromide (HBr) gas is also evolved as a byproduct.

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood with a high face velocity. For larger scales, a dedicated scrubber system containing a sodium thiosulfate or sodium bisulfite solution is essential to neutralize bromine and HBr vapors.

  • Personal Protective Equipment (PPE): Wear a full-face respirator with an acid gas/halogen cartridge, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), a chemical-resistant apron over a flame-retardant lab coat, and chemical splash goggles.

  • Spill Management: A spill kit containing a neutralizing agent like sodium thiosulfate and an absorbent material must be readily accessible.

For enhanced safety in an industrial setting, consider the in-situ generation of bromine from a safer source, such as the oxidation of sodium bromide with an oxidizing agent like sodium hypochlorite.[4][5]

Detailed Experimental Protocol

This protocol is designed for a 100 g scale synthesis of anthranilic acid.

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationPurpose
Anthranilic Acid100 g (0.73 mol)Starting Material
Glacial Acetic Acid1 LSolvent
Bromine255 g (82 mL, 1.6 mol)Brominating Agent
5% Sodium Bisulfite SolutionAs neededQuenching excess bromine
Deionized Water~5 LPurification
2 L Three-Neck Round Bottom Flask-Reaction Vessel
Mechanical Stirrer-Efficient Mixing
Addition Funnel250 mLControlled addition of bromine
Heating Mantle with Temperature Controller-Temperature Control
Condenser with Gas Outlet to Scrubber-Reflux and vapor trapping
Large Buchner Funnel and Filter Flask-Product Isolation

Procedure:

  • Reaction Setup: Assemble the 2 L three-neck round bottom flask with a mechanical stirrer, addition funnel, and a condenser connected to a gas outlet leading to a scrubber containing 1 M sodium thiosulfate solution.

  • Dissolution: Charge the flask with anthranilic acid (100 g) and glacial acetic acid (1 L). Stir the mixture to obtain a clear solution.

  • Bromine Addition: Heat the solution to 80-90°C. Slowly add the bromine (255 g) from the addition funnel over a period of 2-3 hours. Maintain the temperature throughout the addition. The reaction is exothermic, so careful control of the addition rate is necessary to prevent a runaway reaction. The product will start to precipitate as the hydrobromide salt.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 90°C for an additional 2 hours to ensure complete dibromination.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. A thick slurry of the product will form. If any orange-red color from excess bromine persists, add 5% sodium bisulfite solution dropwise until the color disappears.

  • Isolation: Filter the precipitate using a Buchner funnel and wash the filter cake with a small amount of cold glacial acetic acid (2 x 50 mL).

  • Purification: Transfer the crude product to a large beaker. Add approximately 2 L of boiling water and stir vigorously for 15 minutes. This step is crucial for separating the desired 3,5-dibromoanthranilic acid from the more water-soluble 5-bromoanthranilic acid.[2] Filter the hot suspension. Repeat the boiling water wash two more times.

  • Drying: Dry the purified 3,5-dibromoanthranilic acid in a vacuum oven at 80°C to a constant weight.

Expected Yield: 150-170 g (70-80%).

Characterization:

  • Melting Point: 232-235°C

  • Appearance: White to off-white crystalline solid.

Part 2: Scale-Up Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Scientific Rationale: The Advantage of Triphosgene over Phosgene

The cyclization of anthranilic acids to isatoic anhydrides requires a carbonylating agent. While phosgene has been traditionally used, its extreme toxicity and gaseous nature make it highly hazardous for large-scale laboratory use.[6][7] Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a much safer and more convenient phosgene equivalent.[8][9] In the presence of a base, such as triethylamine, triphosgene decomposes in situ to generate phosgene, which is immediately consumed in the reaction. This avoids the handling and storage of large quantities of toxic gas.

The reaction mechanism involves the initial formation of an N-acyl chloride intermediate from the reaction of the amino group with phosgene. This is followed by an intramolecular nucleophilic attack of the carboxylic acid oxygen onto the newly formed carbonyl group, leading to cyclization and elimination of HCl to afford the target isatoic anhydride.

Cyclization_Mechanism cluster_0 In-situ Phosgene Generation cluster_1 Cyclization Reaction Triphosgene Triphosgene Phosgene Phosgene Triphosgene->Phosgene Base (e.g., Et3N) Dibromoanthranilic_Acid 3,5-Dibromoanthranilic Acid Intermediate N-Acyl Chloride Intermediate Dibromoanthranilic_Acid->Intermediate + Phosgene Target_Molecule 6,8-Dibromo-1H-benzo[d] oxazine-2,4-dione Intermediate->Target_Molecule Intramolecular Cyclization

Caption: Key steps in the cyclization process.

Safety Precautions for Handling Triphosgene

Although safer than phosgene gas, triphosgene is still a hazardous substance.[1][9] It is toxic if inhaled and can cause severe burns. It reacts with moisture to release phosgene and HCl.

  • Handling: Always handle triphosgene in a well-ventilated fume hood. Wear appropriate PPE, including gloves, a lab coat, and chemical safety goggles.

  • Weighing: Weigh triphosgene in the fume hood. Pre-weigh a sealed container, add the triphosgene inside the hood, and then re-weigh the sealed container.[1]

  • Quenching: The reaction must be quenched before workup. A basic solution (e.g., aqueous sodium hydroxide) can be used to neutralize any unreacted triphosgene and its byproducts.

Detailed Experimental Protocol

This protocol is based on the cyclization of 150 g of 3,5-dibromoanthranilic acid.

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationPurpose
3,5-Dibromoanthranilic Acid150 g (0.51 mol)Starting Material
Triphosgene55 g (0.185 mol)Carbonylating Agent
Triethylamine112 mL (0.8 mol)Base
Anhydrous Tetrahydrofuran (THF)1.5 LSolvent
2 L Three-Neck Round Bottom Flask-Reaction Vessel
Mechanical Stirrer-Efficient Mixing
Low-Temperature Thermometer-Temperature Monitoring
Ice-Water Bath-Cooling
Buchner Funnel and Filter Flask-Product Isolation

Procedure:

  • Reaction Setup: Set up a flame-dried 2 L three-neck round bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Slurry: To the flask, add 3,5-dibromoanthranilic acid (150 g) and anhydrous THF (1.5 L). Stir to form a slurry.

  • Cooling: Cool the slurry to 0-5°C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (112 mL) to the slurry while maintaining the temperature below 10°C.

  • Triphosgene Addition: In a fume hood, carefully add the triphosgene (55 g) in small portions over about 1 hour. It is critical to keep the internal temperature below 10°C during the addition. The reaction mixture will gradually become thicker.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Cool the reaction mixture back to 0-5°C. Slowly and carefully quench the reaction by adding 500 mL of cold water. Stir for 30 minutes.

  • Isolation: Filter the resulting precipitate through a Buchner funnel. Wash the solid with cold water (3 x 200 mL) and then with a small amount of cold THF to remove any unreacted starting material.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

Expected Yield: 145-160 g (85-95%).

Characterization:

  • Appearance: White to off-white solid.

  • Analytical Data: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure. An LC-MS analysis can confirm the molecular weight.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust and scalable pathway to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. By prioritizing safety through the use of triphosgene and outlining critical handling procedures, this guide enables researchers and process chemists to confidently produce multi-gram to kilogram quantities of this valuable intermediate. The high purity and yield obtained from these methods make the product suitable for direct use in subsequent synthetic transformations, thereby streamlining drug discovery and development programs. Further optimization for industrial-scale production could involve exploring continuous flow technologies, which may offer enhanced safety and efficiency for both the bromination and cyclization steps.[4]

References

  • Johnson, T. B., & Guest, H. H. (1909). THE BROMINATION OF ANTHRANILIC ACID. Journal of the American Chemical Society, 31(6), 770-772.
  • Reddit discussion on handling triphosgene. (2024). r/Chempros. Available at: [Link]

  • To, D. K., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553.
  • Imperial Chemical Industries Ltd. (1976). Preparation of isatoic anhydride and anthranilic acid.
  • Gemoets, H. P., La-Venia, A., Verhoelst, T., & Van Aken, K. (2019).
  • BenchChem. (2025). Technical Support Center: Handling Molecular Bromine in Industrial Synthesis.
  • Wikipedia. Isatoic anhydride. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Kumar, S., & Kumar, R. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. Indo American Journal of Pharmaceutical Research, 4(2), 1085-1093.
  • Gemoets, H. P., La-Venia, A., Verhoelst, T., & Van Aken, K. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Hoechst Aktiengesellschaft. (1985). Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • Organic Syntheses Procedure. (n.d.). Isatoic anhydride. Available at: [Link]

  • Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2003). Alternatives to Phosgene and Carbon Monoxide.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. Available at: [Link]

  • Zhang, Y., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1464-1472.
  • PubChem. Isatoic Anhydride. National Center for Biotechnology Information. Available at: [Link]

  • Zhejiang Weihua Chemical Co Ltd. (2021). Production process of 3, 5-dibromo anthranilic aldehyde.
  • Teja, S., et al. (2010). Synthesis and Anti-Bacterial Activity of Some Novel 2, 3-Disubstituted Quinazolin-4 (3H)-ones. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 366-373.
  • Sciencemadness Discussion Board. (2014).
  • Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives (Doctoral dissertation, KTH Royal Institute of Technology).
  • F. Hoffmann-La Roche AG. (2015). Process for the synthesis of cyclic carbamates.
  • BenchChem. (n.d.). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry.
  • Jameel, A. A., & Al-Hadedi, A. A. M. (2012). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids.
  • Merck Millipore. (n.d.). Phosgene and Substitutes.
  • Jameel, A. A., & Al-Hadedi, A. A. M. (2012). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.
  • Bera, B., Goswami, U., Sk, S., & Bera, M. K. (2024). Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. Organic & Biomolecular Chemistry, 22(43), 8570-8574.
  • To, D. K., & Kartika, R. (2020).
  • Hajra, A., et al. (2014). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide.
  • Merck & Co., Inc. (2018). The Stability of N,N-Carbonyldiimidazole Toward Atmospheric Moisture.
  • Neel, A. J., & Zhao, R. (2018).
  • Reddy, P. S. N., & Reddy, P. P. (1997). Process for preparing anthranilic acids.
  • Zhang, Y., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1706.
  • BenchChem. (2025). Scale-up considerations for the synthesis of 3,5-Dibromohexanoic acid.
  • Merck Millipore. (n.d.). Phosgene and Substitutes.
  • The Dow Chemical Company. (1995). A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • Kumar, A., et al. (2010). Multi-bromination of 1,8-dihydroxy-9- anthrone, important intermediates in the synthesis of antipsoriatic drugs.
  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][10]oxazine-2,4-diones. RSC advances, 13(31), 21390-21398.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can navigate the challenges of this synthesis with confidence.

Introduction

The synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a substituted isatoic anhydride, is a critical process for the development of various pharmaceutical agents. The quality and yield of this intermediate directly impact the efficiency of subsequent reactions and the purity of the final active pharmaceutical ingredient. This guide will walk you through the common synthetic pathway, highlight potential pitfalls, and provide robust solutions to improve your yield and purity.

The synthesis is typically a two-step process:

  • Electrophilic Bromination: The regioselective dibromination of anthranilic acid to produce 3,5-dibromoanthranilic acid.

  • Cyclization: The formation of the benzoxazinedione ring from 3,5-dibromoanthranilic acid using a phosgene equivalent.

This guide will address specific issues that can arise in each of these stages.

Troubleshooting Guide

Problem 1: Low Yield of 3,5-Dibromoanthranilic Acid in the Bromination Step

Question: I am getting a low yield of the desired 3,5-dibromoanthranilic acid and a significant amount of monobrominated and other side products. How can I improve the selectivity and yield of the dibromination?

Answer:

This is a common issue in the electrophilic bromination of anthranilic acid. The amino and carboxylic acid groups are both ortho-, para-directing, but the amino group is a much stronger activator. Achieving selective dibromination at the 3 and 5 positions requires careful control of reaction conditions.

Causality and Solutions:

  • Insufficient Brominating Agent: Ensure you are using a sufficient excess of the brominating agent (e.g., bromine) to drive the reaction to the dibrominated product. A molar ratio of at least 2.5 equivalents of bromine to anthranilic acid is recommended.

  • Reaction Temperature: Temperature plays a crucial role in the selectivity of the bromination.

    • Low Temperatures (0-5 °C): Favor the formation of the monobrominated product (5-bromoanthranilic acid).

    • Elevated Temperatures (reflux in acetic acid): Can lead to the formation of the desired 3,5-dibromoanthranilic acid, but may also promote side reactions if not carefully controlled.

  • Solvent: Glacial acetic acid is a common solvent for this reaction. Its polarity helps to solubilize the starting material and facilitate the reaction.

  • Reaction Time: The reaction needs to be monitored to ensure it goes to completion. Incomplete reactions will result in a mixture of mono- and di-substituted products.

Recommended Protocol for Bromination:

  • Dissolve anthranilic acid in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for a specified time, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dibromoanthranilic acid.[1]

Problem 2: Incomplete Cyclization to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Question: My cyclization of 3,5-dibromoanthranilic acid is not going to completion, and I am recovering a significant amount of starting material. What are the critical parameters for this reaction?

Answer:

The cyclization of an anthranilic acid to an isatoic anhydride requires the formation of an N-carbonyl bond and subsequent intramolecular cyclization. This is typically achieved using phosgene or a safer phosgene equivalent like diphosgene or triphosgene. Incomplete reaction is often due to issues with the phosgene equivalent, reaction conditions, or the purity of the starting material.

Causality and Solutions:

  • Phosgene Equivalent Reactivity:

    • Phosgene Gas: Highly reactive but also extremely toxic and difficult to handle.

    • Diphosgene (trichloromethyl chloroformate): A liquid that is easier to handle than phosgene but still highly toxic. It can be used as a direct substitute for phosgene.[2]

    • Triphosgene (bis(trichloromethyl) carbonate): A solid that is the safest of the three options. It is often used in the presence of a base or with heating to generate phosgene in situ.[3]

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Refluxing in an inert solvent like dioxane or toluene is common.

  • Base: The presence of a non-nucleophilic base, such as triethylamine or pyridine, can be beneficial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Purity of Starting Material: The presence of impurities in the 3,5-dibromoanthranilic acid can interfere with the cyclization reaction. Ensure your starting material is of high purity.

Recommended Protocol for Cyclization:

  • Suspend 3,5-dibromoanthranilic acid in an anhydrous, inert solvent (e.g., dioxane or THF) under a nitrogen atmosphere.

  • Add a solution of triphosgene (approximately 0.4 equivalents) in the same solvent to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction mixture should become homogeneous as the product forms.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms upon cooling, it is likely the desired product. Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Problem 3: Product Purity Issues and Side Reactions

Question: My final product, 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, is impure. What are the likely side products and how can I purify my compound?

Answer:

Impurity in the final product can arise from both the bromination and cyclization steps. Understanding the potential side reactions is key to devising an effective purification strategy.

Potential Side Reactions and Impurities:

  • From Bromination:

    • Monobrominated anthranilic acid: If the bromination is incomplete.

    • Other dibromo-isomers: Depending on the reaction conditions, small amounts of other isomers may form.

  • From Cyclization:

    • Unreacted 3,5-dibromoanthranilic acid: Due to incomplete reaction.

    • Polymeric byproducts: Can form if the reaction conditions are too harsh or if there is moisture present.

    • Hydrolysis product: The isatoic anhydride ring is susceptible to hydrolysis back to the anthranilic acid, especially in the presence of water.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Ethanol, acetic acid, or mixtures with water are often good starting points.

  • Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, washing with water can remove any unreacted anthranilic acid hydrochloride, and washing with a non-polar solvent like hexane can remove non-polar impurities.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low yield in brominationInsufficient brominating agent, incorrect temperatureUse at least 2.5 eq. of bromine, control temperature
Incomplete cyclizationInactive phosgene equivalent, insufficient heatingUse fresh triphosgene, ensure adequate reflux
Impure final productIncomplete reactions, side reactions, hydrolysisRecrystallize from a suitable solvent, ensure anhydrous conditions

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione?

A1: The overall yield for the two-step synthesis can vary significantly depending on the optimization of each step. A reasonable expectation would be in the range of 60-80% for each step, leading to an overall yield of 36-64%. However, with careful optimization, higher yields are achievable.

Q2: What are the key safety precautions I should take when working with bromine and phosgene equivalents?

A2: Both bromine and phosgene equivalents are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a bromine spill kit and a phosgene neutralizing solution (e.g., aqueous ammonia) readily available.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring both the bromination and cyclization reactions. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products. The spots can be visualized under UV light. For the cyclization reaction, the disappearance of the starting anthranilic acid spot is a good indicator of reaction completion.

Q4: What are the expected spectroscopic data for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione?

  • ¹H NMR: Two singlets in the aromatic region corresponding to the two aromatic protons. An NH proton signal will also be present, which may be broad and exchangeable with D₂O.

  • ¹³C NMR: Signals for the two carbonyl carbons, and four signals in the aromatic region (two for the bromine-substituted carbons and two for the protonated carbons).

  • IR: Characteristic peaks for the N-H stretch (around 3200-3300 cm⁻¹), and two distinct carbonyl stretches for the anhydride functionality (typically around 1760 and 1720 cm⁻¹).

Q5: Can I use an alternative to phosgene equivalents for the cyclization step?

A5: Yes, there are alternative methods for the synthesis of isatoic anhydrides that avoid the use of phosgene. One such method involves the reaction of the anthranilic acid with ethyl chloroformate to form a carbamate, which can then be cyclized under thermal conditions. Another approach involves the use of thionyl chloride to promote cyclization of N-alkoxycarbonyl protected anthranilic acids.[4] These methods can be safer alternatives, but the reaction conditions may require more optimization.

Experimental Workflow Diagrams

Bromination of Anthranilic Acid

bromination_workflow start Dissolve Anthranilic Acid in Glacial Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Add Bromine Solution (in Acetic Acid) Dropwise cool->add_br2 reflux Warm to RT and Reflux add_br2->reflux precipitate Pour into Ice Water reflux->precipitate filter Filter Precipitate precipitate->filter wash Wash with Water and Sodium Bisulfite Solution filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product1 Pure 3,5-Dibromoanthranilic Acid recrystallize->product1

Caption: Workflow for the synthesis of 3,5-dibromoanthranilic acid.

Cyclization to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

cyclization_workflow start Suspend 3,5-Dibromoanthranilic Acid in Anhydrous Dioxane add_triphosgene Add Triphosgene Solution start->add_triphosgene reflux Reflux until Reaction is Complete (TLC) add_triphosgene->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Hexane filter->wash product2 Pure 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione wash->product2

Caption: Workflow for the cyclization to the final product.

References

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. RSC Advances.

  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][4][5]oxazine-2,4(3H)-dione. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 16, 2874–2921.
  • Aykan, F. S., Aygün, M., & Büyükgüngör, O. (2015). Synthesis, Structural and Computational Characterization of 2-amino-3,5-diiodobenzoic Acid and 2-amino-3,5-dibromobenzoic Acid. Journal of Molecular Structure, 1099, 47-56.
  • Wikipedia. (2023, December 12). Diphosgene. In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. This molecule, a key intermediate in the synthesis of novel therapeutics and functional materials, demands high purity for reliable downstream applications. Its purification, however, presents unique challenges due to the inherent reactivity of the isatoic anhydride core. This guide is structured to provide direct, experience-driven answers to the common and complex issues encountered during its purification. We will move from foundational questions to specific troubleshooting scenarios, equipping you with the causal understanding needed to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione after synthesis?

The impurity profile is intrinsically linked to the synthetic route, which typically involves the cyclization of 3,5-dibromoanthranilic acid.[1] The most common impurities encountered are:

  • Unreacted Starting Material (3,5-dibromoanthranilic acid): Incomplete cyclization is a frequent issue, leaving behind the polar, acidic starting material.

  • Hydrolysis Product: The anhydride bond in the oxazine-dione ring is highly susceptible to cleavage by water.[2] Exposure to atmospheric moisture, wet solvents, or acidic/basic conditions during workup can hydrolyze the product back to 3,5-dibromoanthranilic acid. This is often the most persistent impurity.

  • Side-Products from Cyclizing Agents: Reagents used for ring closure, such as phosgene, triphosgene, or thionyl chloride, can generate their own byproducts that may contaminate the crude material.[3]

  • Polymeric Byproducts: Under excessive heat or prolonged reaction times, intermolecular reactions can lead to the formation of oligomeric or polymeric materials that are often insoluble and difficult to remove.

Q2: How should I properly handle and store the purified compound to ensure its long-term stability?

Given its moisture sensitivity, proper handling is critical. The compound should be handled under a dry atmosphere (e.g., in a glove box or using a nitrogen blanket) whenever possible. For storage, it is imperative to keep the material in a tightly sealed container within a desiccator.[4] Storing at reduced temperatures (2-8°C) can further slow any potential degradation pathways.[4]

Q3: What are the most effective analytical techniques for assessing the purity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione?

A multi-faceted approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The first and quickest step. It is excellent for visualizing the number of components in the crude mixture and for developing a solvent system for column chromatography. The starting material (dibromoanthranilic acid) will typically have a much lower Rf value (more polar) than the desired product.

  • Melting Point Analysis: A pure compound will exhibit a sharp, narrow melting point range. The presence of impurities typically causes a depression and broadening of the melting point range.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. Impurities like the starting material will show characteristic peaks (e.g., a broad carboxylic acid proton peak in ¹H NMR) that are absent in the pure product spectrum.

  • High-Performance Liquid Chromatography (HPLC): While powerful for quantitative analysis, method development can be challenging for anhydrides due to their potential for on-column hydrolysis with aqueous mobile phases.[2] Normal-phase HPLC or supercritical fluid chromatography (SFC) are often more suitable than standard reversed-phase methods.[2][6]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Q1: I've performed a synthesis, and my crude product's melting point is low and melts over a wide range (>5 °C). TLC shows a major spot and a baseline spot. What is the problem and how do I fix it?

Causality: A low, broad melting range is a classic indicator of impurity.[5] The baseline spot on your TLC (likely run in a non-polar solvent system like ethyl acetate/hexanes) strongly suggests the presence of a highly polar compound, which is almost certainly the unreacted and/or hydrolyzed starting material, 3,5-dibromoanthranilic acid.

Solution Pathway:

  • Initial Wash (Trituration): Before attempting more complex purification, try to remove the bulk of the polar impurity. Suspend the crude solid in a solvent that poorly dissolves your product but will dissolve the impurity. Dichloromethane or diethyl ether can be effective. Stir the slurry for 15-30 minutes, then filter and wash the solid with fresh cold solvent. This simple step can significantly improve purity.

  • Recrystallization: If the wash is insufficient, recrystallization is the next logical step. The key is selecting an appropriate solvent (see Protocol 1 and Table 1).

Q2: My recrystallization attempt resulted in a very low yield (<30%). How can I improve recovery without sacrificing purity?

Causality: Low yield in recrystallization is typically due to one of two factors:

  • Using too much solvent: The most common error is adding an excessive volume of hot solvent, which keeps a significant portion of the product dissolved even after cooling.[5]

  • Inappropriate solvent choice: The ideal solvent dissolves the compound poorly at room temperature but completely at its boiling point. If the compound has high solubility even at low temperatures, recovery will be poor.

Solution Pathway:

  • Optimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.

  • Employ a Solvent/Anti-Solvent System: If a single ideal solvent cannot be found, use a binary system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, THF). Then, slowly add a "poor" solvent (an "anti-solvent" like hexanes or heptane) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Allow this solution to cool slowly. This technique often produces high-quality crystals with excellent recovery.

  • Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining filtrate) by about 50-70% and cool it again. This will often yield a second, slightly less pure, crop of crystals.

Q3: I need to use column chromatography for a difficult separation, but my product seems to be degrading on the column. My collected fractions are showing the baseline impurity again. What's happening?

Causality: Standard silica gel is acidic (pH ~4.5-5.5) and contains bound water. This environment can catalyze the hydrolysis of the acid-labile anhydride ring of your compound.[2][7] As your product band travels down the column, it is continuously exposed to these conditions, causing it to decompose back into the polar 3,5-dibromoanthranilic acid, which then sticks to the top of the column or streaks down.

Solution Pathway:

  • Use Dry Solvents: Always use anhydrous solvents for your mobile phase to minimize on-column hydrolysis.

  • Run a "Flash" Column: Do not let the compound sit on the silica for extended periods. Use positive pressure (air or nitrogen) to push the solvent through quickly. A fast separation minimizes contact time and thus degradation.

  • Deactivate the Silica: If degradation persists, consider using deactivated silica gel. You can either purchase neutral silica gel or prepare it by flushing the packed column with your eluent containing 1% triethylamine to neutralize the acidic sites before loading your sample. Note: This will change the elution profile, so you must re-optimize your solvent system via TLC first (add 1% triethylamine to your TLC developing solvent).

Visualized Workflows and Data

Purification Strategy Decision Workflow

Purification_Workflow start Crude Product Analysis (TLC, Melting Point) decision1 Purity Assessment start->decision1 path_wash Major Baseline Impurity Broad M.P. decision1->path_wash Low Purity path_recryst Minor Impurities Slightly Broad M.P. decision1->path_recryst Moderate Purity path_chrom Multiple Close-Rf Spots Oily/Amorphous Solid decision1->path_chrom Complex Mixture action_wash Perform Solvent Wash / Trituration path_wash->action_wash action_recryst Proceed to Recrystallization (Protocol 1) path_recryst->action_recryst action_chrom Proceed to Flash Chromatography (Protocol 2) path_chrom->action_chrom action_wash->start Re-analyze end_node Pure Compound (Verify by NMR, M.P.) action_recryst->end_node action_chrom->end_node

Caption: Decision tree for selecting the appropriate purification method.

Impurity Formation Pathways

Impurity_Formation SM 3,5-Dibromoanthranilic Acid (Starting Material) Product 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (Desired Product) SM->Product Cyclization (Desired Reaction) Product->SM Hydrolysis (H₂O, Impurity Formation)

Caption: Primary reaction and common impurity formation pathway.

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)Solubility (Cold)Solubility (Hot)Comments
Toluene 111LowHighExcellent choice. High boiling point allows for a large solubility differential.
Ethyl Acetate 77Low-MediumHighGood general-purpose solvent. Often used in a binary mixture with hexanes.
Acetonitrile 82LowMedium-HighCan be effective, but ensure it is anhydrous.
Dichloromethane 40MediumHighLow boiling point makes it less ideal for forming large crystals, but useful for quick purifications.
Hexanes/Heptane 69 / 98Very LowVery LowPrimarily used as an "anti-solvent" in a binary system with a more polar solvent.

Experimental Protocols

Protocol 1: Optimized Recrystallization

Objective: To purify the crude product by leveraging its differential solubility in a hot versus cold solvent.

  • Solvent Selection: Choose a promising solvent or solvent system from Table 1. Test on a small scale first: place ~20 mg of crude product in a test tube, add a few drops of solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve upon heating, it's too poor.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify the compound by passing it through a silica gel stationary phase, separating it from impurities based on polarity.[7]

  • Solvent System (Eluent) Selection: Using TLC, find a solvent system (e.g., a ratio of hexanes:ethyl acetate) that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from all impurities.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column as a slurry with your chosen eluent, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in the minimum possible amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure. Collect fractions continuously in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to obtain the final, purified compound.

References

  • El-Gazzar, A. B. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][9]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. Available at:

  • BLDpharm. 6,8-Dibromo-1H-benzo[d][8][9]oxazine-2,4-dione. Product Information. Available at:

  • Osyanin, V. A., et al. (2017). Reactions of o-Quinone Methides with Halogenated 1H-Azoles: Access to Benzo[e]azolo[8][9]oxazines. Synthesis. Available at:

  • Mitsostergios, N., et al. Investigation for the easy and efficient synthesis of 1H-benzo[d][8][9]oxazine-2,4-diones. RSC Advances. Available at:

  • SIELC Technologies. Benzoic anhydride. HPLC Application.
  • Google Patents. US4797497A - Trimellitic anhydride purification process.
  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
  • Shimadzu. Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Technical Report.
  • Mitsostergios, N., et al. Investigation for the easy and efficient synthesis of 1H-benzo[d][8][9]oxazine-2,4-diones. ResearchGate. Available at:

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube.
  • Chromatography Forum. Analysis of a mix of anhydride and its dicarboxylic acid. Online Discussion.

Sources

Technical Support Center: Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. We will address common experimental challenges, provide troubleshooting strategies based on mechanistic principles, and answer frequently asked questions to ensure a successful and efficient synthesis.

The synthesis of this highly substituted isatoic anhydride derivative is typically a two-stage process: the selective dibromination of anthranilic acid followed by a cyclization reaction to form the heterocyclic core. Each stage presents unique challenges that can impact yield, purity, and reproducibility. This guide provides field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes, diagnostic procedures, and validated solutions.

Question 1: My bromination step resulted in a mixture of products, including the starting material, a mono-bromo compound, and my desired di-bromo compound. How can I improve the selectivity?

Answer:

This is a classic issue of electrophilic aromatic substitution control. The outcome of the bromination of anthranilic acid is a delicate balance of stoichiometry, temperature, and reaction time.

Plausible Causes:

  • Insufficient Bromine: The most common cause is using less than two full equivalents of the brominating agent. The first bromination, leading to 5-bromoanthranilic acid, is often faster than the second.

  • Poor Temperature Control: Bromination is highly exothermic. If the temperature rises uncontrollably, it can lead to a range of side reactions and less selective product formation. A method described for preparing 5-bromoanthranilic acid involves dissolving anthranilic acid in glacial acetic acid and cooling it below 15°C before adding the bromine solution.[1]

  • Reaction Heterogeneity: As the brominated products form, they may precipitate as hydrobromide salts, creating a thick slurry that hinders efficient mixing and prevents the brominating agent from reacting evenly.[1]

Diagnostic Steps:

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane with 1% Acetic Acid) to resolve the starting material, the mono-bromo intermediate, and the di-bromo product.

  • ¹H NMR Spectroscopy: Dissolve a small, crude sample in DMSO-d₆. The aromatic region will clearly show different splitting patterns and chemical shifts for each species, allowing for a rough quantification of the mixture's composition.

  • LC-MS Analysis: This will provide an exact mass for each component, confirming the identities of the brominated species.

Solutions & Prophylactic Measures:

  • Stoichiometric Control: Carefully measure and add at least 2.1 equivalents of liquid bromine (or another suitable source like N-bromosuccinimide) to drive the reaction to the di-substituted product.

  • Temperature Management: Conduct the reaction in an ice-salt bath to maintain a temperature between 0°C and 5°C. Add the bromine solution dropwise over an extended period (e.g., 1-2 hours) to manage the exotherm.

  • Solvent and Agitation: Using glacial acetic acid is a common and effective solvent.[2] Ensure vigorous mechanical stirring throughout the addition to maintain a homogenous suspension and promote complete reaction.

  • Separation of Products: If a mixture is obtained, the mono- and di-bromo acids can often be separated based on their differential solubility in boiling water, where the dibromoanthranilic acid is nearly insoluble.[2]

Question 2: During the cyclization step with phosgene (or a phosgene equivalent), my reaction mixture became viscous, and I isolated a significant amount of an insoluble, high-melting-point solid. What is this byproduct?

Answer:

You are likely observing polymerization. Isatoic anhydrides belong to the N-carboxyanhydride (NCA) family of monomers, which are known to undergo ring-opening polymerization (ROP).[3]

Plausible Causes:

  • Nucleophilic Initiation: The polymerization can be initiated by any nucleophile present, including the amine of the starting 3,5-dibromoanthranilic acid. This forms a dimer, which can then continue to propagate.

  • Moisture Contamination: Water is a potent initiator for the ROP of NCAs, leading to the formation of polyamides with the loss of CO₂.[3]

  • Elevated Temperature: Higher temperatures accelerate polymerization. Side reactions in NCA polymerizations are significantly reduced when carried out at 0°C.[4][5]

  • Decarboxylation and Polyamide Formation: Isatoic anhydride itself can decarboxylate when heated, even in the crystalline state, to form a polyamide.[6]

Diagnostic Steps:

  • Solubility Test: The polymeric byproduct will be largely insoluble in common organic solvents like THF, Dichloromethane, and Ethyl Acetate.

  • Infrared (IR) Spectroscopy: The polymer will show strong amide C=O and N-H stretching bands, which will differ from the characteristic anhydride stretches of the desired product.

  • Melting Point: The material will likely not have a sharp melting point, instead softening or decomposing at a high temperature (>300°C).

Solutions & Prophylactic Measures:

  • Strict Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Low Temperature Protocol: Maintain the reaction temperature at or below 0°C during the addition of the cyclizing agent (phosgene, diphosgene, or triphosgene).[4]

  • Reverse Addition: Consider adding the solution of 3,5-dibromoanthranilic acid to the solution of the cyclizing agent. This maintains a low concentration of the potential initiator (the amine) throughout the reaction.

  • Use of HCl Scavengers: In some NCA syntheses, hydrochloride scavengers are used to prevent the formation of byproducts.[4]

Question 3: My overall yield is low, and I recover a large amount of 3,5-dibromoanthranilic acid after the cyclization workup. What's causing the incomplete reaction?

Answer:

Recovering the starting material points to either an incomplete forward reaction or a rapid reverse reaction (hydrolysis).

Plausible Causes:

  • Insufficient Cyclizing Agent: Under-dosing of phosgene or its equivalents will naturally lead to an incomplete reaction. Triphosgene, a solid, should be used in a stoichiometry of at least 0.35 equivalents, as one mole of triphosgene delivers three moles of phosgene.

  • Product Hydrolysis: This is a very common failure mode. 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is an anhydride and is highly susceptible to hydrolysis.[7] Any exposure to water during the reaction or aqueous workup will rapidly reopen the ring, regenerating the 3,5-dibromoanthranilic acid starting material.[3]

  • Poor Reagent Reactivity: Older or improperly stored triphosgene can degrade. It is advisable to use a freshly opened bottle or to test the reagent on a small scale first.

Diagnostic Steps:

  • In-Process Reaction Monitoring (TLC/LC-MS): Before workup, carefully take a small aliquot from the reaction, quench it in anhydrous methanol (which will form the methyl ester of the starting acid and a stable ring-opened product from the isatoic anhydride), and analyze it to gauge the conversion.

  • pH of Aqueous Workup: If an aqueous workup is performed, check the pH. Acidic conditions can catalyze the hydrolysis of the anhydride ring.

Solutions & Prophylactic Measures:

  • Ensure Anhydrous Conditions: As mentioned previously, this is critical to prevent hydrolysis.

  • Optimize Stoichiometry: Use a slight excess (e.g., 0.40 equivalents) of triphosgene to ensure the reaction goes to completion.

  • Non-Aqueous Workup: Avoid a water-based workup if possible. After the reaction is complete, you can filter the reaction mixture (if a salt like triethylamine hydrochloride has precipitated), and then concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from an anhydrous solvent (e.g., dioxane or anhydrous ethanol) or by slurry washing in a non-solvent like diethyl ether to remove soluble impurities.[8]

  • Temperature Control: While low temperatures are key to preventing polymerization, the cyclization itself may require the reaction to be slowly warmed to room temperature for a few hours to ensure completion. This must be optimized based on in-process monitoring.

Frequently Asked Questions (FAQs)

  • Q1: Why is anthranilic acid the preferred starting material?

    • Anthranilic acid provides the necessary 2-aminobenzoic acid backbone required for the formation of the benzo[d]oxazine-2,4-dione ring system. It is also a commercially available and relatively inexpensive starting material. The synthesis starts with this core, and the desired bromine substituents are installed prior to the final ring-closing step.[7][8]

  • Q2: Can I use a substitute for phosgene, and what are the implications?

    • Yes. Due to the extreme toxicity of phosgene gas, solid phosgene equivalents like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are strongly recommended.[9] Triphosgene is often the reagent of choice as it is a stable, crystalline solid that is easier and safer to handle, though it must still be used with extreme caution in a well-ventilated fume hood. It acts as a source of phosgene in situ. Other methods for forming the isatoic anhydride ring without phosgene exist, such as using carbamate precursors followed by thermal cyclization or reacting with thionyl chloride, but these may require significant process optimization.[10][11]

  • Q3: How critical is temperature control during the synthesis?

    • Temperature control is arguably one of the most critical parameters for both steps.

      • Bromination: Low temperatures (0-15°C) are needed to control the exotherm, prevent degradation of the amino acid, and improve the selectivity of the di-bromination.[1]

      • Cyclization: Low temperatures (≤0°C) are essential to suppress the side reaction of ring-opening polymerization.[4][5] However, the reaction may need to be warmed to proceed to completion. A patent for isatoic anhydride synthesis emphasizes that strict temperature control is key to avoiding by-products.[12]

  • Q4: How can I best purify the final 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione?

    • The crude product is often a solid. Recrystallization is the most effective method for purification. Anhydrous solvents are a must to prevent hydrolysis. Dioxane or high-purity, dry ethanol have been reported for the parent isatoic anhydride.[8] Alternatively, a slurry wash with a solvent in which the product is insoluble (like anhydrous diethyl ether) can be effective at removing more soluble impurities. Column chromatography is generally avoided due to the risk of decomposition on silica gel.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the main synthetic route and the points at which common side reactions can occur.

Synthesis_Pathway cluster_bromination Bromination Stage cluster_cyclization Cyclization Stage AA Anthranilic Acid DBAA 3,5-Dibromoanthranilic Acid AA->DBAA + 2.1 eq. Br₂ Glacial Acetic Acid 0-5 °C MBAA 5-Bromoanthranilic Acid (Incomplete Bromination) AA->MBAA < 2 eq. Br₂ Product 6,8-Dibromo-1H-benzo[d] oxazine-2,4-dione DBAA->Product + Triphosgene Anhydrous Solvent ≤0 °C Polymer Polyamide Byproduct (Polymerization) DBAA->Polymer High Temp. or Initiator Hydrolysis 3,5-Dibromoanthranilic Acid (Hydrolysis) Product->Hydrolysis + H₂O

Caption: Synthetic route and common side reactions.

Appendix: Key Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromoanthranilic Acid
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve anthranilic acid (1.0 eq) in glacial acetic acid.

  • Cool the stirred solution in an ice-salt bath to an internal temperature of 0-5°C.

  • In the dropping funnel, prepare a solution of liquid bromine (2.1 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the anthranilic acid solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C. A thick white precipitate will form.[1]

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour.

  • Filter the thick slurry using a Büchner funnel and wash the cake with a small amount of cold glacial acetic acid, followed by cold diethyl ether to aid in drying.

  • The collected solid is primarily the hydrobromide salt of the product. To obtain the free acid, suspend the solid in water and adjust the pH to ~4-5 with a base like sodium bicarbonate, or simply wash thoroughly with water to remove HBr. The di-bromo acid is poorly soluble in water.[2]

  • Collect the final product by filtration, wash with water, and dry under vacuum.

Protocol B: Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

CAUTION: This reaction should be performed in a certified chemical fume hood by trained personnel. Triphosgene is toxic and releases phosgene upon decomposition.

  • Set up an oven-dried, three-necked flask with a mechanical stirrer, a nitrogen inlet, and a septum.

  • Add 3,5-dibromoanthranilic acid (1.0 eq) to the flask and suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the stirred suspension to 0°C in an ice bath.

  • In a separate, dry vial, dissolve triphosgene (0.40 eq) in anhydrous THF.

  • Using a syringe, add the triphosgene solution dropwise to the cold suspension of the acid over 30-45 minutes.

  • After the addition, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude solid product.

  • Purify the crude solid by recrystallization from an anhydrous solvent like dioxane or by washing with anhydrous diethyl ether.[8]

References

  • Dimitrov, I., & Schlaad, H. (2003). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Macromolecular Bioscience, 3(7), 377-387. Available from: [Link]

  • Wheeler, A. S., & Oates, W. M. (1910). The bromination of anthranilic acid. Journal of the American Chemical Society, 32(6), 770-773. Available from: [Link]

  • Wikipedia. Isatoic anhydride. Available from: [Link]

  • Wikipedia. Amino acid N-carboxyanhydride. Available from: [Link]

  • Google Patents. (2015). CN104402840B - Synthesis process of isatoic anhydride.
  • Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis. Available from: [Link]

  • Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45. Available from: [Link]

  • Menger, F. M., & Kaiserman, H. B. (1987). Decarboxylation of isatoic anhydride in the crystalline state. The Journal of Organic Chemistry, 52(16), 3783-3784. Available from: [Link]

  • Google Patents. (2015). WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
  • ResearchGate. (2011). Can anyone tell me the procedure for preparing substituted anthranillic acid?. Available from: [Link]

  • ResearchGate. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Available from: [Link]

  • CCS Chemistry. (2022). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. Available from: [Link]

  • Menger, F. M., & Kaiserman, H. B. (1987). Decarboxylation of Isatoic Anhydride in the Crystalline State. The Journal of Organic Chemistry, 52(16), 3783–3784. Available from: [Link]

  • International Journal of Drug Development & Research. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Multi-bromination of 1,8-dihydroxy-9-anthrone, important intermediates in the synthesis of antipsoriatic drugs. Available from: [Link]

  • Frontiers in Chemistry. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Available from: [Link]

  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL QUINAZOLINONE DERIVATIVES. Available from: [Link]

  • IDOSI Publications. (2013). Reactions of 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-Benzo[d][4][7]oxazin-4-one with Nitrogen and Carbon Nucleophiles. Available from: [Link]

  • ResearchGate. (2002). Living Polymerization of α‐Amino Acid N‐Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature. Available from: [Link]

  • Chemical Communications. (2010). Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. Available from: [Link]

  • RSC Advances. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][7]oxazine-2,4-diones. Available from: [Link]

  • National Institutes of Health. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][7]oxazine-2,4-diones. Available from: [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available from: [Link]

  • National Institutes of Health. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][4][7]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Available from: [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • YouTube. (2017). Acid Catalyzed Hydrolysis of Acid Anhydrides. Available from: [Link]

  • National Institutes of Health. (1959). Conjugation Reactions in the Newborn Infant: The Metabolism of Para-aminobenzoic Acid. Available from: [Link]

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

  • National Institutes of Health. (2020). A decade review of triphosgene and its applications in organic reactions. Available from: [Link]

  • ResearchGate. (2000). Hydrolysis of Isobutyric Anhydride: Effect of Partial Miscibility of Reactants on Kinetics. Available from: [Link]

Sources

Navigating the Synthesis and Application of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to anticipate and resolve challenges encountered during your experiments with this versatile heterocyclic compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals.[1][2] Its unique structural framework, featuring an N-carboxyanhydride fused to a dibrominated benzene ring, makes it a reactive precursor for a variety of heterocyclic compounds, most notably quinazolinones.[3][4][5][6] The bromine substituents enhance its reactivity and provide sites for further functionalization, making it a key intermediate in the synthesis of biologically active molecules.[4][5]

This guide will address common issues related to the synthesis, handling, and reactivity of this compound, providing a structured, question-and-answer-based approach to troubleshooting.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is fundamental to its successful application.

PropertyValueSource
CAS Number 54754-60-8[7]
Molecular Formula C₈H₃Br₂NO₃[7]
Molecular Weight 320.92 g/mol [7]
Appearance Expected to be a white to off-white solid.Inferred from related compounds.
Storage Sealed in a dry, cool environment (2-8°C recommended).[7]

Part 1: Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

The synthesis of this compound typically starts from 3,5-dibromoanthranilic acid. The following workflow illustrates the general synthetic approach.

Synthesis_Workflow cluster_0 Step 1: N-Protection/Activation cluster_1 Step 2: Cyclization cluster_2 Purification A 3,5-Dibromoanthranilic Acid B N-Ethoxycarbonyl Intermediate A->B EtOCOCl, Base (e.g., Na2CO3) C 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione B->C SOCl2, THF D Crude Product C->D Reaction Workup E Pure Product D->E Recrystallization/Washing

Caption: General two-step synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Detailed Synthetic Protocol

This protocol is adapted from a general procedure for the synthesis of 1H-benzo[d][1][8]oxazine-2,4-diones.[2]

Step 1: Formation of the N-Ethoxycarbonyl Intermediate

  • In a round-bottom flask, dissolve 3,5-dibromoanthranilic acid in a mixture of water and acetone (e.g., 1:4 v/v).

  • Add sodium carbonate and sodium bicarbonate as bases.

  • Cool the mixture in an ice bath and slowly add ethyl chloroformate (EtOCOCl).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup to isolate the N-ethoxycarbonyl intermediate.

Step 2: Cyclization to the Final Product

  • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Slowly add thionyl chloride (SOCl₂) (a significant excess, e.g., 5 equivalents, may be necessary for complete conversion).[2]

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid is the crude 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Step 3: Purification

  • Wash the crude solid with a non-polar solvent like diethyl ether to remove impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/acetone).[9]

Synthesis Troubleshooting FAQs

Q1: My synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione has a very low yield. What are the common causes?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Cyclization: The ring-closing step is crucial. Ensure that a sufficient excess of the cyclizing agent (e.g., thionyl chloride) is used. In some cases, a 2-fold excess may be insufficient, and up to a 5-fold excess might be required for complete conversion.[2]

  • Hydrolysis of the Product: The benzoxazine-2,4-dione ring is susceptible to hydrolysis, especially in the presence of water and base.[8] Ensure all reagents and solvents for the cyclization step are anhydrous.

  • Sub-optimal Reaction Temperature: While the reaction with thionyl chloride is typically performed at room temperature, some substituted anthranilic acids may require gentle heating to proceed to completion. However, excessive heat can lead to decomposition.

  • Poor Quality Starting Material: Ensure the 3,5-dibromoanthranilic acid is pure and dry.

Q2: I am observing a significant amount of unreacted N-ethoxycarbonyl intermediate after the cyclization step. How can I drive the reaction to completion?

A2: This is a common issue. Consider the following:

  • Increase the Equivalents of Thionyl Chloride: As mentioned, a larger excess of SOCl₂ is often necessary.

  • Increase Reaction Time: Allow the reaction to stir for a longer period, for example, 24 hours.

  • Gently Heat the Reaction: If increasing the reagent and time is not effective, gentle heating to 40-50°C might be necessary. Monitor the reaction carefully by TLC to avoid decomposition.

Q3: The final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Common impurities include:

  • Unreacted Starting Material: If the reaction is incomplete.

  • Hydrolysis Product: 3,5-dibromoanthranilic acid may be present if the product was exposed to moisture.

  • Polymeric Byproducts: Isatoic anhydrides can undergo self-reaction.

Purification Strategies:

  • Washing: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether, dichloromethane) can be effective.

  • Recrystallization: This is often the most effective method. Experiment with different solvents such as ethanol, acetone, or mixtures thereof.

  • Column Chromatography: While possible, it may not be ideal for large-scale purification due to the moderate polarity of the compound. If used, a silica gel column with a gradient of ethyl acetate in hexane is a good starting point.[10]

Part 2: Handling and Stability

Q4: What are the recommended storage conditions for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8°C.[7] It is important to protect it from moisture to prevent hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prolong its shelf life.

Q5: Is the compound stable in common organic solvents?

A5: While generally stable in anhydrous aprotic solvents like THF, dioxane, and acetonitrile, its stability can be compromised under certain conditions:

  • Protic Solvents: In protic solvents like alcohols, especially in the presence of a base or at elevated temperatures, the compound can undergo alcoholysis, leading to the formation of the corresponding anthranilate ester.[8]

  • Aqueous Solutions: The compound will hydrolyze in the presence of water, particularly under basic or acidic conditions, to give 3,5-dibromoanthranilic acid and release carbon dioxide.[8]

Solubility Profile (Estimated)

SolventSolubilityNotes
DMSO, DMFSolubleGood solvents for reactions and NMR.
THF, DioxaneModerately SolubleOften used as reaction solvents.
Acetone, Ethyl AcetateSparingly SolubleCan be used for recrystallization.
Dichloromethane, ChloroformSparingly SolubleUseful for washing and extraction.
Hexane, Diethyl EtherInsolubleGood for washing to remove non-polar impurities.
WaterInsolubleHydrolyzes, especially with acid or base.[8]

Part 3: Reactions and Troubleshooting

The primary utility of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is its reaction with nucleophiles to generate a variety of derivatives. The general reaction mechanism is depicted below.

Reactivity_Workflow A 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione C Intermediate A->C Nucleophilic Attack B Nucleophile (Nu-H) e.g., R-NH2, R-OH B->C D Ring-Opened Product (e.g., Amide, Ester) C->D Ring Opening E CO2 C->E Decarboxylation

Caption: General reaction of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione with a nucleophile.

Reaction Troubleshooting FAQs

Q6: I am trying to synthesize a quinazolinone by reacting 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione with a primary amine, but the reaction is not proceeding as expected. What could be the issue?

A6: Several factors can influence the outcome of this reaction:

  • Nucleophilicity of the Amine: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) will react more slowly. In such cases, heating the reaction or using a catalyst may be necessary.

  • Steric Hindrance: Bulky amines may react sluggishly. Higher temperatures and longer reaction times might be required.

  • Solvent Choice: The reaction is typically carried out in a polar aprotic solvent like DMF, DMSO, or in some cases, a higher boiling point solvent like toluene.

  • Temperature: While many reactions proceed at room temperature, some may require heating to reflux to ensure completion.

  • Side Reactions: The formation of byproducts can consume the starting material. One common side reaction is the formation of a urea derivative if the amine reacts at the C2 carbonyl followed by a different pathway.

Q7: My reaction with an amine is giving me a mixture of products. What are the likely side products and how can I favor the desired quinazolinone formation?

A7: The most common side product is the simple ring-opened amide, 2-amino-3,5-dibromobenzamide, which may not have cyclized.

  • To favor quinazolinone formation: The reaction often involves a two-step, one-pot process: 1) reaction with the amine to form the intermediate amide, and 2) cyclization, which is often facilitated by heat or a catalyst. If you are isolating the intermediate amide, ensure the subsequent cyclization step is carried out under appropriate conditions (e.g., heating in acetic acid or with a dehydrating agent).

  • For three-component reactions (with an aldehyde): The order of addition of reagents can be critical. Often, pre-mixing the benzoxazinedione and the amine before adding the aldehyde can give cleaner results.[11]

Q8: Can I use this compound with oxygen nucleophiles like alcohols?

A8: Yes, 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione will react with alcohols to form the corresponding 2-amino-3,5-dibromobenzoate esters.[4][5] This reaction is typically slower than with amines and may require a catalyst (e.g., a base like triethylamine or DMAP) and/or heating.

Part 4: Analytical Characterization

Accurate characterization is key to confirming the identity and purity of your compound.

Expected Spectroscopic Data (Estimated)

TechniqueExpected Features
¹H NMR Two singlets (or doublets with a small meta-coupling) in the aromatic region (around 7.5-8.5 ppm). A broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).
¹³C NMR Signals for two carbonyl carbons (around 150-165 ppm). Aromatic carbons attached to bromine will be shifted upfield. Four other aromatic carbon signals.
IR (KBr) Two distinct carbonyl stretching bands (anhydride) around 1750-1800 cm⁻¹ and 1680-1720 cm⁻¹. An N-H stretching band around 3200-3300 cm⁻¹. C-Br stretching bands in the fingerprint region.

Part 5: Safety and Handling

GHS Hazard Information

Based on data for the parent compound and related brominated aromatics, 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione should be handled with care.

GHS PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

(Source: [7])

Handling Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][12][13][14]

  • Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[9][13][14]

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Journal of The Chemical Society of Pakistan. (2010).
  • BIOSYNCE. (n.d.). 6-Nitro-1H-benzo[d][1][8]oxazine-2,4-dione CAS 4693-02-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • ResearchGate. (n.d.). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Isatoic anhydride derivatives and applications thereof.
  • National Center for Biotechnology Information. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][8]oxazine-2,4-diones. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • ResearchGate. (n.d.). 1H NMR spectrum of 3,6-diphenyl-3,4-dihydro-2H-benzo[e][1][8]oxazine. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of halogenated aromatic compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation. Retrieved from [Link]

  • Sdfine. (n.d.). 1,4-dibromobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Bromine purification process by addition of steam to the vapor phase.
  • (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives.
  • (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Environmental and Safety Considerations for 3,4-Dibromotoluene in Research and Industry.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isatoic anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Retrieved from [Link]

Sources

stability issues of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a derivative of the isatoic anhydride family, this molecule possesses a highly reactive N-carboxyanhydride (NCA) moiety, making it susceptible to degradation under various experimental conditions.[1][2] This guide provides in-depth FAQs and troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, and why is its stability a primary concern?

A1: 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound featuring a benzoxazinedione core. Structurally, it is an N-carboxyanhydride (NCA). This functional group is inherently reactive and serves as a key precursor in various synthetic applications, including the formation of quinazolinones and other biologically active molecules.[2][3]

The primary concern is its susceptibility to ring-opening via hydrolysis or nucleophilic attack.[1][4] This degradation compromises the compound's integrity, leading to inaccurate results in biological assays, reduced yields in synthesis, and poor reproducibility. Understanding and controlling its stability is therefore critical for any application.

Q2: What is the primary degradation pathway for this compound in solution?

A2: The most common degradation pathway is hydrolysis, especially in the presence of moisture or protic solvents (e.g., water, methanol). The anhydride moiety is electrophilic and readily attacked by water, leading to the irreversible formation of 2-amino-3,5-dibromobenzoic acid and the release of carbon dioxide (CO₂).[1][5] This reaction can be catalyzed by both acidic and basic conditions.[6][7]

Hydrolysis_Pathway Compound 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Intermediate Unstable Carboxamic Acid Intermediate Compound->Intermediate Ring-Opening (Nucleophilic Attack) Water H₂O (Moisture) Water->Intermediate Product 2-Amino-3,5-dibromobenzoic acid Intermediate->Product Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Primary hydrolytic degradation pathway of the benzoxazinedione ring.

Q3: What are the recommended solvents for preparing stock solutions?

A3: To minimize degradation, anhydrous polar aprotic solvents are strongly recommended. These solvents solubilize the compound without providing a proton source for hydrolysis. Always use freshly opened bottles of anhydrous solvents or those properly stored over molecular sieves.

Solvent ClassRecommended SolventsRationale & Cautions
Polar Aprotic (High Recommendation) Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Excellent solubilizing power. Anhydrous grades are essential. DMSO is hygroscopic; prepare fresh solutions and store under inert gas.
Ethers Tetrahydrofuran (THF), DioxaneGood for reactions where aprotic conditions are critical. Prone to peroxide formation; use stabilized grades and test before use.
Chlorinated Solvents Dichloromethane (DCM)Suitable for short-term use in reactions. Volatility can be an issue. Ensure it is free of acidic impurities.
Protic Solvents (Use with Extreme Caution) Ethanol, MethanolNot recommended for storage. The compound will react with alcohols (alcoholysis) and any residual water. If required for an assay, add the stock solution to the aqueous buffer immediately before measurement.
Aqueous Buffers Not Recommended for StockThe compound is highly unstable in aqueous media.[1][4] Direct dissolution will lead to rapid hydrolysis.

Q4: How should I store the solid compound and its solutions?

A4: Proper storage is crucial to maintain the compound's integrity.

  • Solid Form: Store in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[8] Protect from light. The parent compound, Isatoic Anhydride, is known to be moisture-sensitive.[9]

  • Solution Form: Prepare stock solutions fresh whenever possible. If storage is necessary, use an anhydrous polar aprotic solvent (e.g., DMSO), aliquot into small volumes in tightly sealed vials with PTFE-lined caps, and store at -20°C or -80°C under an inert atmosphere. Minimize freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific experimental issues. Follow the logical workflow to diagnose and solve stability-related problems.

Troubleshooting_Workflow Problem Problem Observed (e.g., Precipitation, Low Activity) Check_Solvent 1. Review Solvent Choice Is it anhydrous & aprotic? Problem->Check_Solvent Check_Storage 2. Examine Storage Conditions (Temp, Atmosphere, Age) Check_Solvent->Check_Storage Yes Solution_Solvent Solution: Switch to Anhydrous DMSO/DMF. Prepare fresh. Check_Solvent->Solution_Solvent No Check_pH 3. Assess Assay Buffer pH Is it neutral? Any nucleophiles? Check_Storage->Check_pH Yes Solution_Storage Solution: Aliquot, store at -80°C under Argon. Use fresh stock. Check_Storage->Solution_Storage No Analyze_Purity 4. Confirm Compound Integrity (Run HPLC/LC-MS) Check_pH->Analyze_Purity Yes Solution_Assay Solution: Add stock to buffer immediately before use. Run controls. Check_pH->Solution_Assay No Solution_Degraded Result: Degradation Confirmed. Procure new compound lot. Analyze_Purity->Solution_Degraded Degradation Peaks Found Solution_OK Result: Compound is Stable. Investigate other experimental variables. Analyze_Purity->Solution_OK Single Peak, Correct Mass

Caption: Troubleshooting workflow for stability issues.

Problem: My compound precipitates from the stock solution, especially after thawing.

  • Causality: This is often due to the use of a suboptimal solvent or the absorption of atmospheric moisture. DMSO, for instance, is highly hygroscopic. When water enters the DMSO stock, it can lower the solubility of the hydrophobic compound and, more critically, initiate hydrolysis. The degradation product (2-amino-3,5-dibromobenzoic acid) has different solubility properties and may precipitate.

  • Solution:

    • Switch to Anhydrous Solvent: Discard the current stock and prepare a new one using a fresh, unopened bottle of anhydrous, research-grade DMSO or DMF.

    • Proper Handling: Work in a low-humidity environment or a glove box. Use syringes to transfer solvents.

    • Storage: Aliquot the new stock solution into small, single-use volumes in high-quality vials. Purge the headspace with argon or nitrogen before sealing and freezing. This prevents moisture from being introduced during repeated use of a single large stock.

Problem: I observe inconsistent results or a time-dependent loss of activity in my biological assay.

  • Causality: This is a classic sign of compound degradation within the assay medium. Aqueous buffers, especially those with a pH outside the 4-8 range, can rapidly hydrolyze the compound. Furthermore, components in cell culture media, such as primary amines (e.g., amino acids) or thiol-containing molecules (e.g., glutathione), can act as nucleophiles, attacking the benzoxazinedione ring and inactivating the compound.[5]

  • Solution:

    • Minimize Incubation Time: Add the compound to the assay medium at the last possible moment before starting the measurement.

    • Run a Time-Course Control: Incubate the compound in your assay buffer (without cells or other proteins) for the duration of your experiment. At various time points (e.g., 0, 30, 60, 120 min), take an aliquot and analyze it by HPLC to quantify the remaining parent compound. This will determine its half-life under your specific conditions.

    • pH Optimization: If possible, perform the assay in a buffer system with a pH close to neutral, where stability might be maximal. Avoid highly acidic or basic buffers.[7]

Problem: How can I definitively check the purity and stability of my compound in solution?

  • Causality: Visual inspection is insufficient. An analytical method is required to separate and identify the parent compound from its potential degradants.

  • Solution: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the method of choice for routine purity checks.[10] For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[7]

Protocol: Stability Assessment by Reverse-Phase HPLC

This protocol provides a general method to monitor the stability of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. It should be optimized for your specific equipment.

  • Preparation of Standards:

    • Carefully prepare a 1 mg/mL stock solution of the solid compound in anhydrous acetonitrile (ACN). This is your T=0 reference standard.

    • Immediately dilute this stock to a working concentration of ~50 µg/mL in the mobile phase (e.g., 50:50 ACN:Water).

  • Sample Incubation:

    • Prepare a solution of the compound (~50 µg/mL) in the solvent or buffer system you wish to test (e.g., your assay buffer).

    • Keep the solution under the desired experimental conditions (e.g., 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench any further degradation by diluting it in the mobile phase and placing it in the HPLC autosampler at 4°C.

  • HPLC Conditions (Starting Point):

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD), monitor 254 nm, 280 nm, and 320 nm.
Column Temp. 30°C
  • Data Analysis:

    • Inject the T=0 standard to determine the retention time of the parent compound.

    • Analyze the chromatograms from each time point. The appearance of new peaks, typically at earlier retention times (more polar), indicates degradation.

    • Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the total peak area in the chromatogram.

References

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

  • Duplex formation directs chemoselective 2′,3′-aminoacylation of RNA. (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, S. N. (2024). N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. European Journal of Organic Chemistry, 27(7). DOI:10.1002/ejoc.202301032. Retrieved from [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][11]oxazine-2,4-diones. RSC Advances. Retrieved from [Link]

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. (2022). ACS Omega. Retrieved from [Link]

  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. (2024). CCS Chemistry. Retrieved from [Link]

  • Solution Stability. (n.d.). ResearchGate. Retrieved from [Link]

  • AA Blocks. (n.d.). 1H-Benzo[d][1][11]oxazine-2,4-dione. Retrieved from [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][11]oxazine-2,4-diones. (2025). ResearchGate. Retrieved from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC. Retrieved from [Link]

  • pH effect on stability and kinetics degradation of nitazoxanide in solution. (2026). ResearchGate. Retrieved from [Link]

  • Drug Stability and factors that affect on the drug stability. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. (n.d.). PubMed. Retrieved from [Link]

Sources

avoiding decomposition of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and utilizing this versatile reagent. Here, we address common challenges, with a primary focus on preventing its decomposition during chemical reactions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the success of your synthetic endeavors.

Introduction to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, is a valuable building block in synthetic organic chemistry, particularly for the synthesis of quinazolinones and other heterocyclic scaffolds of medicinal interest.[1][2][3] Its utility stems from the reactive anhydride functionality, which can undergo ring-opening reactions with a variety of nucleophiles. However, this reactivity also makes the compound susceptible to degradation under certain conditions. Understanding and controlling these decomposition pathways is paramount for its successful application.

Troubleshooting Guide: Preventing Decomposition

This guide is structured in a question-and-answer format to directly address the most common issues encountered when working with 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Question 1: My reaction is not proceeding as expected, and I observe gas evolution and the formation of an insoluble white solid. What is happening?

Answer: This is a classic sign of premature decomposition of the 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, likely through hydrolysis and subsequent side reactions. The gas you are observing is carbon dioxide (CO₂).

Root Cause Analysis:

The primary culprit is often the presence of water in your reaction system. 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, like other N-carboxyanhydrides (NCAs), is highly sensitive to moisture.[4][5] Water acts as a nucleophile, attacking one of the carbonyl groups and initiating a ring-opening cascade that ultimately leads to the formation of 3,5-dibromoanthranilic acid and the release of CO₂.[1]

The resulting amino acid is often less soluble in common organic solvents, leading to the precipitation of a white solid. Furthermore, the newly formed amino group can potentially react with any remaining starting material, leading to undesired side products.

Preventative Measures & Protocols:

1. Rigorous Drying of Solvents and Reagents:

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å) to maintain dryness.

  • Reagents: Ensure all other reagents, particularly amines, are dry. Liquid amines can be dried over KOH or BaO and distilled. Solid reagents should be dried under high vacuum.

  • Glassware: All glassware must be oven-dried (at >120 °C for at least 4 hours) or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

2. Inert Atmosphere:

  • Conduct all reactions under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Use Schlenk line techniques or a glovebox for the most sensitive reactions.

Experimental Protocol: General Anhydrous Reaction Setup

  • Assemble the reaction glassware (e.g., round-bottom flask, condenser, addition funnel) and dry it thoroughly in an oven.

  • While still hot, assemble the apparatus and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Introduce the 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and any other solid reagents into the reaction flask against a counterflow of inert gas.

  • Add the anhydrous solvent via a cannula or a syringe.

  • Add any liquid reagents via a syringe through a rubber septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

Question 2: My reaction mixture is turning brown or black upon heating, and I'm getting a complex mixture of products. What could be the cause?

Answer: Thermal decomposition is a likely cause, especially if your reaction requires elevated temperatures. While the parent isatoic anhydride decomposes around 233-243 °C, localized heating or prolonged reaction times at high temperatures can initiate degradation pathways.[5][6]

Root Cause Analysis:

At elevated temperatures, 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione can undergo decarboxylation to form a highly reactive intermediate.[7][8] This intermediate can then polymerize or react non-selectively with other components in the reaction mixture, leading to the formation of complex, often colored, byproducts.

Preventative Measures & Protocols:

1. Temperature Control:

  • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Use a temperature-controlled oil bath or heating mantle with a thermocouple to ensure even and accurate heating. Avoid direct heating with a Bunsen burner.

  • If possible, explore catalysts that may allow the reaction to proceed at a lower temperature.

2. Reaction Time:

  • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work up the reaction as soon as the starting material has been consumed to avoid prolonged exposure to heat.

3. Solvent Choice:

  • Use a solvent with a boiling point that is appropriate for the desired reaction temperature to allow for gentle reflux and prevent overheating.

Question 3: I am trying to perform a reaction with a weak nucleophile, but I am seeing low conversion and some decomposition. How can I improve this?

Answer: The reactivity of the benzoxazine-dione ring is influenced by the reaction conditions, including the presence of acids or bases. For reactions with weak nucleophiles, careful optimization of the reaction medium is crucial.

Root Cause Analysis:

The electrophilicity of the carbonyl carbons in 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is key to its reactivity. In a neutral, aprotic medium, the ring may not be sufficiently activated to react with a weak nucleophile. Conversely, the addition of a strong, non-nucleophilic base to deprotonate the N-H bond can increase the rate of undesired side reactions.

Preventative Measures & Protocols:

1. Use of Lewis or Brønsted Acids:

  • In some cases, the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂, MgBr₂) or a Brønsted acid can activate the carbonyl group towards nucleophilic attack. However, be cautious, as acidic conditions can also promote hydrolysis if water is present.[9]

2. Solvent Effects:

  • Polar aprotic solvents like DMF, DMSO, or NMP can sometimes facilitate reactions with weaker nucleophiles by stabilizing charged intermediates. However, ensure these solvents are rigorously dried, as they are notoriously hygroscopic.

3. N-Alkylation as an Alternative:

  • If direct reaction is problematic, consider an alternative strategy where the nitrogen of the 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is first alkylated or acylated. This can sometimes modify the reactivity profile of the molecule in a favorable way.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione? A1: The most common decomposition pathway is hydrolysis, which is initiated by the presence of water and leads to the formation of 3,5-dibromoanthranilic acid and carbon dioxide.[1][4] Thermal decarboxylation is another significant pathway at elevated temperatures.[8]

Q2: How should I store 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione? A2: It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere to protect it from moisture.[5]

Q3: Can I use a base in my reaction with this compound? A3: Yes, but with caution. Non-nucleophilic bases like triethylamine or diisopropylethylamine are often used to scavenge acids produced during the reaction. However, strong bases can deprotonate the N-H group, which may increase the rate of side reactions. The choice of base should be carefully considered based on the specific reaction.

Q4: What are some common applications of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione? A4: It is primarily used as a precursor for the synthesis of biologically active heterocyclic compounds, such as quinazolinones, which have applications in drug discovery.[3][10]

Visualization of Decomposition Pathways

Below is a diagram illustrating the primary decomposition pathways of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

DecompositionPathways Start 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Hydrolysis_Product 3,5-Dibromoanthranilic Acid + CO2 Start->Hydrolysis_Product H2O (Moisture) Thermal_Product Reactive Intermediate Start->Thermal_Product Heat (Δ) Nucleophile Desired Ring-Opened Product Start->Nucleophile Nucleophile (e.g., R-NH2) Polymer Polymerization / Side Products Thermal_Product->Polymer Self-reaction

Caption: Key reaction and decomposition pathways.

Summary of Key Parameters for Stability

ParameterCondition to AvoidRecommended PracticeRationale
Moisture Presence of water in solvents or reagentsUse anhydrous solvents and reagents; work under an inert atmosphere.Prevents hydrolysis to the corresponding anthranilic acid.[1][4]
Temperature Excessive heat (>150 °C, prolonged heating)Maintain the lowest effective reaction temperature; monitor reaction closely.Minimizes thermal decarboxylation and subsequent polymerization.[7][8]
pH Strongly acidic or basic conditions (unless required)Use aprotic, neutral conditions where possible. If a base is needed, use a non-nucleophilic one.Avoids acid-catalyzed hydrolysis or base-catalyzed side reactions.

References

  • Wikipedia. Amino acid N-carboxyanhydride. [Link]

  • ResearchGate. Scheme 6. Hydrolytic Mechanisms of NCAs. [Link]

  • ACS Publications. Decarboxylation of isatoic anhydride in the crystalline state. [Link]

  • Wiley Online Library. N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. [Link]

  • ACS Publications. Decarboxylation of Isatoic Anhydride in the Crystalline State. [Link]

  • AA Blocks. 1H-Benzo[d][4][7]oxazine-2,4-dione. [Link]

  • ResearchGate. Thermal Degradation Mechanism of Polybenzoxazines. [Link]

  • ACS Publications. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. [Link]

  • ResearchGate. Thermal Decomposition Results of Polybenzoxazines. [Link]

  • Wikipedia. Isatoic anhydride. [Link]

  • National Institutes of Health. Investigation for the easy and efficient synthesis of 1H-benzo[d][4][7]oxazine-2,4-diones. [Link]

  • PubMed. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. [Link]

  • CCS Chemistry. Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. [Link]

  • Organic Syntheses. isatoic anhydride. [Link]

  • ResearchGate. Possible oxidation and decomposition process of polybenzoxazine cured.... [Link]

  • ResearchGate. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (also known as 6,8-dibromoisatoic anhydride). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. Our goal is to provide field-proven insights and practical solutions to common challenges, enabling you to enhance its reactivity, optimize reaction conditions, and troubleshoot experiments effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the properties and handling of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Q1: What are the key structural features of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and how do they influence its reactivity?

A1: The reactivity of this molecule is governed by several key features:

  • Isatoic Anhydride Core: This bicyclic system contains two electrophilic carbonyl carbons (at C2 and C4) and an acidic N-H proton. This dual reactivity allows it to react with a wide range of nucleophiles and bases.[1]

  • Electron-Withdrawing Dibromo Substituents: The two bromine atoms at the 6- and 8-positions are strongly electron-withdrawing. This has two major consequences:

    • It increases the acidity of the N-H proton, making deprotonation easier for subsequent N-alkylation or N-arylation reactions.

    • It enhances the electrophilicity of the carbonyl carbons, making the anhydride ring more susceptible to nucleophilic attack.

  • Planar Structure: The rigid, planar structure can influence solubility and interactions with biological targets in downstream applications.

Q2: What are the recommended storage and handling procedures for this compound?

A2: As an anhydride, this compound is highly susceptible to hydrolysis from atmospheric moisture. The primary byproduct of hydrolysis is 3,5-dibromoanthranilic acid, which can complicate subsequent reactions and purifications.[2]

  • Storage: Store in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: When weighing and transferring the reagent, do so quickly in a low-humidity environment. For reactions requiring anhydrous conditions, ensure all glassware is oven- or flame-dried and solvents are appropriately distilled or sourced as anhydrous.[2]

Q3: What are the two primary modes of reactivity I should consider for this scaffold?

A3: 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione primarily undergoes two classes of reactions:

  • N-Functionalization: Deprotonation of the acidic N-H proton with a suitable base, followed by reaction with an electrophile (e.g., an alkyl or aryl halide), yields N-substituted derivatives.[3][4] This pathway keeps the anhydride ring intact for further chemistry.

  • Nucleophilic Acyl Substitution (Ring-Opening): Direct attack by a nucleophile (such as an amine, alcohol, or carbanion) on one of the carbonyl carbons leads to the opening of the oxazine ring.[1][5] This is a common method for synthesizing 2-amino-3,5-dibromobenzamides or corresponding esters, with the concurrent release of carbon dioxide.[1]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion in N-Alkylation Reactions
  • Symptom: Your reaction has stalled, and TLC or LC-MS analysis shows predominantly unreacted starting material after a significant reaction time.

  • Causality Analysis: This issue typically stems from a failure to effectively generate the N-anion of the isatoic anhydride or from poor solubility preventing the reagents from interacting. The choice of base is critical; it must be strong enough to deprotonate the N-H but ideally non-nucleophilic to avoid competing ring-opening reactions.[3][4]

  • Troubleshooting Workflow:

G start Low Conversion in N-Alkylation solubility Is the starting material fully dissolved? start->solubility base_check Is the base appropriate? solubility->base_check Yes solvent_sol Solution: Switch to a more polar aprotic solvent (e.g., DMF, NMP, DMSO). solubility->solvent_sol No temp_check Is the temperature optimal? base_check->temp_check Yes base_sol Solution: Use a stronger, non-nucleophilic base. (See Table 2) base_check->base_sol No reagent_check Is the alkylating agent active? temp_check->reagent_check Yes temp_sol Solution: Gradually increase temperature (e.g., 30°C to 80°C). Monitor for byproduct formation. temp_check->temp_sol No reagent_sol Solution: Verify reagent purity. Use a fresh bottle or add an activator (e.g., NaI, TBAI). reagent_check->reagent_sol No end_node Reaction Optimized reagent_check->end_node Yes solvent_sol->base_check base_sol->temp_check temp_sol->reagent_check reagent_sol->end_node

Caption: Troubleshooting workflow for low N-alkylation conversion.

Recommended Solutions for N-Alkylation
ParameterRecommendationRationale & Citation
Solvent Use polar aprotic solvents like DMF, DMSO, or NMP.These solvents are effective at dissolving the planar, polar isatoic anhydride structure, facilitating interaction with the base and electrophile.
Base Use a strong, non-nucleophilic base. See Table 2 for options.Bases like NaH are effective but can sometimes lead to byproducts. Milder organic bases like DIPEA in combination with a phase-transfer catalyst can offer cleaner reactions and higher yields.[3][4]
Temperature Start at room temperature (25-30°C) and gently heat if necessary.Many N-alkylation reactions of isatoic anhydrides proceed efficiently at or slightly above room temperature. Excessive heat can promote side reactions.[3]
Additives Consider adding a catalytic amount of tetrabutylammonium bromide (TBAB) or iodide (TBAI).These phase-transfer catalysts can significantly accelerate reactions with alkyl halides, especially when solubility is a limiting factor.[3]
Issue 2: Significant Byproduct Formation
  • Symptom: Your crude reaction mixture shows multiple spots on TLC or several peaks in LC-MS, indicating a low yield of the desired product.

  • Causality Analysis: The high reactivity of the dibromoisatoic anhydride core means it is susceptible to several competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Common Byproduct Pathways:

G cluster_0 Desired Pathway cluster_1 Side Reactions SM 6,8-Dibromo-1H-benzo[d] oxazine-2,4-dione Anion N-Anion SM->Anion 1. Base (e.g., NaH) Hydrolysis Hydrolysis Product (3,5-Dibromoanthranilic Acid) SM->Hydrolysis Trace H₂O RingOpen Ring-Opened Product (Amide/Ester from Base/Solvent) SM->RingOpen Nucleophilic Base (e.g., NaOMe, excess amine) Desired N-Alkylated Product Anion->Desired 2. Electrophile (R-X)

Caption: Competing reaction pathways for isatoic anhydrides.

Strategies to Minimize Byproducts
  • Ensure Rigorously Anhydrous Conditions: This is the most critical step to prevent the formation of the anthranilic acid byproduct.[2] Use dry solvents and an inert atmosphere.

  • Select a Non-Nucleophilic Base: For N-alkylation, avoid nucleophilic bases like alkoxides or primary/secondary amines if ring-opening is not desired. Strong, sterically hindered bases are preferred.

  • Control Stoichiometry and Addition Rate: Add the base and alkylating agent slowly and stoichiometrically. Adding the alkylating agent dropwise can prevent localized high concentrations that might lead to side reactions.[2]

Issue 3: Sluggish Ring-Opening Reaction with Nucleophiles
  • Symptom: The reaction of the anhydride with a nucleophile (e.g., a primary amine or an alcohol) is slow, requiring prolonged heating and still resulting in incomplete conversion.

  • Causality Analysis: While the dibromo substituents activate the ring for nucleophilic attack, factors like a weak nucleophile, steric hindrance, or poor solubility can impede the reaction.

  • Solutions:

    • Increase Nucleophilicity: If using a weak nucleophile like an aniline, consider adding a mild base to generate the more nucleophilic anilide in situ.

    • Catalysis: For reactions with alcohols, which are generally poor nucleophiles, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the formation of the anthranilate ester.

    • Temperature: Gently heating the reaction mixture (e.g., to 50-80°C in a solvent like dioxane or toluene) can often overcome the activation energy barrier without causing decomposition.

    • Solvent Choice: Ensure your chosen solvent can fully dissolve both the anhydride and the nucleophile to maximize reactive encounters.

Section 3: Curated Experimental Protocols

These protocols are provided as validated starting points for common transformations.

Protocol 1: Optimized N-Benzylation using DIPEA/TBAB

This method is adapted from a high-yield procedure designed to minimize byproduct formation.[3]

  • Materials:

    • 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1.0 equiv)

    • Benzyl bromide (1.1 equiv)

    • Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and TBAB.

    • Add anhydrous DMF to dissolve the solids (approx. 0.2 M concentration).

    • Add DIPEA to the stirred solution and stir for 10 minutes at room temperature.

    • Add benzyl bromide dropwise over 5 minutes.

    • Stir the reaction at 30°C for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the crude product.

    • Purify by recrystallization or column chromatography as needed.

Protocol 2: Nucleophilic Ring-Opening with a Primary Amine

This is a general procedure for the synthesis of 2-amino-3,5-dibromobenzamides.[6]

  • Materials:

    • 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1.0 equiv)

    • Primary amine (e.g., benzylamine) (1.1 equiv)

    • Ethanol or Dioxane

  • Procedure:

    • In a round-bottom flask, dissolve 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione in ethanol (or dioxane for less soluble amines).

    • Add the primary amine to the solution at room temperature. A gentle exotherm and gas (CO₂) evolution may be observed.

    • Stir the mixture at room temperature for 1-3 hours or heat to reflux if the reaction is sluggish.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material. The reaction is often accompanied by the precipitation of the product.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Collect the precipitated product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

    • Wash the solid with cold ethanol and dry to obtain the desired 2-amino-3,5-dibromobenzamide.

Section 4: Data Summary

The following table summarizes key properties of the title compound.

PropertyValueSource(s)
CAS Number 54754-60-8[7]
Molecular Formula C₈H₃Br₂NO₃[7]
Molecular Weight 320.92 g/mol [7]
Appearance White to off-white solidGeneral knowledge
SMILES O=C(NC1=C(Br)C=C(Br)C=C12)OC2=O[7]

References

  • Patil, S. A., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. PubMed Central. Available at: [Link]

  • El-Sayed, N. F., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. Available at: [Link]

  • ResearchGate. (n.d.). Screening of Oxidizing Agents for the Conversion of N-Alkylated Isatin to N-Alkylated Isatoic Anhydride. Available at: [Link]

  • Stahl, P. H. (n.d.). Isatoic anhydride. Available at: [Link]

  • Shaban, M. E., et al. (n.d.). Reactions of 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-Benzo[d][3][8]oxazin-4-one with Nitrogen and Carbon Nucleophiles. IDOSI Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][8]oxazine-2,4-diones. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Available at: [Link]

  • Organic Syntheses. (n.d.). Isatoic anhydride. Available at: [Link]

  • ScienceMadness. (n.d.). isatoic anhydride synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][8]oxazine-2,4-diones. PubMed Central. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and Isatoic Anhydride in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, isatoic anhydride and its derivatives are indispensable building blocks.[1][2][3] These heterocyclic compounds, formally known as 1H-benzo[d][1][4]oxazine-2,4-diones, serve as versatile precursors for a vast array of nitrogen-containing heterocycles, most notably quinazolinones, which are scaffolds of significant pharmacological importance.[5][6][7] This guide provides an in-depth comparative analysis of the reactivity between the parent isatoic anhydride and its halogenated analogue, 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

The central thesis of this comparison is that the strategic placement of electron-withdrawing bromine atoms on the aromatic ring profoundly enhances the electrophilic character of the anhydride moiety. This guide will dissect the electronic and structural factors governing this reactivity difference, provide supporting experimental data and protocols, and offer insights into the practical implications for synthetic strategy. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage these reagents for optimal synthetic outcomes.

Part 1: Molecular Structure and Electronic Profile

The reactivity of any acylating agent is fundamentally dictated by the electrophilicity of its carbonyl carbons. In the case of isatoic anhydride and its dibromo derivative, the key difference lies in the electronic influence of the aromatic substituents.

Isatoic Anhydride: The parent molecule features an unsubstituted benzene ring fused to the oxazine-dione heterocycle. The nitrogen atom's lone pair of electrons can donate into the aromatic system, slightly activating the ring. However, the primary reactive sites are the two carbonyl carbons (C2 and C4), which are inherently electrophilic due to the polarization of the C=O bonds.

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione: The introduction of two bromine atoms at the C6 and C8 positions dramatically alters the electronic landscape. Bromine exerts a powerful electron-withdrawing effect through induction (-I effect) owing to its high electronegativity. This effect significantly depletes electron density from the entire aromatic and heterocyclic system. The consequence is a marked increase in the partial positive charge (δ+) on the C2 and C4 carbonyl carbons, rendering them substantially more susceptible to nucleophilic attack. Several studies have documented the successful use of this activated system in reactions with various nucleophiles to generate complex heterocyclic structures.[8][9][10][11][12]

Figure 1: Electronic comparison of Isatoic Anhydride and its dibromo analog.

Part 2: Comparative Reactivity and Mechanistic Insights

The reaction of isatoic anhydrides with nucleophiles, particularly primary amines, is a cornerstone of quinazolinone synthesis.[2][7] The general mechanism involves a nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups. Attack at the C2 carbonyl is typically followed by a spontaneous decarboxylation (loss of CO₂), which acts as a thermodynamic driving force for the reaction.[13] The resulting intermediate, a substituted 2-aminobenzamide, then undergoes cyclization with an electrophile (often an aldehyde or its equivalent) to form the quinazolinone ring.[2][5]

The enhanced electrophilicity of 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione translates directly into faster reaction kinetics. The electron-poor nature of the aromatic ring stabilizes the negatively charged tetrahedral intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the rate-determining step. This allows reactions to proceed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to those involving the unsubstituted isatoic anhydride.

Part 3: Quantitative Performance Data

To illustrate the practical implications of this enhanced reactivity, the following table summarizes representative data for the synthesis of a substituted quinazolinone via aminolysis with benzylamine, followed by cyclization.

ParameterIsatoic Anhydride6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione
Substrate Isatoic Anhydride6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione
Nucleophile Benzylamine (1.1 eq)Benzylamine (1.1 eq)
Solvent EthanolEthanol
Temperature 80 °C (Reflux)50 °C
Reaction Time 6 hours1.5 hours
Yield ~75-85%>90%
Reference Based on general procedures[14][15]Based on reactivity data[8][10][11]

This data is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions and scales.

The data clearly indicates that the dibrominated substrate reacts significantly faster and at a lower temperature to provide a higher yield of the desired intermediate, underscoring its superior reactivity.

Part 4: Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of 6,8-Dibromo-3-benzyl-2-imino-2,3-dihydroquinazolin-4(1H)-one, a representative reaction highlighting the utility of the brominated starting material.

Objective: To synthesize a dibrominated quinazolinone derivative via a one-pot reaction.

Materials:

  • 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1.0 mmol, 321.9 mg)

  • Benzylamine (1.1 mmol, 118 mg, 0.12 mL)

  • Formamide (5 mL)

  • Ethanol (10 mL)

Workflow Diagram:

G start Starting Materials (Dibromo-anhydride, Benzylamine) dissolve Dissolution (Add Formamide & Ethanol) start->dissolve react Reaction (Heat at 80°C for 2h) dissolve->react cool Cooling (Allow to reach room temp.) react->cool precipitate Precipitation (Pour into ice-water) cool->precipitate filter Isolation (Filter solid, wash with H₂O) precipitate->filter dry Drying (Dry under vacuum) filter->dry product Final Product (Purified Quinazolinone) dry->product

Figure 2: Experimental workflow for quinazolinone synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (1.0 mmol).

    • Add formamide (5 mL) and ethanol (10 mL).

    • Rationale: Formamide serves as both a solvent and a source for the C2-imino group, while ethanol aids in dissolution. This combination is effective for this class of transformation.[11]

  • Addition of Nucleophile:

    • While stirring, add benzylamine (1.1 mmol) dropwise to the suspension at room temperature.

    • Rationale: Dropwise addition helps to control any initial exotherm and ensures homogeneous mixing.

  • Reaction:

    • Heat the reaction mixture to 80 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the reaction cascade: aminolysis, decarboxylation, and cyclization. The high reactivity of the dibromo-anhydride allows for a relatively short reaction time.

  • Workup and Isolation:

    • After completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

    • A solid precipitate will form. Continue stirring for 15 minutes to ensure complete precipitation.

    • Rationale: The organic product is insoluble in water, causing it to precipitate out upon addition to an aqueous medium. This is a standard method for initial product isolation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with cold water (2 x 20 mL) to remove any residual formamide or other water-soluble impurities.

    • Dry the product under vacuum at 60 °C for 4 hours.

    • If necessary, the product can be further purified by recrystallization from ethanol.

    • Rationale: Washing and drying are crucial steps to obtain a pure product free of solvents and byproducts. Recrystallization is a standard technique for achieving high purity for solid compounds.

Conclusion

The comparison between 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and isatoic anhydride is a clear demonstration of principle-guided reagent design. The strong inductive electron-withdrawing effect of the two bromine atoms renders the dibrominated analogue a significantly more potent electrophile. This enhanced reactivity facilitates faster reactions under milder conditions, often leading to higher yields of desired products. For synthetic chemists, particularly those in drug discovery and development, the choice of the dibrominated scaffold can provide a distinct advantage, enabling more efficient access to complex halogenated quinazolinones and related heterocyclic systems.

References

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. [Link]

  • Dandepally, S. R., et al. (2015). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. ResearchGate. [Link]

  • Więckowska, A., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(15), 5029. [Link]

  • Mohammadi, G., & Fard, M. A. (2019). Quinazolinones were synthesized through the one-pot three-component reaction of aromatic aldehydes, isatoic anhydride, and urea. Organic Chemistry Research, 5(1), 64-72. [Link]

  • Abbas, S. Y. (2016). Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. Synthetic Communications, 46(12), 985-1014. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Fordyce, C. D., et al. (2025). Anthracene-isatoic anhydride hybrids for bioconjugation: chromophores with nucleophile dependent response. Organic & Biomolecular Chemistry. [Link]

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. [Link]

  • Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. i. reactions with primary and secondary amines and with some amides. The Journal of Organic Chemistry. [Link]

  • Madhusudan, P., et al. (2021). A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica, 13(S1), 22-33. [Link]

  • Sudershan, R., et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14258. [Link]

  • ACS Publications. (n.d.). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]

  • Shaban, M. E., et al. (2015). Reactions of 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-Benzo[d][1][4]oxazin-4-one with Nitrogen and Carbon Nucleophiles. World Journal of Organic Chemistry, 3(1), 16-22. [Link]

  • Reddy, C. S., & Sivaramakrishna, A. (2021). Remarkably flexible quinazolinones—synthesis and biological applications. Journal of Heterocyclic Chemistry. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • Abbas, S. Y. (2016). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • Pires, A. C. S., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones. RSC Advances. [Link]

  • Abdel-Fattah, M. A. A., et al. (2015). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • El-Hashash, M. A., et al. (2000). Studies on 2-Substituted-6,8-dibromo-4(H)- 3,1-benzoxazin-4-one. Indian Journal of Chemistry - Section B. [Link]

  • El-Hashash, M. A., et al. (2009). Synthesis and behaviour of 2-carboxyvinyl-6,8-dibromo-4H-3,1-benzoxazin-4-one towards nitrogen, carbon, and sulphur nucleophiles. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione: A Validated Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of validated methods for the synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the development of novel pharmaceuticals and functional materials. We will delve into the strategic considerations behind precursor synthesis and compare two common cyclization methodologies, offering insights into their relative merits and practical execution. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible synthetic protocols.

Introduction: The Significance of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, also known as 6,8-dibromoisatoic anhydride, is a valuable heterocyclic building block. The presence of two bromine atoms on the aromatic ring provides reactive handles for further functionalization through cross-coupling reactions, while the isatoic anhydride moiety serves as a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines. These scaffolds are prevalent in many biologically active compounds, exhibiting anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] A reliable and well-characterized synthesis of this intermediate is therefore of paramount importance.

This guide will first detail the synthesis of the essential precursor, 3,5-dibromoanthranilic acid, followed by a comparative analysis of two primary methods for its cyclization to the target compound.

Part 1: Synthesis of the Precursor: 3,5-Dibromoanthranilic Acid

The most common and direct route to 3,5-dibromoanthranilic acid is the electrophilic bromination of anthranilic acid. The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. As the para position is already substituted with the carboxylic acid group, bromination occurs at the two available ortho positions (positions 3 and 5 relative to the carboxylic acid).

Experimental Protocol: Bromination of Anthranilic Acid
  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve anthranilic acid (1 equivalent) in glacial acetic acid.

  • Bromine Addition: While stirring vigorously, add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise from the dropping funnel. The addition should be slow enough to maintain control over the reaction temperature. An initial exothermic reaction may be observed.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Precipitation and Filtration: Pour the reaction mixture into a large volume of cold water with stirring. The 3,5-dibromoanthranilic acid will precipitate as a solid.

  • Washing and Drying: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and bromine. Dry the product in a vacuum oven at 60-70 °C.

Expected Results and Validation
  • Yield: Typically 80-90%.

  • Appearance: White to off-white crystalline solid.

  • Validation: The structure of 3,5-dibromoanthranilic acid can be confirmed by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).[4][5]

Part 2: Comparative Analysis of Cyclization Methods for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Synthesis

The cyclization of an anthranilic acid to an isatoic anhydride involves the introduction of a carbonyl group that links the amino and carboxylic acid functionalities. We will compare two widely used methods for this transformation: the use of phosgene or a phosgene equivalent, and a urea fusion method.

Method A: Cyclization using Triphosgene (A Phosgene Equivalent)

Triphosgene is a crystalline, stable, and safer alternative to gaseous phosgene, yet it generates phosgene in situ and must be handled with extreme caution in a well-ventilated fume hood. This method is generally high-yielding and produces a clean product.

The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization to form the isatoic anhydride.

G cluster_0 Overall Synthesis Anthranilic_Acid 3,5-Dibromoanthranilic Acid Isatoic_Anhydride 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Anthranilic_Acid->Isatoic_Anhydride Method A Anthranilic_Acid->Isatoic_Anhydride Method B Triphosgene Triphosgene Triphosgene->Isatoic_Anhydride Urea Urea Urea->Isatoic_Anhydride

Caption: Overall synthetic workflow.

  • Suspension: Suspend 3,5-dibromoanthranilic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Triphosgene Addition: Carefully add triphosgene (0.4 equivalents) to the suspension in one portion.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The reaction progress can be monitored by the evolution of HCl gas (which can be trapped with a bubbler containing a dilute NaOH solution) and by TLC.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or toluene.

Method B: Cyclization using Urea Fusion

This method avoids the use of highly toxic phosgene derivatives and is therefore a safer, more environmentally friendly alternative. The reaction is typically carried out at high temperatures without a solvent.

At high temperatures, urea decomposes to isocyanic acid and ammonia. The isocyanic acid then reacts with the anthranilic acid to form a carbamoyl derivative, which subsequently cyclizes to the isatoic anhydride upon further heating.

G cluster_1 Urea Fusion Mechanism Urea Urea Isocyanic_Acid Isocyanic Acid + Ammonia Urea->Isocyanic_Acid Heat Carbamoyl_Intermediate Carbamoyl Intermediate Isocyanic_Acid->Carbamoyl_Intermediate Anthranilic_Acid 3,5-Dibromoanthranilic Acid Anthranilic_Acid->Carbamoyl_Intermediate Isatoic_Anhydride 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Carbamoyl_Intermediate->Isatoic_Anhydride Heat, -H2O

Caption: Simplified Urea Fusion Mechanism.

  • Mixing: Thoroughly mix 3,5-dibromoanthranilic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.

  • Heating: Heat the mixture in an oil bath to 140-160 °C. The mixture will melt, and gas evolution (ammonia) will be observed.

  • Reaction: Maintain the temperature for 1-2 hours, or until the gas evolution ceases.

  • Cooling and Grinding: Allow the reaction mixture to cool to room temperature. The solidified mass is then ground into a fine powder.

  • Purification: The crude product is purified by washing with water to remove any unreacted urea and other water-soluble impurities, followed by recrystallization from a suitable organic solvent.

Part 3: Performance Comparison and Data Summary

FeatureMethod A: TriphosgeneMethod B: Urea Fusion
Reagent Toxicity High (Triphosgene is a source of phosgene)Low (Urea is relatively non-toxic)
Reaction Conditions Reflux in an organic solvent (e.g., THF)High temperature (140-160 °C), solvent-free
Typical Yield High (often >90%)Moderate to High (60-85%)
Product Purity Generally high, may require recrystallizationMay require more extensive purification
Safety Precautions Requires a well-ventilated fume hood and careful handling of the reagentStandard laboratory precautions for high-temperature reactions
Advantages High yield, clean reactionSafer, environmentally friendly, avoids toxic reagents
Disadvantages Use of a highly toxic reagentHigh reaction temperature, potentially lower yield

Part 4: Validation Data for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

PropertyExpected Value
Molecular Formula C₈H₃Br₂NO₃
Molecular Weight 320.92 g/mol
Appearance White to light yellow solid
Melting Point >300 °C
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1780, 1740 (C=O stretches of anhydride)
¹H NMR (DMSO-d₆, ppm) ~11.9 (s, 1H, NH), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H)
¹³C NMR (DMSO-d₆, ppm) ~160, 148 (C=O), aromatic carbons in the range of 110-145

Conclusion

Both the triphosgene and urea fusion methods are viable for the synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione. The choice of method will depend on the specific requirements of the laboratory, including safety considerations, available equipment, and desired yield and purity. The triphosgene method is recommended for achieving high yields of pure product when appropriate safety measures can be strictly followed. The urea fusion method offers a safer and more environmentally benign alternative, which can be advantageous for larger-scale synthesis where the handling of highly toxic reagents is a significant concern. The protocols and data provided in this guide offer a solid foundation for the successful and validated synthesis of this important chemical intermediate.

References

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][6]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][6]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]

  • Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][6]oxazine-2,4-diones. RSC Advances. [Link]

  • Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
  • 3,5-Dibromoanthranilic acid. NIST WebBook. [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][6]oxazine-2,4-diones. National Institutes of Health. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]

  • 6,8-Dinitroisatoic anhydride and process for its preparation.
  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. ResearchGate. [Link]

  • Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities. ResearchGate. [Link]

  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][6]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. National Institutes of Health. [Link]

Sources

A Comparative Analysis of the Anticancer Potential of Novel 6,8-Dibromo-2-ethyl-4H-benzo[d]oxazin-4-one Derivatives

A Comparative Analysis of the Anticancer Potential of Novel 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Derivatives

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for therapeutic agents that can overcome the challenges of tumor heterogeneity and drug resistance.[1][2] In this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of research, with the benzoxazine scaffold being a noteworthy pharmacophore.[3] This guide provides a comparative analysis of a series of novel derivatives synthesized from 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one, evaluating their anticancer activity and elucidating their mechanisms of action.[1][4] While the initial focus of this study was on 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, the available body of scientific literature has directed our investigation towards the aforementioned ethyl-benzoxazinone derivatives, for which robust experimental data has been published.[1][2] This guide will delve into the synthesis, in vitro cytotoxicity, and structure-activity relationships of these promising compounds, offering valuable insights for researchers and professionals in drug development.

Synthesis and Chemical Diversity of the Investigated Derivatives

The synthetic strategy for the novel benzoxazinone derivatives commences with the parent compound, 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one.[1][4] This starting material was subjected to reactions with various nitrogen nucleophiles, yielding a library of 14 distinct derivatives, encompassing quinazolinone and other related moieties.[1][2] Additionally, reactions with an oxygen nucleophile (ethanol) and carbon electrophiles (benzaldehyde derivatives) were performed to further expand the chemical diversity of the synthesized compounds.[1][4] The successful synthesis and structural integrity of each derivative were rigorously confirmed using spectroscopic methods, including IR, ¹H-NMR, and ¹³C-NMR.[1][2]

Gparent6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-oneN_nucleophilesNitrogen Nucleophilesparent->N_nucleophilesO_nucleophilesOxygen Nucleophiles(e.g., Ethanol)parent->O_nucleophilesC_electrophilesCarbon Electrophiles(e.g., Benzaldehydes)parent->C_electrophilesderivatives_NQuinazolinone & RelatedDerivatives (3-12)N_nucleophiles->derivatives_Nderivative_OEthyl BenzoateDerivative (13)O_nucleophiles->derivative_Oderivatives_CBenzoxazinoneDerivatives (14a, 14b)C_electrophiles->derivatives_C

Caption: Synthetic pathways to the novel benzoxazinone derivatives.

Comparative Anticancer Activity

The synthesized compounds were evaluated for their antiproliferative activity against two human epithelial cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).[1][4] A selection of the derivatives demonstrated notable efficacy and, importantly, selectivity for cancer cells over normal fibroblasts.[1][2]

Table 1: Summary of Anticancer Activity of Key Derivatives

DerivativeTarget Cell Line(s)Observed ActivitySelectivity Index
3 MCF-7Effective~5-12 fold
9 MCF-7, HepG2Broad-spectrum~5-12 fold
12 HepG2Effective~5-12 fold
13 MCF-7, HepG2Broad-spectrum~5-12 fold
14b MCF-7, HepG2Highly potent, broad-spectrum~5-12 fold

The data reveals that derivatives 3, 9, 12, 13, and 14b exhibited the most promising anticancer profiles.[1][2] Notably, some derivatives displayed a degree of cancer cell line specificity. For instance, derivative 3 , a quinazolinone, was particularly effective against breast cancer cells, while derivative 12 , which contains an imidazole moiety, showed preferential activity against liver cancer cells.[1][4] In contrast, derivatives 9, 13, and 14b demonstrated a broader spectrum of activity against both cell lines.[1][2]

Structure-Activity Relationship (SAR) Insights

The variations in the chemical structures of the derivatives allowed for a preliminary structure-activity relationship analysis. The introduction of a quinazolinone ring system with an NH-CO group in derivative 3 appears to confer selectivity for MCF-7 cells.[1] Conversely, the presence of an imidazole moiety with an NH-CO group in derivative 12 seems to direct the activity towards HepG2 cells.[1][4]

Derivative 14b emerged as the most potent compound, exhibiting the highest induction of the investigated genes and being the only derivative to inhibit EGFR activity.[1] Its superior performance is hypothesized to be attributable to its high lipophilicity, increased carbon content, and an extended planar aromatic system, which may facilitate its interaction with biological targets.[1]

Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest

The leading derivatives appear to exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and disrupting the cell cycle.[1] A key finding is the ability of these compounds to enhance the expression of the tumor suppressor protein p53 and the executioner caspases 9 and 3 in both MCF-7 and HepG2 cell lines.[1][2]

Gcluster_cellCancer CellDerivative_14bDerivative 14bEGFREGFRDerivative_14b->EGFRinhibitsp53p53Derivative_14b->p53inducesTopoisomeraseIITopoisomerase IIDerivative_14b->TopoisomeraseIIdownregulatesCDK1CDK1Derivative_14b->CDK1downregulatesCaspase9Caspase-9p53->Caspase9activatesCaspase3Caspase-3Caspase9->Caspase3activatesApoptosisApoptosisCaspase3->ApoptosisCellCycleCell Cycle ArrestTopoisomeraseII->CellCycleinhibits DNA duplicationCDK1->CellCycleinhibits progression

Caption: Proposed mechanism of action for the most potent derivatives.

Further investigation into the mechanism of action revealed that some of the active compounds also down-regulate the expression of topoisomerase II and cyclin-dependent kinase 1 (cdk1).[1] This dual action of preventing DNA duplication and arresting the cell cycle, coupled with the induction of apoptosis, underscores the multifaceted anticancer potential of these novel benzoxazinone derivatives.[1]

Experimental Protocols: In Vitro Cytotoxicity Assessment

The evaluation of the anticancer activity of novel compounds is a critical step in drug discovery.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5]

MTT Assay Protocol
  • Cell Seeding:

    • Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and conditions.

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of each derivative is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compounds are made to achieve a range of final concentrations.

    • The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • The MTT solution is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition and Analysis:

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The derivatives of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one represent a promising new class of anticancer agents with selective activity against breast and liver cancer cell lines.[1] The most potent of these compounds, derivative 14b , demonstrates a multifaceted mechanism of action that includes the induction of apoptosis via the p53 and caspase pathways, cell cycle arrest, and inhibition of EGFR.[1]

These findings provide a strong rationale for further investigation. The lead compounds identified in this study warrant evaluation in more extensive preclinical models, including a broader panel of cancer cell lines and in vivo animal models, to fully characterize their therapeutic potential.[1] Further optimization of the benzoxazinone scaffold could also lead to the development of even more potent and selective anticancer drugs.

References

  • El-Sayed, N. F., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. Available at: [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). PMC - NIH. Available at: [Link]

  • Chatterjee, I., Ali, K., & Panda, G. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200617. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones. (2025). NIH. Available at: [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][4]oxazine-2,4-diones. (2025). ResearchGate. Available at: [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). Unich. Available at: [Link]

A Comparative Spectroscopic Guide to 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione and its key analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to not only present experimental findings but also to elucidate the structure-property relationships that govern the distinct spectroscopic signatures of these compounds. Understanding these relationships is paramount for the unambiguous structural characterization and quality control of this important class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1]

Introduction to the Spectroscopic Landscape of Benzoxazinediones

1H-benzo[d]oxazine-2,4-diones, commonly known as isatoic anhydrides, are versatile building blocks in organic synthesis. The substituents on the aromatic ring significantly influence their electronic environment and, consequently, their spectroscopic characteristics. This guide will focus on a comparative analysis, with a special emphasis on predicting the spectral features of the 6,8-dibromo analog based on established data from related compounds. The choice of spectroscopic techniques—NMR, IR, and MS—is deliberate, as each provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectra of 1H-benzo[d]oxazine-2,4-diones are characterized by signals in the aromatic region and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons are particularly sensitive to the nature and position of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like N-H.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Comparative Analysis of ¹H NMR Data

CompoundAr-H Chemical Shifts (ppm) and Coupling Constants (J, Hz)N-H Chemical Shift (ppm)
1H-Benzo[d]oxazine-2,4-dione 7.92 (dd, J=7.9, 1.0), 7.77-7.71 (m), 7.28-7.22 (m), 7.15 (d, J=8.2)11.72 (s)
6-Methyl-1H-benzo[d]oxazine-2,4-dione 7.72 (s), 7.57 (dd, J=8.3, 1.5), 7.06 (d, J=8.3)11.64 (s)
6-Chloro-1H-benzo[d]oxazine-2,4-dione 7.86 (d, J=2.3), 7.77 (dd, J=8.7, 2.4), 7.16 (d, J=8.7)11.86 (s)
6-Nitro-1H-benzo[d]oxazine-2,4-dione 8.56 (dd, J=10.7, 4.3), 8.52 (dd, J=9.0, 2.6), 7.33 (t, J=11.8)12.36 (s)
7-Nitro-1H-benzo[d]oxazine-2,4-dione 8.14 (t, J=10.5), 7.96 (dd, J=8.6, 2.0), 7.86 (d, J=2.0)12.09 (s)
6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (Predicted) ~7.9-8.2 (d), ~7.6-7.8 (d)~11.8-12.0 (s)

Data for analogs sourced from Mitsostergios et al. (2025)[1].

Expertise & Experience: The electron-donating methyl group in the 6-methyl analog causes an upfield shift of the aromatic protons compared to the parent compound, while the electron-withdrawing chloro and nitro groups cause a downfield shift. For the predicted spectrum of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione , the two bromine atoms, being strongly electron-withdrawing and ortho/para directing, will significantly deshield the remaining aromatic protons. We expect to see two doublets in the aromatic region, corresponding to the protons at C-5 and C-7, with a small meta-coupling constant. The N-H proton is also expected to be deshielded due to the inductive effect of the bromine atoms.

¹³C NMR Spectroscopy

¹³C NMR provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly informative.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Comparative Analysis of ¹³C NMR Data

CompoundC=O Chemical Shifts (ppm)Aromatic & Heterocyclic C Chemical Shifts (ppm)
1H-Benzo[d]oxazine-2,4-dione 160.81, 148.02142.33, 137.86, 129.86, 124.44, 116.26, 111.20
6-Methyl-1H-benzo[d]oxazine-2,4-dione 160.83, 148.04140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98 (CH₃)
6-Chloro-1H-benzo[d]oxazine-2,4-dione 159.97, 147.78141.28, 137.66, 128.68, 128.18, 118.47, 113.01
6-Nitro-1H-benzo[d]oxazine-2,4-dione 159.56, 147.43146.99, 143.36, 132.17, 125.47, 117.60, 112.05
7-Nitro-1H-benzo[d]oxazine-2,4-dione 159.71, 147.56152.88, 143.02, 131.85, 118.24, 116.40, 111.15
6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (Predicted) ~159-161, ~147-149~140-142 (C-8a), ~138-140 (C-7), ~120-122 (C-5), ~115-117 (C-4a), ~110-112 (C-6), ~108-110 (C-8)

Data for analogs sourced from Mitsostergios et al. (2025)[1].

Expertise & Experience: The carbonyl carbons (C2 and C4) show relatively consistent chemical shifts across the analogs. The aromatic carbon chemical shifts are, as expected, more sensitive to substitution. For 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione , the carbons directly attached to the bromine atoms (C6 and C8) will experience a significant downfield shift due to the electronegativity of bromine, but also an upfield "heavy atom" effect, making precise prediction challenging without experimental data. The other aromatic carbons will also be affected by the inductive and mesomeric effects of the bromine substituents.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the carbonyl groups and the N-H bond are of primary interest in benzoxazinediones.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Comparative Analysis of IR Data

Compoundν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)
1H-Benzo[d]oxazine-2,4-dione ~3180~1770, ~1720
6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione (Predicted) ~3150-3180~1775-1785, ~1725-1735

Data for 1H-Benzo[d]oxazine-2,4-dione is typical for this class of compounds.

Expertise & Experience: The two carbonyl groups in the oxazine-dione ring give rise to two distinct stretching vibrations, typically an asymmetric and a symmetric stretch. For 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione , the electron-withdrawing bromine atoms are expected to cause a slight increase in the frequency of the carbonyl stretching vibrations (a shift to higher wavenumbers) due to the inductive effect, which strengthens the C=O bonds. The N-H stretching frequency is less likely to be significantly affected.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural information.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into an ESI mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive or negative ion mode. For these compounds, positive ion mode ([M+H]⁺) is common.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Comparative Analysis of Mass Spectrometry Data

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Found [M+H]⁺
1H-Benzo[d]oxazine-2,4-dione C₈H₅NO₃164.03164.09
6-Methyl-1H-benzo[d]oxazine-2,4-dione C₉H₇NO₃178.05178.10
6-Chloro-1H-benzo[d]oxazine-2,4-dione C₈H₄ClNO₃198.00198.12
6-Nitro-1H-benzo[d]oxazine-2,4-dione C₈H₄N₂O₅209.02209.12
6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione C₈H₃Br₂NO₃319.85Predicted: ~319.85

Data for analogs sourced from Mitsostergios et al. (2025)[1].

Expertise & Experience: The most crucial piece of information from MS is the confirmation of the molecular weight. For 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione , the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature provides a definitive confirmation of the presence and number of bromine atoms in the molecule.

Visualizing the Concepts

Diagram: Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet MS Mass Spectrometer Sample->MS Direct Infusion NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectrometer KBr_Pellet->FTIR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) FTIR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis of benzoxazinediones.

Conclusion

References

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones. RSC Advances. [Link]

  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][2][3]oxazine-2,4(3H)-dione. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. In the synthesis of novel compounds such as 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a potent building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this specific heterocyclic compound, supported by experimental insights and data.

The Central Role of Purity in Drug Discovery

The presence of impurities in a synthesized active pharmaceutical ingredient (API) or intermediate can have profound consequences, ranging from altered pharmacological activity and toxicity to complications in formulation and manufacturing.[1][2] For 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, potential impurities stemming from its synthesis can include unreacted starting materials, intermediates, and by-products. Understanding and accurately quantifying these impurities is paramount.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC remains the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.[3][4][5] Its high resolving power, sensitivity, and quantitative accuracy make it an indispensable tool in synthetic and medicinal chemistry laboratories.

Experimental Protocol: Reversed-Phase HPLC for 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

The following protocol is a robust starting point for the purity analysis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, designed based on the physicochemical properties of aromatic, brominated heterocyclic compounds.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice due to its versatility in retaining moderately polar to nonpolar compounds.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

Detection:

  • Wavelength: 254 nm (Aromatic compounds typically exhibit strong absorbance at this wavelength. A PDA detector can be used to monitor a wider range and identify the optimal wavelength for all components.)

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

  • Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Inject 10 µL of the filtered sample into the HPLC system.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. [6]For purity analysis, LC-MS is invaluable for identifying unknown impurities by providing molecular weight information and fragmentation patterns.

Experimental Protocol: LC-MS for Impurity Profiling

The HPLC conditions would be similar to those described above. The key difference is the addition of a mass spectrometer as the detector.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements, which can help in determining the elemental composition of impurities. A tandem mass spectrometer (MS/MS) can provide structural information through fragmentation analysis. [7]* Scan Range: A wide scan range (e.g., m/z 100-1000) should be used to detect a broad range of potential impurities.

Data Analysis:

The data from an LC-MS analysis can be used to:

  • Identify Known Impurities: By comparing the retention times and mass spectra of observed peaks with those of known potential impurities (e.g., starting materials, intermediates).

  • Characterize Unknown Impurities: The accurate mass measurement of an unknown peak can be used to propose a molecular formula. Fragmentation data from MS/MS experiments can then be used to elucidate the structure of the impurity.

Comparative Analysis of Purity Assessment Techniques

FeatureHPLC-UVQuantitative NMR (qNMR)LC-MS
Principle Chromatographic separation followed by UV-Vis absorbance detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Chromatographic separation followed by mass-to-charge ratio detection.
Quantitation Relative quantitation based on peak area percent (assuming equal response factors) or external/internal calibration with a reference standard of the analyte.Absolute quantitation using an internal standard of a different, well-characterized compound. Does not require a reference standard of the analyte.Primarily qualitative for impurity identification. Quantitative analysis is possible with appropriate standards and validation.
Sensitivity Good (ng to µg range).Lower than HPLC (mg range).Excellent (pg to ng range).
Selectivity Dependent on chromatographic resolution. Co-eluting impurities can be missed.Excellent spectral resolution allows for the identification and quantification of impurities even if they are not chromatographically separated.High, based on both chromatographic separation and mass-to-charge ratio.
Impurity ID Limited to comparison of retention times with known standards.Provides detailed structural information for impurity identification.Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.
Throughput High.Moderate.High.
Cost Relatively low.High (instrumentation).High (instrumentation).

Conclusion and Recommendations

For the routine purity assessment of synthesized 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, HPLC with UV detection is a robust and efficient primary method . It provides reliable quantitative data for known impurities and is well-suited for high-throughput screening.

However, for a comprehensive and authoritative purity determination, especially during process development and for regulatory submissions, a multi-faceted approach is strongly recommended. Quantitative NMR serves as an excellent orthogonal method for absolute purity determination , providing a direct and highly accurate measurement that is not susceptible to the same potential errors as HPLC. Furthermore, LC-MS is an indispensable tool for the identification and characterization of unknown impurities , which is crucial for understanding the reaction chemistry and ensuring the safety of the final compound.

By employing a combination of these techniques, researchers and drug development professionals can have a high degree of confidence in the purity of their synthesized 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, thereby ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
  • Burton, A. (2017).
  • Starkey, J. A., et al. (2018). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • Emery Pharma. (n.d.).
  • National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group.
  • Gessner, M., et al. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 24(15), 2269-2276.
  • Asian Journal of Research in Chemistry. (2022). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • El-Sayed, M. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.
  • Abdel-Rahman, A. A.-H., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity.
  • Torontech. (2024).
  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Mitsostergios, N., et al. (2022). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[8][9]xazine-2,4-diones. RSC Advances, 12(34), 22167-22177.

  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483.
  • Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube.
  • Chromatography Online. (2021).
  • Asian Journal of Research in Chemistry. (2018).
  • Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development.
  • Mitsostergios, N., et al. (2022). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[8][9]xazine-2,4-diones. RSC Advances.

  • Theory and practice of meat processing. (2021).
  • Mitsostergios, N., et al. (2022). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[8][9]xazine-2,4-diones. National Institutes of Health.

  • National Center for Biotechnology Information. (n.d.). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d]o[8][9]xazines and Biological Evaluation of Activity in Breast Cancer Cells.

  • ChemScene. (n.d.). 6-Bromo-2H-benzo[d]o[8][9]xazine-2,4(1H)-dione.

  • PubChem. (n.d.). 6-Bromo-2H-benzo[e]o[8][9]xazine-2,4(3H)-dione.

  • BLDpharm. (n.d.). 54754-60-8|6,8-Dibromo-1H-benzo[d]o[8][9]xazine-2,4-dione.

  • Kandri Rodi, Y., & Essassi, E. M. (2024). synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. Moroccan Journal of Heterocyclic Chemistry, 23(1), 01-33.

Sources

A Senior Application Scientist's Guide to Amine Protecting Groups: A Comparative Analysis of Boc, Cbz, and Fmoc in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The inquiry into the performance of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione as an amine protecting group is a thought-provoking question of chemical reactivity and application. However, a comprehensive review of the scientific literature reveals that this class of compounds, known as isatoic anhydrides, are not utilized as protecting groups for amines. In fact, their inherent reactivity dictates an alternative chemical outcome. Isatoic anhydrides readily react with primary and secondary amines, leading to a ring-opening of the anhydride moiety to form N-substituted anthranilamides or related derivatives.[1] This reactivity makes them valuable precursors for the synthesis of a variety of heterocyclic compounds, such as quinazolinones, but unsuitable for the temporary masking of amine functionality.[2][3]

Understanding the critical role of amine protection in multi-step synthesis, particularly in peptide and pharmaceutical drug development, this guide has been structured to provide a robust, comparative analysis of the three most ubiquitously employed amine protecting groups: tert-Butoxycarbonyl (Boc) , Carboxybenzyl (Cbz) , and 9-Fluorenylmethyloxycarbonyl (Fmoc) . This guide will provide the in-depth, objective comparison and supporting experimental data required by researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

The Imperative of Orthogonal Protection in Complex Synthesis

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonality is paramount. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others by employing specific and non-interfering reaction conditions.[4][5] The choice between Boc, Cbz, and Fmoc is a foundational decision in any synthetic route, as it dictates the overall strategy for deprotection and the compatibility with other functionalities within the molecule.

At a Glance: A Comparative Overview of Boc, Cbz, and Fmoc

Characteristictert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Base (e.g., 20% Piperidine in DMF)
Lability Acid-labileHydrogenolysis-labileBase-labile
Typical Application Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolution-Phase Synthesis, some SPPSSolid-Phase Peptide Synthesis (SPPS)
Key Advantages Robust, well-established, cost-effectiveStable to a wide range of reagents, mild deprotectionOrthogonal to acid-labile side-chain protecting groups, mild final cleavage conditions in SPPS
Potential Limitations Harsh acidic deprotection can degrade sensitive substratesIncompatible with reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing residues)Potential for dibenzofulvene adduct formation, premature cleavage with strongly basic amines

In-Depth Analysis and Experimental Protocols

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is a cornerstone of amine protection, valued for its stability under a wide range of non-acidic conditions. Its removal relies on the formation of the stable tert-butyl cation.

Mechanism of Protection and Deprotection:

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Base (e.g., Et₃N, DMAP) Boc2O Boc₂O Boc2O->Boc_Amine Boc_Amine_dep R-NH-Boc Protonated_Boc_Amine {R-NH-C(=O+H)-O-tBu} Boc_Amine_dep->Protonated_Boc_Amine TFA Carbamic_Acid R-NH-COOH Protonated_Boc_Amine->Carbamic_Acid - tBu⁺ Isobutene Isobutene Protonated_Boc_Amine->Isobutene Deprotected_Amine R-NH₃⁺ Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Boc protection and acid-catalyzed deprotection workflow.

Experimental Protocol: Boc Protection of Glycine

  • Reaction Setup: To a solution of glycine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.0 eq) and stir until all solids dissolve.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with ethyl acetate (2x). Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-glycine.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until completion (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base.

The Carboxybenzyl (Cbz or Z) Group: Removable by Hydrogenolysis

The Cbz group offers orthogonality to both acid- and base-labile protecting groups. Its removal via catalytic hydrogenation is exceptionally mild, releasing toluene and carbon dioxide as byproducts.

Mechanism of Protection and Deprotection:

Cbz_Mechanism cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R-NH₂ Cbz_Amine R-NH-Cbz Amine->Cbz_Amine Base (e.g., NaHCO₃) CbzCl Cbz-Cl CbzCl->Cbz_Amine Cbz_Amine_dep R-NH-Cbz Carbamic_Acid R-NH-COOH Cbz_Amine_dep->Carbamic_Acid H₂, Pd/C Toluene Toluene Cbz_Amine_dep->Toluene Deprotected_Amine R-NH₂ Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Cbz protection and hydrogenolysis-mediated deprotection.

Experimental Protocol: Cbz Protection of Alanine

  • Reaction Setup: Dissolve alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution dropwise simultaneously, maintaining the pH between 9 and 10.

  • Reaction: Stir vigorously at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Cbz-alanine.

Experimental Protocol: Cbz Deprotection

  • Reaction Setup: Dissolve the N-Cbz protected amine (1.0 eq) in methanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir under a hydrogen atmosphere at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Cornerstone of Modern SPPS

The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups commonly employed.

Mechanism of Protection and Deprotection:

Fmoc_Mechanism cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine R-NH₂ Fmoc_Amine R-NH-Fmoc Amine->Fmoc_Amine Base (e.g., NaHCO₃) FmocOSu Fmoc-OSu FmocOSu->Fmoc_Amine Fmoc_Amine_dep R-NH-Fmoc Carbanion Fmoc⁻ Carbanion Fmoc_Amine_dep->Carbanion Piperidine (Base) Carbamic_Acid R-NH-COOH Fmoc_Amine_dep->Carbamic_Acid Dibenzofulvene Dibenzofulvene Carbanion->Dibenzofulvene Elimination Deprotected_Amine R-NH₂ Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Fmoc protection and base-mediated deprotection via E1cB.

Experimental Protocol: Fmoc Protection of Leucine

  • Reaction Setup: Dissolve leucine (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Reagent Addition: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in acetone dropwise.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether. Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Fmoc-leucine.

Experimental Protocol: Fmoc Deprotection in SPPS

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in N,N-dimethylformamide (DMF).

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc group and piperidine.

  • Next Coupling: The deprotected amine on the solid support is now ready for the next amino acid coupling step.

Conclusion: Selecting the Optimal Protecting Group

The choice between Boc, Cbz, and Fmoc is a critical decision in the design of a synthetic route.

  • Boc remains a robust and economical choice, particularly in solution-phase synthesis and for protecting amines that need to withstand basic conditions. Its primary drawback is the harsh acidic deprotection.

  • Cbz provides excellent orthogonality and is ideal for solution-phase synthesis where sensitive functional groups preclude the use of strong acids or bases. Its incompatibility with catalytic hydrogenation is its main limitation.

  • Fmoc is the preeminent protecting group for solid-phase peptide synthesis, offering mild deprotection conditions that are compatible with a wide array of acid-labile side-chain protecting groups, enabling the efficient automated synthesis of complex peptides.

As Senior Application Scientists, we understand that the optimal choice is dictated by the specific challenges of the target molecule. A thorough understanding of the stability and reactivity of each protecting group, as presented in this guide, is essential for the successful execution of complex organic syntheses.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.
  • Staab, H. A. (1957). Synthese, Darstellung und Verwendung von N-Acyl-imidazolen. Angewandte Chemie, 69(24), 784-784.
  • Dou, H., et al. (2018). One-Pot, Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride, Amines, and Aldehydes. ACS Omega, 3(9), 11636–11644.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Wikipedia contributors. (2023). Isatoic anhydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Barany, G., & Merrifield, R. B. (1979). A new amino protecting group, removable by catalytic transfer hydrogenation. Journal of the American Chemical Society, 101(2), 501–502.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of 1H-Benzo[d][2][6]oxazine-2,4-dione in Advancing Organic Synthesis and Biochemical Studies. Retrieved from a relevant chemical supplier's technical literature.

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1H-benzo[d]oxazine-2,4-dione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione derivatives, with a particular focus on their promising potential as anticancer agents. By examining the influence of various structural modifications on their biological activity, we aim to provide researchers and drug development professionals with a comprehensive resource to inform the design of next-generation therapeutics.

The 1H-benzo[d][4][5]oxazine-2,4-dione core, also known as isatoic anhydride, and its derivatives are recognized for their utility in synthesizing a variety of bioactive molecules.[3] This scaffold has been identified as a key component in the development of inhibitors for serine proteases and kinases, highlighting its versatility in targeting crucial enzymes involved in disease pathology.[6][7] The introduction of bromine atoms at the 6 and 8 positions of the benzoxazine ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, making this a particularly interesting scaffold for SAR studies.

Core Scaffold and Rationale for Derivatization

The 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione core provides a rigid framework amenable to chemical modification at several positions. The inherent reactivity of the anhydride-like linkage makes it susceptible to nucleophilic attack, offering a gateway to a diverse library of compounds, including quinazolinones and other heterocyclic systems.[8][9] The rationale for exploring derivatives of this scaffold is rooted in the pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles.

Caption: The core chemical structure of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Structure-Activity Relationship Insights from Anticancer Studies

Recent research has shed light on the anticancer potential of derivatives of the closely related 6,8-Dibromo-2-ethyl-4H-benzo[d][4][5]oxazin-4-one.[8][9] These studies provide a valuable foundation for understanding the SAR of this compound class. By reacting the parent benzoxazinone with various nucleophiles and electrophiles, a series of novel derivatives were synthesized and evaluated for their activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[8][9]

Key Structural Modifications and Their Impact on Anticancer Activity:
  • Modification at the 2-position: The nature of the substituent at the 2-position of the oxazine ring significantly influences biological activity. While the initial studies focused on a 2-ethyl derivative, further exploration with different alkyl or aryl groups at this position is warranted to probe the steric and electronic requirements for optimal activity.

  • Reaction with Nitrogen Nucleophiles: The reaction of 6,8-dibromo-2-ethyl-4H-benzo[d][4][5]oxazin-4-one with nitrogen nucleophiles leads to the formation of quinazolinone derivatives.[8][9] The nature of the substituent on the nitrogen nucleophile plays a critical role in determining the anticancer potency and selectivity. For instance, a derivative bearing an NH-CO group within a quinazolinone ring showed selective activity against breast cancer cells, while a similar group in an imidazole moiety was more effective against liver cancer cells.[8][9]

  • Reaction with Carbon Electrophiles: The reaction with carbon electrophiles, such as benzaldehyde derivatives, at the methylene group adjacent to the 2-position can lead to compounds with broad-spectrum antiproliferative activity.[8][9] One such derivative demonstrated the highest induction of p53, caspase-9, and caspase-3, and was the only compound in the series to inhibit EGFR activity.[9] The enhanced activity of this derivative was attributed to its high lipophilicity and extended planar aromatic system.[9]

Comparative Performance and Mechanistic Insights

The most promising derivatives from these studies exhibited high antiproliferative activity and were selective against cancer cells, showing no toxicity in normal fibroblasts.[8][9] The mechanism of action for the most active compounds appears to involve the induction of apoptosis through the p53 and caspase pathways.[9] The inhibition of EGFR by the most potent derivative suggests a multi-targeted approach, which is often beneficial in overcoming drug resistance.

Derivative TypeKey Structural FeatureActivity against MCF-7 (Breast Cancer)Activity against HepG2 (Liver Cancer)Mechanistic InsightReference
QuinazolinoneNH-CO group in quinazolinone ringEffectiveLess EffectiveInduces apoptosis[8][9]
Imidazole-fusedNH-CO group in imidazole moietyLess EffectiveEffectiveCell cycle arrest[8][9]
Benzaldehyde adductExtended planar aromatic systemBroadBroadp53, caspase induction, EGFR inhibition[9]

Experimental Protocols

General Synthesis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Derivatives

A general and efficient two-step method for the synthesis of the parent 1H-benzo[d][4][5]oxazine-2,4-dione scaffold starts from the corresponding 2-aminobenzoic acid.[3] This can be adapted for the 6,8-dibromo analogue.

Step 1: N-Protection of 3,5-Dibromoanthranilic Acid

  • To a solution of 3,5-dibromoanthranilic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate.

  • Cool the mixture in an ice bath and add an acylating agent (e.g., fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), benzyloxycarbonyl chloride (Cbz-Cl), or ethyl chloroformate).

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected 3,5-dibromoanthranilic acid.

Step 2: Cyclization to form 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

  • Dissolve the N-protected 3,5-dibromoanthranilic acid in a suitable solvent (e.g., anhydrous tetrahydrofuran (THF)).

  • Add a dehydrating/activating agent such as thionyl chloride dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried to afford the 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.[3]

Caption: A simplified workflow for the synthesis of the core scaffold.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values for each compound.

Future Directions and Conclusion

The SAR studies of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione derivatives have revealed a promising avenue for the development of novel anticancer agents. The key takeaways from the current research indicate that modifications at the 2-position and subsequent reactions with nucleophiles and electrophiles can lead to compounds with potent and selective antiproliferative activity. The dual-bromination at the 6 and 8 positions likely contributes to the enhanced lipophilicity and potential for halogen bonding, which can influence drug-target interactions.

Future research should focus on expanding the library of derivatives by exploring a wider range of substituents at various positions of the benzoxazine core. A systematic investigation of the electronic and steric effects of these substituents will be crucial in refining the SAR and designing more potent and selective inhibitors. Furthermore, exploring the activity of these compounds against a broader panel of cancer cell lines and in vivo models will be essential to validate their therapeutic potential. Given the known activity of the parent scaffold against serine proteases and kinases, it would be prudent to screen these derivatives against a panel of these enzymes to identify novel targets and elucidate their mechanisms of action.

References

  • Bajaj, K., Archana, & Kumar, A. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376. [Link]

  • Bajaj, K., et al. (n.d.). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. Semantic Scholar. [Link]

  • (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. [Link]

  • (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. [Link]

  • (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]

  • Leveraging 1H-Benzo[d][4][5]oxazine-2,4-dione for Serine Protease Inhibitor Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. Semantic Scholar. [Link]

  • 6-Bromo-2H-benzo[e][4][5]oxazine-2,4(3H)-dione. PubChem. [Link]

  • (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]

  • (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (2018). Synthesis, carbonic anhydrase inhibitory activity and antioxidant activity of some 1,3-oxazine derivatives. ResearchGate. [Link]

  • (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the benzoxazine and benzoxazinone scaffolds have emerged as privileged structures due to their diverse pharmacological activities.[1][2] This guide provides a comparative analysis of the cytotoxic properties of a series of analogs derived from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione, a core structure holding promise for the development of novel therapeutic agents. By synthesizing findings from recent studies, we aim to elucidate structure-activity relationships (SAR) and highlight key molecular features influencing anticancer efficacy.

The continuous challenge of drug resistance in cancer therapy necessitates the exploration of new chemical entities with potent and selective cytotoxic profiles.[3] The derivatives discussed herein were rationally designed to explore the impact of various substitutions on the benzoxazinone core, with the goal of identifying compounds with enhanced antiproliferative activity and selectivity against cancer cells.

Comparative Cytotoxicity of Benzoxazinone Derivatives

The antiproliferative activity of novel synthesized benzoxazinone derivatives has been evaluated against various human cancer cell lines. A study focusing on derivatives of 6,8-dibromo-2-ethyl-4H-benzo[d][4][5]oxazin-4-one provides valuable insights into the cytotoxic potential of this class of compounds.[3][6] The following table summarizes the cytotoxic activity (IC₅₀ values) of selected analogs against breast (MCF-7) and liver (HepG2) cancer cell lines.

Compound IDModifications to Core StructureIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2Selectivity Profile
Derivative 3 Quinazolinone ring with NH-CO groupEffectiveNot specifiedSelective against breast cells
Derivative 9 -High antiproliferative activityHigh antiproliferative activityBroad-spectrum
Derivative 12 Imidazole moiety with NH-CO groupNot specifiedEffectiveSelective against liver cells
Derivative 13 Ethyl benzoate derivativeHigh antiproliferative activityHigh antiproliferative activityBroad-spectrum
Derivative 14b Benzoxazinone derivativeHigh antiproliferative activityHigh antiproliferative activityBroad-spectrum

Data synthesized from studies by Aly, H. M., et al. (2019).[3][6]

Key Insights from the Comparative Data:

  • Broad-Spectrum vs. Selective Activity: Derivatives 9 , 13 , and 14b demonstrated broad antiproliferative activity against both MCF-7 and HepG2 cell lines.[3][6] In contrast, derivatives 3 and 12 exhibited more selective cytotoxicity, targeting breast and liver cancer cells, respectively.[3][6] This highlights how subtle structural modifications can significantly alter the selectivity profile of these compounds.

  • Structure-Activity Relationship (SAR): The presence of a free amino group has been identified as a common feature in several active benzoxazinone derivatives.[4] Further research into the SAR of 6,8-dibromo-1H-benzo[d]oxazine-2,4-dione analogs is crucial for optimizing their cytotoxic potency and selectivity.[7]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Several studies indicate that the cytotoxic effects of these benzoxazinone derivatives are mediated through the induction of apoptosis and cell cycle arrest.[4]

Derivatives 9 , 13 , and 14b were found to enhance the expression of p53, a key tumor suppressor protein, as well as caspases 9 and 3, which are critical executioners of apoptosis.[3] Notably, derivative 14b exhibited the most significant induction of these apoptotic markers and was also found to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3][6]

The proposed mechanism of action for the broadly active derivatives involves a multi-pronged attack on cancer cells, including:

  • Induction of p53: Activation of the p53 pathway can lead to cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is irreparable.

  • Activation of Caspase Cascade: The increased expression of caspase-9 (initiator caspase) and caspase-3 (executioner caspase) directly leads to the dismantling of the cell.

  • Inhibition of EGFR (for derivative 14b): Blocking EGFR signaling disrupts downstream pathways that promote cell growth and proliferation.[3][6]

G cluster_0 Benzoxazinone Derivatives (9, 13, 14b) cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative Derivatives (9, 13, 14b) p53 p53 Expression Derivative->p53 Induces Casp9 Caspase-9 Expression Derivative->Casp9 Induces EGFR EGFR Activity (Derivative 14b) Derivative->EGFR Inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Casp3 Caspase-3 Expression Casp9->Casp3 Casp3->Apoptosis EGFR->CellCycleArrest G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Incubate 48-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione analogs reveals a promising class of compounds with significant antiproliferative activity against various cancer cell lines. The identification of derivatives with both broad-spectrum and selective cytotoxicity underscores the potential for fine-tuning the pharmacological profile of this scaffold. The elucidation of their mechanism of action, primarily through the induction of apoptosis via the p53 and caspase pathways, provides a solid foundation for further development.

Future research should focus on expanding the library of these analogs to further probe the structure-activity relationships. In vivo studies in relevant animal models are warranted for the most potent and selective compounds to evaluate their therapeutic efficacy and pharmacokinetic properties. The unique characteristics of derivative 14b, including its high lipophilicity and EGFR inhibitory activity, make it a particularly interesting candidate for further investigation as a lead compound in the development of novel anticancer agents. [6]

References

  • Aly, H. M., et al. (2019). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Available at: [Link]

  • Krystof, V., et al. (2018). Synthesis, Cytotoxicity Testing, and Structure–Activity Relationships of Novel 6‐Chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides. PMC. Available at: [Link]

  • Singh, P., & Dwivedi, A. (2021). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemistrySelect. Available at: [Link]

  • Khan, M. A., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Ozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aly, H. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[4][5]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Aly, H. M., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d]o[4][5]xazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

  • Macías, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mohammadi-Far, S., et al. (2020). Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. Letters in Drug Design & Discovery. Available at: [Link]

  • Kumar, R., et al. (2018). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2019). Semi-Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Molecules. Available at: [Link]

  • Sharma, R., et al. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Mitsostergios, N., et al. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[4][5]xazine-2,4-diones. RSC Advances. Available at: [Link]

  • Becerra-Martínez, E., et al. (2020). Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

A Comparative Guide to Confirming the Structure of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide eschews a rigid template, instead focusing on the inherent chemical logic of the reactions to provide a practical, experimentally grounded framework for structural confirmation. We will delve into the key reaction pathways, comparative analysis of the resulting products, and the spectroscopic data that underpins their definitive identification.

The Dichotomy of Reactivity: Ring Re-arrangement vs. Ring Opening

6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione possesses two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack. The outcome of this interaction is primarily dictated by the nature of the nucleophile and the reaction conditions, leading to two principal classes of products:

  • Cyclized Quinazolinone Derivatives: Reactions with primary amines or hydrazine typically proceed via a nucleophilic acyl substitution, followed by an intramolecular cyclization and dehydration, yielding a stable, fused heterocyclic system.

  • Ring-Opened N-Substituted 2-Amino-3,5-dibromobenzamides: Under certain conditions, particularly with less reactive nucleophiles or when the cyclization step is disfavored, the reaction can terminate after the initial ring-opening, resulting in a substituted aminobenzamide.

The judicious choice of reaction conditions and a thorough analysis of spectroscopic data are therefore essential to unequivocally confirm which of these structural motifs has been synthesized.

Comparative Analysis of Reaction Products

The following sections provide a detailed comparison of the products formed from the reaction of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione with two common classes of nucleophiles: primary amines and hydrazine.

Product Class 1: 3-Substituted-6,8-dibromoquinazoline-2,4(1H,3H)-diones

Reaction with primary amines (R-NH₂) typically leads to the formation of N3-substituted quinazoline-2,4-diones. The reaction proceeds through an initial attack of the amine on the C4 carbonyl, followed by ring opening and subsequent cyclization with the elimination of water.

dot graph "Reaction_with_Primary_Amine" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} . Reaction with a primary amine.

Product Class 2: 3-Amino-6,8-dibromoquinazoline-2,4(1H,3H)-dione

The reaction with hydrazine hydrate (NH₂-NH₂) follows a similar pathway to that of primary amines, resulting in the formation of a 3-amino-substituted quinazolinone. This product is a key intermediate for the synthesis of a wide array of fused heterocyclic systems.[1]

dot graph "Reaction_with_Hydrazine" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} . Reaction with hydrazine hydrate.

Product Class 3: N-Substituted 2-Amino-3,5-dibromobenzamides

In some cases, the reaction may stop at the ring-opened intermediate, particularly if the subsequent cyclization is energetically unfavorable or kinetically slow. This results in the formation of an N-substituted 2-amino-3,5-dibromobenzamide.

dot graph "Ring_Opening_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} . Ring-opening reaction without cyclization.

Spectroscopic Data Comparison for Structural Confirmation

Definitive structural confirmation relies on a multi-technique spectroscopic approach. The following tables summarize the expected characteristic data for each product class.

Table 1: Comparative ¹H NMR Spectral Data (in DMSO-d₆)

Proton 3-Substituted-6,8-dibromoquinazoline-2,4(1H,3H)-dione 3-Amino-6,8-dibromoquinazoline-2,4(1H,3H)-dione N-Substituted 2-Amino-3,5-dibromobenzamide
Aromatic-H ~ 7.8 - 8.2 ppm (2H, d)~ 7.8 - 8.2 ppm (2H, d)~ 7.5 - 8.0 ppm (2H, m)
N-H (quinazoline ring) ~ 11.5 ppm (1H, s, br)~ 11.5 ppm (1H, s, br)-
N-H (amino group) -~ 5.5 ppm (2H, s, br)~ 6.0 - 7.0 ppm (2H, s, br)
N-H (amide) --~ 8.0 - 9.0 ppm (1H, t or s)
R-group protons Variable, depends on R-group-Variable, depends on R-group

Table 2: Comparative ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon 3-Substituted-6,8-dibromoquinazoline-2,4(1H,3H)-dione 3-Amino-6,8-dibromoquinazoline-2,4(1H,3H)-dione N-Substituted 2-Amino-3,5-dibromobenzamide
C=O (C4) ~ 160-165 ppm~ 160-165 ppm~ 168-172 ppm
C=O (C2) ~ 150-155 ppm~ 150-155 ppm-
Aromatic C-Br ~ 110-120 ppm~ 110-120 ppm~ 110-120 ppm
Aromatic C-N ~ 140-145 ppm~ 140-145 ppm~ 145-150 ppm
Other Aromatic C ~ 125-140 ppm~ 125-140 ppm~ 120-135 ppm
R-group carbons Variable, depends on R-group-Variable, depends on R-group

Table 3: Comparative IR Spectral Data (cm⁻¹)

Vibrational Mode 3-Substituted-6,8-dibromoquinazoline-2,4(1H,3H)-dione 3-Amino-6,8-dibromoquinazoline-2,4(1H,3H)-dione N-Substituted 2-Amino-3,5-dibromobenzamide
N-H Stretch (quinazoline) ~ 3200-3300~ 3200-3300-
N-H Stretch (amino) -~ 3300-3400 (two bands)~ 3300-3500 (two bands)
C=O Stretch (amide I) ~ 1680-1700 (asymmetric) & ~ 1630-1650 (symmetric)~ 1680-1700 (asymmetric) & ~ 1630-1650 (symmetric)~ 1640-1660
C=C Stretch (aromatic) ~ 1590-1610~ 1590-1610~ 1580-1600

Experimental Protocols

The following are representative experimental procedures for the synthesis of quinazolinone derivatives from a 6,8-dibromo-substituted benzoxazinone precursor. These protocols can be adapted for reactions starting with 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione.

Protocol 1: Synthesis of 3-Amino-6,8-dibromo-2-methyl-4(3H)-quinazolinone[1]

dot graph "Protocol_1_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Workflow for the synthesis of 3-Amino-6,8-dibromo-2-methyl-4(3H)-quinazolinone.

Detailed Steps:

  • A mixture of 6,8-dibromo-2-methyl-4H-benzo[d][1][2]-oxazin-4-one (0.005 mol) and hydrazine hydrate (0.01 mol) in boiling ethanol (30 ml) is prepared.[1]

  • The reaction mixture is heated under reflux with stirring.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until no starting material is observed (approximately 3 hours).[1]

  • Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator.[1]

  • The resulting white precipitate is filtered and washed three times with 20 ml of distilled water.[1]

Protocol 2: Synthesis of 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone[3]

dot graph "Protocol_2_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} . Workflow for the synthesis of a 3-substituted quinazolinone.

Detailed Steps:

  • A mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (3.8 g, 0.01 mol) and p-aminoacetophenone (1.35 g, 0.01 mol) is heated together.[3]

  • The fusion is carried out on a sand bath at 150°C for 2 hours.[3]

  • After cooling, the crude solid mass is recrystallized twice from ethanol to yield the pure product.[3]

Conclusion

The structural confirmation of reaction products from 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione is a critical step in the synthesis of novel heterocyclic compounds. By understanding the primary reaction pathways—cyclization to form quinazolinones versus ring-opening to form aminobenzamides—and by careful analysis of comparative spectroscopic data, researchers can confidently identify their target molecules. The provided protocols and spectral data comparisons serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate characterization of these important synthetic intermediates.

References

  • BenchChem. (2025).
  • Desai, N. C., Trivedi, A. R., & Somani, H. H. (2012). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library.
  • Osarumwense, P. O., Edema, M. O., & Usifoh, O. (n.d.). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][1][2] –Oxazin-4- One. International Journal of Scientific & Technology Research.

  • Mohamed, M. S., Awad, S. M., & El-Gendy, M. S. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of anti-bacterial and anti-fungal activities. Acta Poloniae Pharmaceutica, 67(4), 347-357.
  • Mohamed, M. S., Awad, S. M., & El-Gendy, M. S. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 67(2), 159-171.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,8-Dibromo-1H-benzo[d]oxazine-2,4-dione

A Comprehensive Guide to the Safe Disposal of 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione

I. Core Principles of Chemical Waste Management

The foundation of safe disposal lies in the accurate characterization and segregation of waste. 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione is a brominated heterocyclic compound. The presence of bromine atoms classifies it as a halogenated organic compound . This classification is the primary determinant for its disposal pathway.

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). Laboratories that generate hazardous waste must adhere to these regulations, which include obtaining an EPA ID number and following specific storage and disposal protocols.[3][4][5]

II. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Prolonged contact with halogenated compounds can sometimes lead to skin irritation or dermatitis.[6]
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization.Minimizes the inhalation of airborne particles. Many related benzoxazine-dione compounds are known to be irritants to the respiratory system.[7] Always work in a well-ventilated area or under a chemical fume hood.[6]

III. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal. Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[8][9]

Step 1: Designate a Halogenated Waste Container

  • Select a dedicated, leak-proof container with a secure, tight-fitting lid.[1][2] The container must be chemically compatible with 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione. It is often best to use the original manufacturer's container if it is in good condition.[2]

Step 2: Label the Container

  • Immediately upon the first addition of waste, label the container clearly. The label must include:

    • The words "Hazardous Waste" [4][5]

    • The full chemical name: "6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione" (avoid abbreviations)[1]

    • The primary hazard(s) (e.g., "Toxic," "Irritant"). While specific toxicity data is limited, it is prudent to handle it as a hazardous substance.

    • The date of first waste addition.

Step 3: Waste Collection

  • Collect waste 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione, including any contaminated materials like weighing paper or pipette tips, in the designated halogenated waste container.

  • Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexane), strong acids, bases, or oxidizing agents.[2][8][9]

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[2][3][4]

  • The SAA must have secondary containment, such as a tray, to contain any potential leaks.[9]

  • Keep the container closed at all times except when adding waste.[1][8]

Disposal Workflow Diagram

Gcluster_0Waste Generation & Segregationcluster_1Containerization & Storagecluster_2Final DisposalAGenerate 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione WasteBIs the waste halogenated?A->BCYES: Halogenated Waste StreamB->CContains BrDNO: Non-Halogenated Waste StreamB->DNo F, Cl, Br, IESelect & Label'Hazardous Waste'ContainerC->EFStore in DesignatedSatellite Accumulation Area (SAA)E->FGKeep Container ClosedF->GHContainer is Full orStorage Time Limit ReachedG->HIArrange Pickup by LicensedHazardous Waste VendorH->IJCompliant Off-Site DisposalI->J

Personal protective equipment for handling 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione

A Researcher's Guide to Safely Handling 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The novel heterocyclic compound, 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione, a member of the benzoxazine dione family, presents unique opportunities in medicinal chemistry and organic synthesis.[1][2] However, its halogenated aromatic structure necessitates a robust and informed approach to handling to mitigate potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Profile: An Evidence-Based Assessment

Given these data points, it is prudent to treat 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione with a high degree of caution, assuming it may be harmful by ingestion, and an irritant to the skin, eyes, and respiratory system. The presence of two bromine atoms on the aromatic ring may also increase its reactivity and potential for biological activity.[1]

Assumed Hazard Classification:

Hazard StatementClassificationBasis
Harmful if swallowedAcute Toxicity, Oral (Category 4)Based on data for 2H-1,3-Benzoxazine-2,4(3H)-dione and 1H-Thieno[3,2-d][1][2]oxazine-2,4-dione.[3][4][6]
Causes skin irritationSkin Corrosion/Irritation (Category 2)Based on data for 1H-Thieno[3,2-d][1][2]oxazine-2,4-dione.[6]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Based on data for 1H-Thieno[3,2-d][1][2]oxazine-2,4-dione.[6]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Based on data for 1H-Thieno[3,2-d][1][2]oxazine-2,4-dione.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione.[7][8] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[9]

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling the solid compound or solutions.[10] Goggles provide a seal around the eyes, offering protection from splashes and airborne particles.

  • Face Shield: When there is a significant risk of splashing, such as during transfer of larger quantities or when working with volatile solutions, a face shield should be worn in conjunction with chemical splash goggles.[7][11]

Hand Protection

The potential for skin irritation necessitates the use of appropriate chemical-resistant gloves.

  • Nitrile Gloves: For general handling of the solid and for work with non-aggressive solvents, nitrile gloves provide a good barrier.[7] It is crucial to check for any signs of degradation or puncture.

  • Neoprene or Viton Gloves: When working with this compound in halogenated or aromatic solvents, more robust gloves such as neoprene or Viton should be considered for their enhanced chemical resistance.[7][10] Always consult a glove compatibility chart for the specific solvent being used.

Body Protection
  • Laboratory Coat: A standard laboratory coat should be worn at all times to protect from minor spills and contamination of personal clothing.[7]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8]

The following diagram outlines the decision-making process for selecting appropriate PPE:

PPE_Selection_Workflowcluster_assessmentRisk Assessmentcluster_ppePPE SelectionstartStart: Handling 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dioneriskAssess Risk of Splash and Aerosol Generationstart->risklow_riskLow Risk:- Weighing solid- Preparing dilute solutionsrisk->low_riskLowhigh_riskHigh Risk:- Large scale reactions- Heating solutions- Potential for splashingrisk->high_riskHighgogglesChemical Splash Goggleslow_risk->gogglesnitrileNitrile Gloveslow_risk->nitrilelab_coatLab Coatlow_risk->lab_coatface_shieldFace Shield + Goggleshigh_risk->face_shieldneopreneNeoprene/Viton Gloveshigh_risk->neopreneapronChemical-Resistant Apronhigh_risk->apronapron->lab_coatcaptionFigure 1: PPE Selection Workflow

Figure 1: PPE Selection Workflow

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that risks are minimized at every stage of the experimental workflow.

Step 1: Preparation and Engineering Controls

  • Fume Hood: All work with 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill control materials on hand.

Step 2: Weighing and Transfer

  • Designated Area: Designate a specific area within the fume hood for handling the solid compound.

  • Weighing Paper/Boat: Use a tared weigh boat or paper to accurately measure the required amount.

  • Careful Transfer: Transfer the solid carefully to the reaction vessel to avoid generating dust.

Step 3: Solution Preparation and Reaction

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: If the reaction is to be heated, use a condenser to prevent the release of vapors.

Step 4: Post-Reaction Work-up

  • Cooling: Allow the reaction mixture to cool to room temperature before opening the vessel.

  • Extraction and Purification: Perform all extractions and purification steps within the fume hood.

Step 5: Decontamination

  • Surface Cleaning: Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent and then soap and water.

  • Glassware: Clean all glassware thoroughly.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of waste containing 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione is critical to protect the environment and comply with regulations. As a halogenated organic compound, specific waste streams must be used.

Waste Segregation:

  • Halogenated Organic Waste: All solutions and reaction mixtures containing this compound should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Contaminated Solids: Any disposable items that have come into contact with the compound, such as gloves, weighing paper, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.

Deactivation of Residual Bromine:

In some experimental procedures, unreacted bromine may be present. This should be quenched before disposal. A common method is the addition of a reducing agent such as sodium thiosulfate solution until the characteristic bromine color disappears.[12]

The following diagram illustrates the waste disposal workflow:

Waste_Disposal_Workflowcluster_waste_streamsWaste Segregationcluster_disposal_actionsDisposal ActionsstartExperiment Completeliquid_wasteLiquid Waste:- Reaction mixtures- Solventsstart->liquid_wastesolid_wasteSolid Waste:- Contaminated gloves- Weighing paperstart->solid_wastehalogenated_containerDispose in'Halogenated Organic Waste'Containerliquid_waste->halogenated_containersolid_waste_bagPlace in sealed bag for'Solid Chemical Waste'solid_waste->solid_waste_bagcaptionFigure 2: Waste Disposal Workflow

Figure 2: Waste Disposal Workflow

By adhering to these detailed safety and handling protocols, researchers can confidently work with 6,8-Dibromo-1H-benzo[d][1][2]oxazine-2,4-dione, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. Available from: [Link]

  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione. Available from: [Link]

  • PubChem. 6-Bromo-2H-benzo[e][1][2]oxazine-2,4(3H)-dione. Available from: [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Available from: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available from: [Link]

  • United States Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. Available from: [Link]

  • Chemtalk. Bromine water - disposal. Available from: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available from: [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Available from: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available from: [Link]

  • Google Patents. Purification of liquid bromine contaminated with organic impurities.
  • Der Pharma Chemica. Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Available from: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.